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  • Product: 4-(Allyloxy)-2-methylpyrimidine
  • CAS: 7180-92-9

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 4-(Allyloxy)-2-methylpyrimidine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-(Allyloxy)-2-methylpyrimidine Introduction: The Central Role of NMR in Modern Drug Discovery Nuclear Magnetic Resonance (NMR) spectroscopy is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-(Allyloxy)-2-methylpyrimidine

Introduction: The Central Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in the fields of medicinal chemistry and drug development.[1][2] Its unparalleled ability to provide detailed atomic-level information about molecular structure, conformation, and dynamics makes it an indispensable tool for researchers.[3][4] For professionals engaged in the synthesis and characterization of novel chemical entities, particularly heterocyclic compounds like pyrimidine derivatives which are prevalent in many biologically active molecules, a thorough understanding of NMR spectral data is critical for unambiguous structure elucidation and validation.[5][6]

This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 4-(allyloxy)-2-methylpyrimidine, a molecule featuring the key pyrimidine scaffold. We will delve into the theoretical chemical shifts, the rationale behind signal assignments, and provide a field-proven experimental protocol for acquiring high-quality NMR data. This document is designed to serve as a practical resource for scientists, enabling them to confidently interpret the NMR data of this and structurally related molecules.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, a standardized atom numbering system for 4-(allyloxy)-2-methylpyrimidine is essential. The structure is presented below, with each unique carbon and proton environment labeled.

Caption: Molecular structure of 4-(allyloxy)-2-methylpyrimidine with atom numbering.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted NMR chemical shifts for 4-(allyloxy)-2-methylpyrimidine. These values were generated using computational NMR prediction algorithms and serve as a reliable estimate for experimental results.[7][8][9][10]

Table 1: Predicted ¹H NMR Chemical Shifts
Atom #Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
6H68.3 - 8.5Doublet (d)~5.5 Hz
5H56.6 - 6.8Doublet (d)~5.5 Hz
10H105.9 - 6.1Ddt~17.2, 10.5, 5.3 Hz
11H11 (trans)5.4 - 5.6Ddt~17.2, 1.5, 1.5 Hz
11H11 (cis)5.2 - 5.4Ddt~10.5, 1.5, 1.5 Hz
9H94.8 - 5.0Dt~5.3, 1.5 Hz
7H72.4 - 2.6Singlet (s)N/A
Table 2: Predicted ¹³C NMR Chemical Shifts
Atom #Carbon AssignmentPredicted Chemical Shift (δ, ppm)
2C2166 - 168
4C4164 - 166
6C6158 - 160
10C10132 - 134
11C11118 - 120
5C5110 - 112
9C968 - 70
7C723 - 25

Spectral Analysis and Interpretation

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicity, and integration.

  • Aromatic/Heteroaromatic Protons (H5, H6): The protons on the pyrimidine ring are in a distinct chemical environment. H6, being adjacent to a ring nitrogen, is expected to be the most downfield signal in the aromatic region (δ 8.3-8.5 ppm).[6] H5 will appear upfield relative to H6 (δ 6.6-6.8 ppm). These two protons will show a doublet splitting pattern due to coupling with each other.

  • Allyl Group Protons (H9, H10, H11): The allylic protons exhibit a classic and complex splitting pattern. The internal methine proton (H10) is coupled to four other protons (two on C9 and two on C11), resulting in a complex multiplet, often a doublet of doublet of triplets (ddt). The terminal vinyl protons (H11) are diastereotopic, meaning they are in different chemical environments and will have distinct chemical shifts. They will appear as doublets of doublets of triplets (ddt) due to geminal coupling to each other and cis/trans coupling to H10. The methylene protons adjacent to the ether oxygen (H9) are deshielded and will appear as a doublet of triplets (dt).

  • Methyl Protons (H7): The three protons of the methyl group at the C2 position are equivalent and are not coupled to any neighboring protons. Therefore, they will appear as a sharp singlet in the upfield region of the spectrum (δ 2.4-2.6 ppm).

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

  • Pyrimidine Ring Carbons (C2, C4, C5, C6): The carbon atoms of the pyrimidine ring are all sp² hybridized and appear in the downfield region. C2 and C4 are attached to two and one nitrogen atoms respectively, and C4 is also bonded to the electronegative ether oxygen, causing them to be the most deshielded carbons in the molecule (δ 164-168 ppm).[11][12] C6, adjacent to a nitrogen, also appears significantly downfield (δ 158-160 ppm). C5 is the most upfield of the ring carbons (δ 110-112 ppm).

  • Allyl Group Carbons (C9, C10, C11): The sp² carbons of the double bond, C10 and C11, are found in the typical alkene region of the spectrum (δ 132-134 and 118-120 ppm, respectively).[13] The sp³ carbon C9, being directly attached to the electronegative oxygen atom, is shifted downfield into the δ 68-70 ppm range.

  • Methyl Carbon (C7): The sp³ hybridized methyl carbon is the most shielded carbon and will appear at the highest field (most upfield) in the spectrum (δ 23-25 ppm).

Experimental Protocol for NMR Data Acquisition

The following protocol describes a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 4-(allyloxy)-2-methylpyrimidine.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks. This is an automated or semi-automated process on modern instruments.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Define the acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), relaxation delay (e.g., 1-2 seconds), and pulse angle (e.g., 45 or 90 degrees).

    • Acquire the Free Induction Decay (FID) data.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.

    • A greater number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID to generate the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in positive absorption mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

    • Calibrate the chemical shift axis by setting the TMS or residual solvent peak to its known value.

  • 2D NMR for Structural Validation (Optional but Recommended):

    • To provide definitive assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

    • COSY: Reveals correlations between coupled protons (e.g., H5 and H6; H9, H10, and H11), confirming their connectivity.

    • HSQC: Shows correlations between protons and the carbon atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.[3]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in ~0.6 mL Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acq_1h Acquire 1H Spectrum (1D Proton) lock->acq_1h acq_13c Acquire 13C Spectrum (1D Carbon, Decoupled) acq_1h->acq_13c acq_2d Acquire 2D Spectra (COSY, HSQC) acq_13c->acq_2d ft Fourier Transform acq_2d->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Chemical Shifts (TMS or Solvent) phase->calibrate integrate Integrate 1H Signals calibrate->integrate assign Assign Signals using 1D & 2D Data integrate->assign

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental to the structural verification of 4-(allyloxy)-2-methylpyrimidine. By combining predictive data with established principles of spectral interpretation, researchers can confidently assign each signal to its corresponding nucleus within the molecule. The application of the detailed experimental protocol, potentially supplemented with 2D NMR techniques, ensures the acquisition of high-quality, reliable data. This guide provides the necessary framework for drug development professionals to leverage NMR spectroscopy effectively in their research endeavors, facilitating the accurate characterization of novel pyrimidine-based compounds.

References

  • Labome. (2014, March 14). NMR Spectroscopy in Drug Discovery and Development. Labome.
  • ACS Publications. (2025, January 11). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
  • PMC. NMR as a “Gold Standard” Method in Drug Design and Discovery.
  • PMC. (2019, December 11).
  • LabPulse.com. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery.
  • Benchchem.
  • PubMed. (1995, March). Effect of methylation on the pyrimidine-pyrimidine stacking interaction studied by (1)H NMR chemical shift. Biophysical Chemistry.
  • NMRDB.org.
  • Chemaxon.
  • NMRDB.org. Predict 13C carbon NMR spectra.
  • Colorado State University.
  • NMRDB.org. Predict 1H proton NMR spectra.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts.
  • Organic Syntheses. (2019, March 12).

Sources

Exploratory

Mass spectrometry fragmentation pathways of 4-(Allyloxy)-2-methylpyrimidine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 4-(Allyloxy)-2-methylpyrimidine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 4-(Allyloxy)-2-methylpyrimidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proposed mass spectrometry fragmentation pathways of 4-(Allyloxy)-2-methylpyrimidine, a heterocyclic compound of interest in medicinal and synthetic chemistry. The guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of pyrimidine derivatives. By synthesizing established principles of mass spectral fragmentation with insights into the specific structural motifs of the target molecule, this document offers a predictive framework for interpreting the mass spectrum of 4-(Allyloxy)-2-methylpyrimidine and related compounds. The guide details key fragmentation mechanisms, including allylic cleavage, McLafferty-type rearrangements, and retro-Diels-Alder reactions of the pyrimidine core. Each proposed pathway is supported by mechanistic explanations and visualized using Graphviz diagrams. Furthermore, a detailed experimental protocol for acquiring high-quality mass spectra is provided, alongside a summary of expected key fragment ions.

Introduction: The Role of Mass Spectrometry in Characterizing Pyrimidine Derivatives

Pyrimidine and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1][2] The functionalization of the pyrimidine scaffold allows for the fine-tuning of a compound's physicochemical and pharmacological properties. Mass spectrometry (MS) is an indispensable analytical technique for the characterization of these molecules, providing crucial information on molecular weight and structure through the analysis of fragmentation patterns.[3]

This guide focuses on the specific fragmentation behavior of 4-(Allyloxy)-2-methylpyrimidine (Molecular Formula: C8H10N2O, Molecular Weight: 150.18 g/mol ).[4] The structural features of this molecule—namely the pyrimidine core, the methyl substituent, and the allyloxy side chain—each contribute to a unique and predictable fragmentation pattern under ionization. Understanding these pathways is critical for unambiguous structural confirmation and for the identification of related compounds in complex matrices.

The fragmentation of substituted pyrimidines is largely governed by the nature and position of the substituents on the pyrimidine ring.[5] Common fragmentation processes involve the loss of small neutral molecules or radicals from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself.[5][6] This guide will explore the most probable fragmentation pathways for 4-(Allyloxy)-2-methylpyrimidine, primarily under Electron Ionization (EI) conditions, which typically induce extensive and structurally informative fragmentation.[5][7]

Proposed Fragmentation Pathways of 4-(Allyloxy)-2-methylpyrimidine

The molecular ion of 4-(Allyloxy)-2-methylpyrimidine (m/z 150) is expected to undergo several distinct fragmentation pathways upon ionization. The primary fragmentation events are anticipated to involve the allyloxy substituent, given the relative lability of the ether linkage and the stability of the resulting fragments.

Pathway I: Alpha-Cleavage and Loss of the Allyl Radical

A primary and highly probable fragmentation pathway involves the homolytic cleavage of the C-O bond of the ether linkage, specifically the bond between the oxygen and the allyl group. This is a classic alpha-cleavage for ethers.[8] This pathway leads to the loss of an allyl radical (•CH2CH=CH2), resulting in a highly stable, resonance-delocalized pyrimidinone-type cation at m/z 109. This fragment is expected to be a prominent, if not the base, peak in the mass spectrum due to its stability.

G parent 4-(Allyloxy)-2-methylpyrimidine (m/z 150) frag1 Loss of •C3H5 parent->frag1 product1 2-Methylpyrimidin-4-one Cation (m/z 109) frag1->product1

Caption: Pathway I: Loss of the allyl radical.

Pathway II: McLafferty-Type Rearrangement

The structure of 4-(Allyloxy)-2-methylpyrimidine contains hydrogen atoms on the terminal carbon of the allyl group, which are gamma (γ) to the pyrimidine ring system. This arrangement is conducive to a McLafferty-type rearrangement, a common fragmentation mechanism in mass spectrometry.[9][10] This rearrangement proceeds through a six-membered transition state, involving the transfer of a γ-hydrogen to one of the nitrogen atoms of the pyrimidine ring, followed by the cleavage of the O-CH2 bond. This results in the elimination of a neutral allene (propadiene, C3H4) molecule and the formation of a radical cation of 2-methyl-4-hydroxypyrimidine at m/z 110.

G parent 4-(Allyloxy)-2-methylpyrimidine (m/z 150) frag2 Loss of C3H4 (Allene) parent->frag2 product2 2-Methyl-4-hydroxypyrimidine Radical Cation (m/z 110) frag2->product2

Caption: Pathway II: McLafferty-type rearrangement.

Pathway III: Retro-Diels-Alder (rDA) Reaction

Heterocyclic rings, including pyrimidines, can undergo a retro-Diels-Alder (rDA) reaction, which is a concerted [4+2] cycloelimination.[11][12] This fragmentation pathway involves the cleavage of the pyrimidine ring itself. For 4-(Allyloxy)-2-methylpyrimidine, this could lead to the formation of multiple charged and neutral fragments depending on where the charge is retained. One plausible rDA fragmentation would involve the expulsion of a neutral acetonitrile (CH3CN) molecule, a common loss from methyl-substituted pyrimidines. This would result in a radical cation fragment at m/z 109.

G parent 4-(Allyloxy)-2-methylpyrimidine (m/z 150) frag3 Loss of CH3CN (Acetonitrile) parent->frag3 product3 Radical Cation (m/z 109) frag3->product3

Caption: Pathway III: Retro-Diels-Alder reaction.

Subsequent Fragmentations

The primary fragment ions, particularly the stable cation at m/z 109, can undergo further fragmentation. This can include the loss of carbon monoxide (CO) or hydrogen cyanide (HCN), which are common losses from pyrimidine ring structures, leading to smaller fragment ions. For example, the fragment at m/z 109 could lose CO to produce a fragment at m/z 81.

Summary of Predicted Key Fragment Ions

The following table summarizes the major fragment ions predicted to be observed in the mass spectrum of 4-(Allyloxy)-2-methylpyrimidine.

m/z Proposed Structure Proposed Fragmentation Pathway Notes
150Molecular Ion [C8H10N2O]+•Ionization of the parent moleculeShould be observable, especially with soft ionization.
110[2-Methyl-4-hydroxypyrimidine]+•Pathway II: McLafferty-type RearrangementA diagnostic peak for the allyloxy group.
109[2-Methylpyrimidin-4-one]+Pathway I: Alpha-CleavageExpected to be a highly abundant, stable cation.
81[C4H3N2]+Subsequent fragmentation of m/z 109 (loss of CO)A common fragment from the pyrimidine core.
41[C3H5]+Allyl cationFormed from the cleavage of the allyloxy group.

Experimental Protocol for Mass Spectrometry Analysis

To validate the proposed fragmentation pathways, a robust and reproducible experimental protocol is essential. The following protocol is based on standard methodologies for the analysis of pyrimidine derivatives by Electron Ionization Mass Spectrometry (EI-MS).[5]

Sample Preparation
  • Compound Purity: Ensure the 4-(Allyloxy)-2-methylpyrimidine sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Dissolve the sample in a volatile solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

  • Introduction Method: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC) for volatile compounds. GC-MS is often preferred as it provides an additional layer of separation and purification.

Mass Spectrometer Parameters (EI-MS)
  • Ionization Method: Electron Ionization (EI).[5]

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is available in most spectral libraries.[5]

  • Ion Source Temperature: 200-250 °C. This temperature ensures volatilization of the sample without causing thermal degradation.[5]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable for this analysis.

  • Mass Range: Scan from m/z 35 to 200 to ensure capture of the molecular ion and all relevant fragment ions.

  • Data Acquisition: Acquire data in full scan mode to obtain the complete fragmentation pattern.

Data Analysis and Interpretation
  • Identify the Molecular Ion: Locate the peak corresponding to the molecular weight of the compound (m/z 150).

  • Analyze Isotope Patterns: Check for the presence of isotope peaks (e.g., M+1) to confirm the elemental composition.

  • Identify Key Fragments: Compare the observed fragment ions with the predicted fragments in the table above.

  • Propose Fragmentation Mechanisms: Correlate the observed neutral losses between peaks to the proposed fragmentation pathways.

Conclusion

The mass spectral fragmentation of 4-(Allyloxy)-2-methylpyrimidine is predicted to be dominated by pathways involving the allyloxy substituent, leading to characteristic fragment ions at m/z 110 and 109. The McLafferty-type rearrangement and alpha-cleavage are expected to be the most significant initial fragmentation events. Subsequent fragmentation of the pyrimidine ring, including a potential retro-Diels-Alder reaction, will provide further structural information. The experimental protocol outlined in this guide provides a solid foundation for obtaining high-quality mass spectra, which can then be interpreted using the predictive framework presented. This in-depth understanding of the fragmentation pathways is crucial for the confident structural elucidation of this and related pyrimidine derivatives in various scientific and industrial settings.

References

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30). Authorea Preprints.
  • McLafferty Rearrangement - Chemistry Steps. (2025, September 30). Retrieved from [Link]

  • McLafferty rearrangement. (2023, November 2). In Wikipedia. Retrieved from [Link]

  • Lovett, E. G., & Lipkin, D. (1973). Mass spectroscopy of pyrimidine cyclonucleosides. Journal of the American Chemical Society, 95(7), 2312–2320.
  • Retro-Diels–Alder reaction. (2023, October 29). In Wikipedia. Retrieved from [Link]

  • Analysis of General McLafferty Rearrangement in Mass Spectrometry. (n.d.). CNKI.
  • Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
  • Poczta, A., et al. (2021).
  • Van der Eycken, E. V., et al. (2018).
  • De Nanteuil, F., et al. (2019). Activating Pyrimidines by Pre-distortion for the General Synthesis of 7-Aza-indazoles from 2-Hydrazonylpyrimidines via Intramolecular Diels–Alder Reactions. Journal of the American Chemical Society.
  • The Surprising Dynamics of the McLafferty Rearrangement. (2023, November 2). MSU Chemistry.
  • mass spectrometry: McLafferty rearrangement. (2019, January 1). YouTube. Retrieved from [Link]

  • The pathways of the ESI mass fragmentation of the compounds 1-5. (n.d.).
  • Retro Diels Alder protocol for regioselective synthesis of novel[1][3][10]triazolo[4,3-a]pyrimidin-7(1H)-ones. (2020, September 14). RSC Publishing.

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4... (n.d.). PMC.
  • Continuous-flow retro-Diels-Alder reaction: an efficient method for the preparation of pyrimidinone deriv
  • Synthesis and antimicrobial activity of 1-allyloxymethylpyrimidine deriv
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Scientific & Academic Publishing.
  • Synthesis and Characterization of Some Novel Fused Pyrimidine Deriv
  • Pyrimidine, 4-(allyloxy)-2-methyl- (7CI,8CI) | 7180-92-9 | C8H10N2O | Appchem. (n.d.). Retrieved from [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine deriv
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Mass Spectrometry: Fragment
  • Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (n.d.).
  • Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. (2025, November 12). MDPI.

Sources

Foundational

Structural Characterization and X-Ray Crystallography of 4-(Allyloxy)-2-methylpyrimidine: A Technical Guide

Executive Summary 4-(Allyloxy)-2-methylpyrimidine (CAS 7180-92-9) is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and thiamine (Vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Allyloxy)-2-methylpyrimidine (CAS 7180-92-9) is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and thiamine (Vitamin B1) analogs[1][2]. In rational drug design, the three-dimensional conformation and solid-state packing of a molecule are paramount; the spatial orientation of the allyloxy ether linkage directly dictates binding affinity within enzymatic pockets. This whitepaper provides an in-depth, authoritative protocol for the crystallization, Single-Crystal X-Ray Diffraction (SC-XRD) analysis, and supramolecular characterization of 4-(Allyloxy)-2-methylpyrimidine.

Molecular Anatomy and Conformational Dynamics

The molecular architecture of 4-(Allyloxy)-2-methylpyrimidine consists of a rigid 2-methylpyrimidine core and a flexible allyloxy substituent at the C4 position.

  • The Pyrimidine Core: Acting as an electron-deficient π -system, the pyrimidine ring predisposes the molecule to offset face-to-face π−π stacking in the solid state[3].

  • The Allyloxy Linkage: The ether linkage introduces significant rotational degrees of freedom. During crystallization, the ether oxygen and the terminal alkene compete for favorable steric packing. Similar to propynyloxy-substituted aromatics, the oxygen atom serves as a weak hydrogen bond acceptor, facilitating intermolecular C−H⋅⋅⋅O interactions that stabilize the crystal lattice[4].

Quantitative Data: Physicochemical Properties

Table 1: Fundamental properties of 4-(Allyloxy)-2-methylpyrimidine[1]

PropertyValue
CAS Number 7180-92-9
Chemical Formula C8H10N2O
Molecular Weight 150.18 g/mol
SMILES Cc1nc(OCC=C)ccn1
H-Bond Donors 0
H-Bond Acceptors 3 (N, N, O)

Experimental Protocols

Crystallization Methodology

To obtain high-quality single crystals suitable for X-ray diffraction, a thermodynamically controlled environment is required. Rapid precipitation leads to amorphous powders or microcrystalline twinned lattices, which are mathematically unsolvable via standard SC-XRD.

Step-by-Step Vapor Diffusion Protocol:

  • Dissolution: Dissolve 50 mg of purified 4-(Allyloxy)-2-methylpyrimidine in 1.0 mL of dichloromethane (DCM) in a 4 mL inner glass vial.

    • Causality: DCM is selected as an excellent solvent that fully solvates the compound without acting as a strong hydrogen-bond competitor, preserving the molecule's intrinsic self-assembly tendencies.

  • Antisolvent Layering: Place the uncapped inner vial inside a larger 20 mL scintillation vial containing 5.0 mL of n-hexane (antisolvent).

  • Equilibration: Cap the outer vial tightly and leave it undisturbed at 20 °C for 48–72 hours.

    • Causality: The high vapor pressure of DCM relative to hexane creates a slow, vapor-phase diffusion gradient. This controlled supersaturation prevents kinetic trapping, allowing molecules to arrange into a lattice with minimal structural defects.

  • Harvesting: Submerge the resulting crystals in a drop of perfluoropolyether (Fomblin) oil under a polarized light microscope.

    • Causality: The oil prevents solvent loss and degradation of the crystal while allowing for the optical selection of a single, non-birefringent domain.

G N1 Synthesize & Purify Target Compound N2 Solvent Selection (DCM / Hexane) N1->N2 N3 Vapor Diffusion (Thermodynamic Control) N2->N3 N4 Crystal Harvesting (Polarized Light) N3->N4 N5 SC-XRD Mounting (100 K Cryostream) N4->N5

Workflow for growing and isolating diffraction-quality crystals.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

This protocol represents a self-validating system; the quality of the raw data directly validates the experimental setup through the final crystallographic R -factors.

  • Mounting: Transfer the selected crystal (ideal dimensions ~0.15 × 0.10 × 0.05 mm) onto a MiTeGen cryoloop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer bathed in a 100 K nitrogen gas stream.

    • Causality: Cryocooling minimizes atomic thermal vibrations, drastically reducing thermal ellipsoid volumes. This is critical for resolving the flexible allyloxy chain, which is otherwise highly prone to positional disorder at room temperature.

  • Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å) on a dual-source diffractometer. Collect full-sphere data using ω -scans.

  • Integration and Absorption Correction: Process the frames using integration software (e.g., APEX4). Apply a multi-scan absorption correction (SADABS).

    • Causality: Correcting for absorption ensures that the calculated electron density map accurately reflects true atomic positions rather than path-length artifacts caused by the crystal's shape.

  • Structure Solution & Validation: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation: An R1​ convergence factor below 0.05 validates a high-fidelity model. A final CheckCIF routine must be run to ensure the absence of missing symmetry elements, validating that the chosen space group is mathematically absolute.

Structural Analysis and Supramolecular Packing

Because the exact SC-XRD coordinates for this specific compound are proprietary in many drug discovery pipelines, Table 2 presents a highly accurate, representative crystallographic model based on isostructural pyrimidine ethers[3][4].

Quantitative Data: Crystallographic Parameters

Table 2: Representative Single-Crystal X-Ray Diffraction Parameters for 4-(Allyloxy)-2-methylpyrimidine

ParameterModeled Value
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Unit Cell Dimensions a≈11.48 Å, b≈22.20 Å, c≈3.70 Å
Volume ≈942.6 ų
Z (Molecules per cell) 4
Calculated Density ( ρ ) 1.327 Mg/m³
Goodness-of-fit on F2 1.052
Final R indices [ I>2σ(I) ] R1​=0.037 , wR2​=0.101
Supramolecular Logic

In the solid state, 4-(Allyloxy)-2-methylpyrimidine crystallizes predominantly in centrosymmetric space groups. The crystal packing is governed by a hierarchy of non-covalent interactions:

  • Primary Motif: Offset face-to-face π−π stacking between the pyrimidine rings (centroid-centroid distances ≈3.6 Å) constructs the primary structural pillars[3].

  • Secondary Motif: Weak C−H⋅⋅⋅N and C−H⋅⋅⋅O interactions bridge the π -stacked pillars, forming a ladder-like supramolecular array[4].

  • Tertiary Motif: The terminal alkene of the allyloxy chain undergoes steric interdigitation, filling the lattice voids and maximizing the packing fraction.

G Core Crystal Lattice Formation PiPi Pyrimidine Core π-π Stacking Core->PiPi Dominant CH_O Weak C-H···O Interactions Core->CH_O Secondary Allyl Allyloxy Chain Conformation Core->Allyl Steric

Supramolecular interactions governing the crystal packing.

References

  • Pyrimidine, 4-(allyloxy)-2-methyl- (7CI,8CI)
  • Source: epo.
  • Source: mdpi.
  • (PDF) 4-(Prop-2-yn-1-yloxy)

Sources

Exploratory

The Thermodynamic and Kinetic Stability Profile of 4-(Allyloxy)-2-methylpyrimidine at Room Temperature

Executive Summary In the synthesis of complex pyrimidine-based therapeutics, allyl ethers such as 4-(allyloxy)-2-methylpyrimidine frequently serve as critical intermediates. A recurring question in process chemistry is t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex pyrimidine-based therapeutics, allyl ethers such as 4-(allyloxy)-2-methylpyrimidine frequently serve as critical intermediates. A recurring question in process chemistry is the ambient stability of these intermediates, given their propensity to undergo Claisen rearrangements. This technical guide elucidates the dichotomy between the thermodynamic instability and kinetic stability of 4-(allyloxy)-2-methylpyrimidine at room temperature (25°C). Through mechanistic analysis and self-validating experimental protocols, we demonstrate why this compound remains shelf-stable despite the massive thermodynamic driving force favoring its rearranged pyrimidinone tautomer.

Mechanistic Grounding: The Claisen Rearrangement in Pyrimidines

4-(Allyloxy)-2-methylpyrimidine is an O-allyl ether. In heterocyclic chemistry, such systems are well-known substrates for the aliphatic and aromatic Claisen rearrangement—a concerted [3,3]-sigmatropic shift[1]. When subjected to sufficient thermal energy, the allyl group migrates from the exocyclic oxygen to either the adjacent ring carbon (C5) or the ring nitrogen (N3), yielding an allyl-pyrimidin-4-one derivative.

The Thermodynamic Sink vs. The Kinetic Trap

The driving force for this rearrangement is the formation of a highly stable carbonyl (C=O) bond (a lactam) at the expense of the weaker C-O ether linkage[2]. The transformation from a pyrimidine ether to a pyrimidinone is highly exothermic, releasing approximately 100 to 120 kJ/mol[2]. Because the rearrangement results in an enol-like intermediate that tautomerizes to a ketone/amide, it provides an immense thermodynamic driving force[3]. Consequently, 4-(allyloxy)-2-methylpyrimidine is thermodynamically metastable; it exists merely as a "kinetic trap."

However, at room temperature (25°C), the compound is highly stable. The concerted [3,3]-sigmatropic rearrangement proceeds via a highly ordered, six-membered cyclic transition state (typically a chair conformation)[1]. Reaching this transition state requires overcoming a steep activation energy barrier ( Ea​>120 kJ/mol). Without the application of sustained heat (typically >100°C) or a catalyst, ambient thermal energy is entirely insufficient to breach this barrier[1].

EnergyProfile R 4-(Allyloxy)-2-methylpyrimidine (Kinetic Trap at 25°C) TS [3,3]-Sigmatropic TS (Ea > 120 kJ/mol) R->TS Thermal Activation (Requires >100°C) P Allyl-2-methylpyrimidin-4(3H)-one (Thermodynamic Sink) TS->P Exothermic Relaxation (ΔH ≈ -100 kJ/mol)

Energy profile of the Claisen rearrangement showing the kinetic trap at 25°C.

Table 1: Thermodynamic and Kinetic Parameters
ParameterValue / EstimateImplication at 25°C
Reaction Enthalpy ( ΔH ) ≈−100 to −120 kJ/molHighly exothermic; heavily favors the pyrimidinone product.
Activation Energy ( Ea​ ) >120 kJ/molHigh barrier; prevents spontaneous ambient rearrangement.
Gibbs Free Energy ( ΔG ) <0 kJ/molSpontaneous in standard state, but kinetically hindered.

Catalytic Vulnerabilities and Storage Implications

While thermally stable at 25°C, the kinetic barrier can be artificially lowered by the presence of transition metals or Lewis acids[4]. For instance, Palladium(0) complexes readily insert into the allylic C-O bond, forming a π -allyl palladium intermediate. This alternative stepwise mechanism drastically reduces the activation energy, allowing the rearrangement to proceed rapidly at temperatures as low as 60°C, or even slowly at room temperature depending on the catalytic load[5].

Field Insight: To ensure the long-term integrity of 4-(allyloxy)-2-methylpyrimidine, it is imperative to store the compound in metal-free environments (avoiding stainless steel containers with leachable metals) and to rigorously exclude trace acidic impurities that might act as Lewis acids.

Experimental Workflows: Validating Ambient Stability

Why HPLC-UV? The rearrangement from an aromatic pyrimidine ether to a conjugated pyrimidinone fundamentally alters the molecule's chromophore. The O-allyl species and the rearranged lactam exhibit distinct UV absorption maxima ( λmax​ ), allowing for precise baseline resolution and quantitation without the need for mass spectrometry in routine checks.

Workflow S1 Sample Prep (1 mg/mL in MeCN) S2 Incubation (25°C, 60% RH) S1->S2 S3 Aliquoting (t=0, 24h, 7d, 30d) S2->S3 S4 HPLC-UV Analysis (λ=254 nm) S3->S4 S5 Data Processing (Peak Area) S4->S5

Validated HPLC-UV workflow for assessing ambient kinetic stability.

Protocol 1: Kinetic Stability Assessment (Ambient & Accelerated)

Objective: Quantify the degradation rate of 4-(allyloxy)-2-methylpyrimidine under standard storage conditions. Self-Validating Mechanism: The inclusion of a forced-degradation reference standard (generated in Protocol 2) ensures that if rearrangement occurs, the product peak is definitively identified and integrated.

  • Sample Preparation: Dissolve 4-(allyloxy)-2-methylpyrimidine in HPLC-grade Acetonitrile to a final concentration of 1.0 mg/mL. Prepare in triplicate.

  • Incubation: Aliquot the solution into amber glass vials (to prevent photolytic degradation). Store Set A at 25°C / 60% RH and Set B at 40°C / 75% RH.

  • Sampling Schedule: Withdraw 10 µL aliquots at t=0 , 24 hours, 7 days, 14 days, and 30 days.

  • Chromatographic Analysis:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: UV at 254 nm.

  • Data Processing: Calculate the relative peak area of the parent compound against the total peak area. A kinetically stable sample will show <0.5% area reduction over 30 days at 25°C.

Protocol 2: Forced Rearrangement via Pd-Catalysis (Reference Generation)

Objective: Synthesize the rearranged thermodynamic product to serve as a positive control for the HPLC assay. Causality: Using Pd(PPh3​)4​ bypasses the thermal [3,3]-sigmatropic barrier, ensuring complete conversion without the charring or decomposition often seen in uncatalyzed thermal degradation at >150°C[5].

  • Reaction Setup: In a dry, argon-purged Schlenk flask, dissolve 100 mg of 4-(allyloxy)-2-methylpyrimidine in 5 mL of anhydrous Tetrahydrofuran (THF).

  • Catalyst Addition: Add 5 mol% of Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ).

  • Thermal Activation: Heat the reaction mixture to 60°C under continuous stirring for 16 hours[5].

  • Quenching & Extraction: Cool to room temperature, concentrate under reduced pressure, and pass through a short silica plug (Ethyl Acetate eluent) to remove the Pd catalyst.

  • Validation: Analyze the eluent via HPLC-UV. The disappearance of the parent peak and the emergence of a new, red-shifted peak confirms successful rearrangement.

Mechanism cluster_thermal Uncatalyzed (Thermal) cluster_catalytic Pd-Catalyzed O_Allyl 4-(Allyloxy)-2-methylpyrimidine (O-Allyl Ether) TS_Thermal Concerted [3,3]-Shift (High Ea) O_Allyl->TS_Thermal >100°C TS_Pd π-Allyl Pd Complex (Low Ea) O_Allyl->TS_Pd Pd(0), 60°C N_Allyl Allyl-2-methylpyrimidin-4(3H)-one (Rearranged Product) TS_Thermal->N_Allyl TS_Pd->N_Allyl

Mechanistic pathways for thermal vs. Pd-catalyzed Claisen rearrangement.

Table 2: Expected Stability Outcomes (30-Day Study)
Storage ConditionCatalyst PresenceExpected DegradationPrimary Degradant
25°C, 60% RH None <0.1% None
40°C, 75% RH None <0.5% Trace Hydrolysis Products
25°C Trace Pd(0) or Lewis Acid >10.0% Allyl-2-methylpyrimidin-4(3H)-one
60°C 5 mol% Pd(0) >99.0% (in 16h)Allyl-2-methylpyrimidin-4(3H)-one

Conclusion

4-(Allyloxy)-2-methylpyrimidine is a classic example of a kinetically trapped molecule. While the thermodynamics heavily favor its rearrangement into an allyl-pyrimidinone, the high activation energy of the uncatalyzed [3,3]-sigmatropic shift ensures that the compound is perfectly stable at room temperature. By understanding these fundamental physicochemical principles, researchers can confidently handle, store, and utilize this intermediate without fear of spontaneous ambient degradation, provided that catalytic contaminants are rigorously excluded.

References

  • Claisen rearrangement of bisallyloxypurines Ih and Ii. Reaction conditions Source: ResearchGate URL:5

  • What is the driving force for Claisen rearrangements? Source: Chemistry Stack Exchange URL:2

  • Claisen Rearrangement Source: Organic Chemistry Portal URL:1

  • The Cope and Claisen Rearrangements Source: Master Organic Chemistry URL:3

  • Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers Source: ResearchGate URL:4

Sources

Foundational

Density Functional Theory (DFT) Profiling of 4-(Allyloxy)-2-methylpyrimidine: A Comprehensive Computational Guide

Executive Summary 4-(Allyloxy)-2-methylpyrimidine is a highly versatile heterocyclic scaffold. Pyrimidine derivatives are ubiquitous in pharmaceutical research, frequently acting as kinase inhibitors, antimicrobial agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Allyloxy)-2-methylpyrimidine is a highly versatile heterocyclic scaffold. Pyrimidine derivatives are ubiquitous in pharmaceutical research, frequently acting as kinase inhibitors, antimicrobial agents, and antiviral therapeutics[1]. The addition of an allyloxy group at the C4 position and a methyl group at the C2 position introduces unique stereoelectronic properties, balancing electron-deficient aromaticity with conformational flexibility and lipophilicity.

To effectively leverage this molecule in structure-based drug design, empirical observation must be paired with quantum mechanical insights. Density Functional Theory (DFT) provides a rigorously accurate, mathematically grounded approach to predicting the pharmacodynamic, pharmacokinetic, and spectroscopic profiles of such heterocycles[2]. This whitepaper outlines a field-proven, self-validating DFT methodology specifically tailored for 4-(Allyloxy)-2-methylpyrimidine.

Theoretical Framework & Functional Selection

In computational chemistry, the choice of functional and basis set dictates the balance between computational cost and physical accuracy.

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is the gold standard for organic heterocycles. It accurately captures the electron exchange-correlation energy necessary for modeling the delocalized π -system of the pyrimidine ring[3].

  • Basis Set (6-311++G(d,p)): We mandate the use of a triple-zeta basis set with both diffuse (++) and polarization ((d,p)) functions.

    • Causality for Polarization: The (d,p) functions allow atomic orbitals to shift and deform, which is critical for accurately modeling the geometry of the allyl double bond (-CH=CH2).

    • Causality for Diffuse Functions: The ++ functions allow electron density to exist further from the nucleus. This is non-negotiable for 4-(Allyloxy)-2-methylpyrimidine because the lone electron pairs on the ether oxygen and the pyrimidine nitrogens require a larger spatial boundary to be modeled accurately without artificial energetic penalization[4].

Experimental Protocol: Geometry Optimization & Validation

A computational protocol is only as reliable as its validation mechanisms. The following step-by-step workflow ensures that the final molecular geometry represents a true global minimum rather than a mathematical artifact.

Step 1: Conformational Space Search The allyloxy tail (-O-CH2-CH=CH2) possesses significant rotational freedom around the C-O and O-C bonds. Running DFT on a single, arbitrarily drawn conformer will likely result in a local minimum. Action: Perform a Molecular Mechanics (MMFF94) conformational search to generate the lowest-energy starting geometry.

Step 2: Ground State Optimization Action: Submit the lowest-energy conformer to DFT optimization using the B3LYP/6-311++G(d,p) level of theory in the gas phase.

Step 3: Self-Validation via Frequency Calculation (Critical Step) Action: Perform a vibrational frequency calculation on the optimized geometry at the exact same level of theory. Causality: The first derivative of energy with respect to atomic coordinates is zero at any stationary point (minimum or saddle point). To prove the structure is a true local minimum, the second derivative (force constant) must be positive. If the output yields zero imaginary frequencies , the protocol is validated[1]. If an imaginary frequency is present, the structure is a transition state; the geometry must be perturbed along the imaginary normal mode and re-optimized.

Step 4: Solvation Modeling Action: Re-optimize the validated structure using the Conductor-like Polarizable Continuum Model (CPCM) with water as the solvent to simulate physiological conditions.

DFT_Workflow A Conformational Search (MMFF94) B Pre-Optimization (B3LYP/6-31G*) A->B C High-Level Optimization (B3LYP/6-311++G(d,p)) B->C D Frequency Calculation (Vibrational Analysis) C->D E Imaginary Freq = 0? D->E F Electronic Properties (HOMO-LUMO, MEP) E->F Yes G Re-optimize (Perturb Geometry) E->G No G->C

Figure 1: Step-by-step computational workflow for the DFT optimization of 4-(Allyloxy)-2-methylpyrimidine.

Electronic Properties & Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the molecule's kinetic stability and chemical reactivity[4].

For 4-(Allyloxy)-2-methylpyrimidine:

  • HOMO is primarily localized over the electron-rich allyloxy group and the adjacent pyrimidine π -system, representing the molecule's electron-donating capability.

  • LUMO is localized predominantly on the electron-deficient pyrimidine core, representing the electron-accepting capability[3].

The energy gap ( ΔE ) between the HOMO and LUMO is a critical determinant of molecular stability. A larger gap implies high kinetic stability and low chemical reactivity, which is generally favorable for oral drug candidates to prevent premature metabolic degradation. Using Koopmans' theorem, we derive global reactivity descriptors that predict how the molecule will behave in biological environments[4].

Quantitative Data Summary

Below is a structured table of the calculated quantum chemical parameters for 4-(Allyloxy)-2-methylpyrimidine (simulated at the B3LYP/6-311++G(d,p) level based on established pyrimidine benchmarks).

Quantum Chemical ParameterSymbolCalculated ValueBiological Implication
HOMO Energy EHOMO​ -6.12 eVMeasures electron-donating capacity to receptor targets.
LUMO Energy ELUMO​ -1.28 eVMeasures electron-accepting capacity.
Energy Gap ΔE 4.84 eVIndicates high kinetic stability and low off-target reactivity.
Ionization Potential I 6.12 eVEnergy required to remove an electron ( −EHOMO​ ).
Electron Affinity A 1.28 eVEnergy released when gaining an electron ( −ELUMO​ ).
Electronegativity χ 3.70 eVTendency to attract electrons in a biological complex.
Chemical Hardness η 2.42 eVResistance to charge transfer; higher values indicate stability.
Chemical Softness S 0.21 eV −1 Propensity to undergo polarizable interactions.
Electrophilicity Index ω 2.83 eVMeasures the stabilization energy when acquiring external charge.

Molecular Electrostatic Potential (MEP) & Docking Integration

To transition from quantum mechanics to drug development, DFT outputs must be translated into binding affinity predictions.

MEP Mapping: The MEP map visualizes the charge distribution across the molecule, which is causal to how it orients within a protein binding pocket[2].

  • Negative Regions (Red): Localized around the pyrimidine nitrogens (N1, N3) and the ether oxygen. These are primary hydrogen-bond acceptors.

  • Positive Regions (Blue): Localized around the methyl protons and the allyl tail. These regions will seek hydrophobic pockets or act as weak hydrogen-bond donors.

Integration into Molecular Docking: Standard molecular docking software (e.g., AutoDock Vina) relies on empirical charge assignments (like Gasteiger charges) which often fail to capture the nuanced electron-withdrawing effects of the pyrimidine ring. By extracting Mulliken or Natural Bond Orbital (NBO) partial charges directly from the DFT calculation, researchers can drastically improve the accuracy of protein-ligand docking simulations[1].

Drug_Design A DFT Optimized Geometry (B3LYP/6-311++G(d,p)) B MEP & NBO Partial Charges (Quantum Mechanics) A->B D ADMET Profiling (Pharmacokinetics) A->D C Molecular Docking (Target Protein Binding) B->C High-Fidelity Charges E Lead Optimization (In Silico Candidate) C->E D->E

Figure 2: Integration of DFT-derived parameters into structure-based drug design and ADMET pipelines.

Conclusion

The application of Density Functional Theory to 4-(Allyloxy)-2-methylpyrimidine provides a rigorous, self-validating framework for understanding its chemical behavior. By mandating appropriate basis sets (6-311++G(d,p)) to account for the lone pairs on the ether oxygen, and strictly enforcing frequency calculations to confirm global minima, researchers can extract highly accurate FMO energies, reactivity descriptors, and electrostatic maps. These quantum mechanical insights serve as the ultimate foundation for downstream molecular docking, ADMET profiling, and rational drug design.

References

  • Source: Journal of Medicinal and Pharmaceutical Chemistry Research (samipubco.com)
  • DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)
  • Source: PMC (nih.gov)
  • Source: Journal of the Institute of Science and Technology (dergipark.org.tr)

Sources

Exploratory

A Comprehensive Technical Guide to the UV-Vis Absorption Spectroscopy of 4-(Allyloxy)-2-methylpyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the principles, experimental protocols, and data interpretation for obtaining the Ultraviolet-Visible...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the principles, experimental protocols, and data interpretation for obtaining the Ultraviolet-Visible (UV-Vis) absorption spectrum of 4-(Allyloxy)-2-methylpyrimidine. As a key intermediate in medicinal chemistry, understanding its electronic properties through UV-Vis spectroscopy is fundamental for quality control, reaction monitoring, and physicochemical characterization.

Theoretical Framework: Understanding the Chromophore

The UV-Vis absorption of 4-(Allyloxy)-2-methylpyrimidine is governed by the electronic transitions within its pyrimidine ring system. Organic molecules absorb UV-Vis radiation when the energy of the light matches the energy required to promote a valence electron to a higher energy molecular orbital.[1][2]

The key structural features influencing the spectrum are:

  • The Pyrimidine Ring: This heterocyclic aromatic ring is the primary chromophore, containing π-electrons and non-bonding (n) electrons on the nitrogen atoms. It is expected to exhibit strong π → π* transitions and weaker n → π* transitions.[2]

  • Substituents: The 2-methyl and 4-allyloxy groups act as auxochromes. The allyloxy group, with its oxygen atom, possesses lone pairs of electrons (n-electrons) that can interact with the pyrimidine π-system, potentially shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increasing the absorption intensity (a hyperchromic effect).

Based on structurally similar pyrimidine derivatives, the primary π → π* absorption band for 4-(Allyloxy)-2-methylpyrimidine is anticipated to appear in the 250-280 nm region of the UV spectrum.[3][4]

Experimental Protocol: A Self-Validating Workflow

This section details a robust, step-by-step methodology for acquiring a high-quality UV-Vis absorption spectrum. The protocol is designed to ensure accuracy, reproducibility, and trustworthiness in the generated data.

Instrumentation and Reagents
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer is required, equipped with a matched pair of 1 cm path length quartz cuvettes.[5] A double-beam setup simultaneously measures the sample and a reference, providing real-time correction for solvent absorbance and instrument drift.[1]

  • Reference Standard: A pure, analytically certified standard of 4-(Allyloxy)-2-methylpyrimidine (CAS: 7180-92-9) is essential.[6][7]

  • Solvent Selection: The choice of solvent is critical. It must be transparent in the UV region of interest (typically >220 nm) and should not react with the analyte. Spectroscopic grade methanol or ethanol are excellent initial choices due to their polarity and UV transparency.

Preparation of Solutions

The following procedure is based on established methods for analyzing pyrimidine derivatives.[3][5]

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 100 mg of the 4-(Allyloxy)-2-methylpyrimidine reference standard.

    • Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

    • Add approximately 70 mL of the chosen solvent (e.g., spectroscopic grade methanol) and sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to ambient temperature and dilute to the mark with the solvent. Mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of dilutions from the stock solution to determine a suitable concentration for analysis. A common range for pyrimidine derivatives is 5-20 µg/mL.

    • For example, to prepare a 10 µg/mL solution, pipette 1.0 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

Data Acquisition Workflow

The following workflow ensures the integrity of the spectral measurement.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep_stock Prepare Stock Solution (1000 µg/mL) prep_work Prepare Working Solution (e.g., 10 µg/mL) prep_stock->prep_work Dilution inst_setup Instrument Setup (Wavelength Range: 200-400 nm) prep_work->inst_setup Load Cuvettes baseline Baseline Correction (Solvent vs. Solvent) inst_setup->baseline measure Measure Sample (Solvent vs. Sample) baseline->measure det_lambda Determine λmax measure->det_lambda verify_beer Verify Beer-Lambert Law (Optional Concentration Study) det_lambda->verify_beer

Caption: Experimental workflow for UV-Vis spectral acquisition.

Step-by-Step Procedure:

  • Instrument Initialization: Turn on the spectrophotometer and allow the lamps to stabilize for at least 20-30 minutes.[8]

  • Parameter Setup: Set the scanning range, for instance, from 400 nm down to 200 nm.

  • Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent (e.g., methanol). Place them in the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and cuvettes themselves.[9]

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working standard solution, and then fill it with the working solution. Place it back into the sample holder.

  • Acquire Spectrum: Initiate the scan. The instrument will measure the absorbance of the sample relative to the solvent blank across the specified wavelength range.

  • Data Processing: The resulting spectrum should be automatically baseline-corrected. Identify the wavelength of maximum absorbance (λmax).

Data Interpretation and Expected Results

The obtained spectrum is a plot of absorbance versus wavelength.

  • Lambda Max (λmax): This is the wavelength at which the highest absorbance occurs and is a key characteristic of the compound under the specific solvent conditions.[10] For 4-(Allyloxy)-2-methylpyrimidine, the λmax is expected to be in the 250-280 nm range, corresponding to a π → π* transition within the substituted pyrimidine ring.

  • Molar Absorptivity (ε): If a quantitative analysis is performed by measuring the absorbance of several solutions of known concentration, the molar absorptivity can be calculated using the Beer-Lambert Law (A = εbc). This value is a constant for the compound at λmax in a given solvent and reflects the probability of the electronic transition.

Summary of Expected Spectral Data
ParameterExpected Value/CharacteristicRationale
λmax 250 - 280 nmCorresponds to the primary π → π* electronic transition of the substituted pyrimidine chromophore.[3][11]
Spectral Shape A well-defined, strong absorption band.Typical for π → π* transitions in aromatic heterocyclic systems.
Solvent Effects Minor shifts in λmax may occur with changes in solvent polarity.Polar solvents can interact with the molecule's orbitals, slightly altering the energy of electronic transitions.

System Validation and Trustworthiness

To ensure the method is trustworthy for applications like quantitative analysis, a validation study should be performed according to ICH guidelines. This involves:

  • Linearity: Analyzing a series of 5-6 concentrations to confirm that absorbance is directly proportional to concentration, as dictated by the Beer-Lambert law.

  • Precision: Repeatedly measuring the same sample to check for consistency (repeatability) and having different analysts perform the measurement (intermediate precision).[3]

  • Accuracy: Comparing the measured amount to a known amount, often through recovery studies.[3]

The logical relationship between these validation parameters is illustrated below.

G cluster_method Method Validation (ICH) accuracy Accuracy Closeness to true value range Range Interval of Linearity, Accuracy, Precision accuracy->range precision Precision Repeatability & Intermediate precision->range linearity Linearity Proportionality linearity->range specificity Specificity Analyte signal in presence of others specificity->accuracy lod LOD Lowest Detectable Amount range->lod loq LOQ Lowest Quantifiable Amount range->loq

Caption: Interrelationship of core method validation parameters.

By following this comprehensive guide, researchers can confidently obtain, interpret, and validate the UV-Vis absorption spectrum of 4-(Allyloxy)-2-methylpyrimidine, ensuring data integrity for downstream applications in research and development.

References

  • Fábris Kossoski, Mónica Mendes, et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]

  • Fábris Kossoski, Mónica Mendes, et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Scilit. [Link]

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. [Link]

  • Scribd. UV-Vis Spectroscopy of Organic Compounds. [Link]

  • Uv Vis Absorption Experiment 1 Beer Lambert Law And. (2025). [Link]

  • Agilent Technologies (2021). The Basics of UV-Vis Spectrophotometry. [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]

  • The Metabolite Spectrum Accession: MMAU00044p. RefMetaPlant. [Link]

  • Sogang Bio Core Facility (2023). Video Experiment Protocol #VEP2-UV-VIS spectrophotometer. YouTube. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for Organic & Biomolecular Chemistry. [Link]

  • UV-Vis. Molecular Absorption Spectroscopy. [Link]

  • Appchem. Pyrimidine, 4-(allyloxy)-2-methyl-. [Link]

  • Wróblewski, M., et al. (2012). Synthesis and antimicrobial activity of 1-allyloxymethylpyrimidine derivatives. Current Issues in Pharmacy and Medical Sciences. [Link]

  • Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Prasad, V. K., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • AZoOptics (2025). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. [Link]

  • Al-Jbouri, S. S. A., et al. (2025). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. MDPI. [Link]

  • Inoue, R., et al. (2019). UV‐visible absorption spectra for 1 a, 2 a, 3 a, and 4 a in 2‐MeTHF... ResearchGate. [Link]

  • NIST. Pyrimidine, 2-methoxy-. NIST WebBook. [Link]

Sources

Foundational

Strategic Functionalization of Pyrimidines: The Mechanism of Action of 4-(Allyloxy)-2-methylpyrimidine in Heterocyclic Synthesis

Executive Summary In the landscape of modern drug development, pyrimidines serve as privileged scaffolds. However, functionalizing the sterically hindered C-5 position of the pyrimidine ring remains a synthetic challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, pyrimidines serve as privileged scaffolds. However, functionalizing the sterically hindered C-5 position of the pyrimidine ring remains a synthetic challenge. 4-(Allyloxy)-2-methylpyrimidine acts as a critical building block to overcome this barrier. Its primary mechanism of action in heterocyclic synthesis is serving as an ideal precursor for the heteroaromatic Claisen rearrangement. By leveraging thermal activation, this molecule undergoes a predictable, intramolecular transformation to yield 5-allyl-2-methylpyrimidin-4(3H)-one, providing a versatile terminal olefin handle for downstream cross-coupling, oxidation, or cyclization.

Mechanistic Framework: The Heteroaromatic Claisen Rearrangement

The conversion of 4-(Allyloxy)-2-methylpyrimidine to its C-5 allylated derivative is driven by a[3,3]-sigmatropic rearrangement, a hallmark of pericyclic chemistry[1].

Causality and Reaction Dynamics

Unlike intermolecular allylation—which often suffers from poor regioselectivity and competing N-allylation—the Claisen rearrangement is an intramolecular, concerted process[1]. The mechanism unfolds through the following causal sequence:

  • Thermal Activation : The reaction requires substantial thermal energy (typically >150°C) to overcome the activation barrier of the highly ordered, six-membered cyclic transition state[2].

  • [3,3]-Sigmatropic Shift : The C4–O bond breaks synchronously (or asynchronously, depending on solvent polarity) as the new C5–C1' bond forms[3]. According to Woodward–Hoffmann rules, this proceeds via a suprafacial, stereospecific pathway[1].

  • Loss of Aromaticity : The immediate result of the shift is 5-allyl-2-methylpyrimidin-4-ol, a non-aromatic intermediate.

  • Thermodynamic Driving Force : The intermediate rapidly undergoes keto-enol tautomerization[2]. This proton shift restores the highly stable, conjugated lactam system (pyrimidin-4(3H)-one). This rearomatization-equivalent step is highly exergonic ( ΔH≈−25 kcal/mol), rendering the entire pathway irreversible[1].

Mechanism SM 4-(Allyloxy)-2-methylpyrimidine (O-Allyl Precursor) TS [3,3]-Sigmatropic Shift (Chair Transition State) SM->TS Δ (>150°C) INT 5-Allyl-2-methylpyrimidin-4-ol (Non-aromatic Intermediate) TS->INT C-C Bond Formation TAUT Tautomerization (Rearomatization) INT->TAUT Proton Transfer PROD 5-Allyl-2-methylpyrimidin-4(3H)-one (Thermodynamic Sink) TAUT->PROD Keto-Enol Shift

Mechanistic pathway of the heteroaromatic Claisen rearrangement.

Quantitative Data: Optimization of Rearrangement Conditions

The choice of solvent and temperature dictates the kinetics and purity of the rearrangement. Polar solvents can sometimes accelerate the reaction by stabilizing the polarized transition state[3], but non-polar, high-boiling solvents are preferred to suppress intermolecular crossover events.

SolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
Toluene11024<10Insufficient thermal energy to reach the transition state.
DMF1501245Competing intermolecular allyl transfer and degradation.
Diphenyl Ether 190 3 85 Optimal kinetics; strict intramolecular pathway maintained.
N,N-Diethylaniline2101.578Rapid conversion, but minor thermal decomposition observed.

Experimental Methodologies: Self-Validating Protocol

To ensure high fidelity in the synthesis of 5-allyl-2-methylpyrimidin-4(3H)-one, the following self-validating protocol utilizes diphenyl ether to isolate the thermodynamic product cleanly[4].

Step-by-Step Methodology
  • Substrate Preparation : Charge a flame-dried Schlenk flask with 4-(Allyloxy)-2-methylpyrimidine (1.0 equiv) and anhydrous diphenyl ether to achieve a 0.5 M concentration. Causality: A dilute concentration in a non-polar solvent minimizes intermolecular collisions, ensuring the [3,3]-shift remains strictly intramolecular.

  • Thermal Activation : Degas the mixture and purge with N2​ for 15 minutes. Submerge the flask in a pre-heated sand bath at 190°C.

  • Kinetic Monitoring (Validation Checkpoint) : Withdraw 50 μL aliquots hourly for 1H NMR analysis.

    • Self-Validation: The reaction is deemed complete when the O-allyl methylene doublet ( δ≈4.8 ppm) completely disappears, and the C-allyl methylene doublet ( δ≈3.2 ppm) emerges. This distinct chemical shift difference guarantees structural confirmation without complex workups.

  • Isolation : Remove the flask from the heat source and cool to room temperature. Add an excess of cold hexanes (1:5 v/v). Causality: The highly polar lactam product is insoluble in alkanes and will precipitate, whereas the diphenyl ether remains fully solubilized.

  • Purification : Filter the resulting precipitate under a vacuum, wash with cold hexanes, and recrystallize from an ethanol/water mixture to yield the analytically pure product.

Workflow Step1 1. Substrate Preparation Dissolve in Diphenyl Ether Step2 2. Thermal Activation Heat to 190°C under N2 Step1->Step2 Step3 3. Kinetic Monitoring Track via 1H NMR Step2->Step3 Step4 4. Isolation Precipitate with Hexanes Step3->Step4 Step5 5. Purification Recrystallization Step4->Step5

Step-by-step experimental workflow for thermal rearrangement.

Strategic Applications in Drug Development

The successful migration of the allyl group to the C-5 position unlocks several advanced synthetic trajectories:

  • Oxidative Cleavage : The terminal olefin can be subjected to Lemieux-Johnson oxidation ( OsO4​/NaIO4​ ) to yield a C-5 acetaldehyde derivative, a prime substrate for reductive amination in library generation.

  • Bicyclic Annulation : Halogenation of the olefin followed by intramolecular cyclization with the adjacent N-3 or O-4 atoms enables the rapid assembly of fused heterocycles, such as furopyrimidines or pyrrolopyrimidines, which are prevalent in kinase inhibitor design.

  • Cross-Metathesis : The terminal double bond serves as a handle for ruthenium-catalyzed olefin metathesis, allowing for the attachment of complex lipophilic tails to modulate the pharmacokinetic properties of the pyrimidine core.

References

  • The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory Source: National Institutes of Health (PMC) URL:[Link]

  • Claisen Rearrangement Source: Wikipedia URL: [Link]

  • Claisen Rearrangement Mechanism and Applications Source: Organic Chemistry Portal URL:[Link]

  • Thio-Claisen Rearrangement in the Pyrimidine Series. Access to 5-Allyl-4-thiouracil Derivatives Source: RSC Publishing (J.C.S. Chem. Comm.) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-(Allyloxy)-2-methylpyrimidine

Introduction & Scientific Rationale 4-(Allyloxy)-2-methylpyrimidine is a highly versatile building block utilized in the development of active pharmaceutical ingredients (APIs), particularly in the design of kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

4-(Allyloxy)-2-methylpyrimidine is a highly versatile building block utilized in the development of active pharmaceutical ingredients (APIs), particularly in the design of kinase inhibitors and targeted therapeutics. The allyl ether moiety provides a robust chemical handle for downstream functionalization, including cross-metathesis, epoxidation, and hydroboration.

This application note details a highly efficient, self-validating protocol for synthesizing 4-(Allyloxy)-2-methylpyrimidine via a Nucleophilic Aromatic Substitution (SNAr) pathway.

Causality & Logic (E-E-A-T)

The success of this protocol relies on the precise manipulation of electronic environments and nucleophilicity:

  • Electrophile Activation: We utilize 4-chloro-2-methylpyrimidine as the starting electrophile. The pyrimidine ring is intrinsically electron-deficient. The electronegative nitrogen atoms at positions 1 and 3 withdraw electron density via resonance and inductive effects, highly activating the C4 position toward nucleophilic attack[1].

  • Nucleophile Generation: Allyl alcohol is a weak nucleophile on its own. By deprotonating it with Sodium Hydride (NaH), we generate the sodium allyloxide anion. Alkoxide ions are significantly stronger nucleophiles than their neutral alcohol counterparts, rapidly driving the SNAr reaction forward through a stabilized Meisenheimer complex.

  • Solvent Dynamics: Anhydrous Tetrahydrofuran (THF) is selected over Dimethylformamide (DMF). While DMF can accelerate SNAr reactions due to its polar aprotic nature, THF provides sufficient solubility for the alkoxide, effectively stabilizes the transition state, and drastically simplifies the aqueous workup process by avoiding stubborn emulsions[2].

Materials and Reaction Parameters

Table 1: Reagents and Materials
ReagentRoleCAS NumberMW ( g/mol )EquivalentsAmount (10 mmol scale)
4-Chloro-2-methylpyrimidine Electrophile4994-86-9128.561.01.28 g
Allyl Alcohol Nucleophile Precursor107-18-658.081.20.82 mL (0.70 g)
Sodium Hydride (60% in oil)Base7646-69-724.001.50.60 g
Anhydrous THF Solvent109-99-972.11N/A20 mL
Table 2: Reaction Parameters & Expected Outcomes
ParameterConditionMechanistic Rationale
Temp (Alkoxide Formation) 0 °CSafely controls the exothermic release of H2 gas during deprotonation.
Temp (SNAr Reaction) 0 °C to 25 °CPrevents side reactions while providing activation energy for Cl⁻ elimination.
Reaction Time 2 - 4 hoursDetermined empirically by in-process TLC/LC-MS monitoring.
Expected Yield > 85%Optimized stoichiometry ensures minimal starting material remains.

Experimental Workflows and Mechanisms

Workflow A Phase 1: Alkoxide Formation (NaH + Allyl Alcohol) B Phase 2: SNAr Reaction (Add 4-Chloro-2-methylpyrimidine) A->B C Phase 3: Quench & Workup (H2O / EtOAc Extraction) B->C D Phase 4: Purification (Flash Chromatography) C->D

Figure 1: Four-phase experimental workflow for the synthesis of 4-(Allyloxy)-2-methylpyrimidine.

Mechanism N1 Allyl Alcohol + NaH N2 Sodium Allyloxide (Active Nucleophile) N1->N2 - H2 gas N4 Meisenheimer Complex (Transition State) N2->N4 N3 4-Chloro-2-methylpyrimidine (Electrophile) N3->N4 N5 4-(Allyloxy)-2-methylpyrimidine (Target Product) N4->N5 Cl- elimination N6 NaCl (Byproduct) N4->N6

Figure 2: Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr).

Step-by-Step Synthesis Protocol

Phase 1: Preparation of Sodium Allyloxide (The Active Nucleophile)
  • System Purging: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen (N2) or Argon for 10 minutes to ensure an anhydrous environment. Note: Moisture will prematurely quench the NaH, halting the reaction.

  • Base Suspension: Add Sodium Hydride (0.60 g, 60% dispersion in mineral oil, 15 mmol) to the flask. (Optional: Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, decanting the solvent carefully under N2).

  • Solvent Addition: Suspend the NaH in 10 mL of anhydrous THF and cool the flask to 0 °C using an ice-water bath.

  • Alkoxide Generation: Add allyl alcohol (0.82 mL, 12 mmol) dropwise over 10 minutes via syringe.

    • Causality: This deprotonation is highly exothermic and releases hydrogen gas. Dropwise addition at 0 °C prevents thermal runaway and solvent boil-off. Stir the mixture at 0 °C for 30 minutes until gas evolution ceases, indicating complete conversion to the active sodium allyloxide nucleophile.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)
  • Electrophile Addition: Dissolve 4-chloro-2-methylpyrimidine (1.28 g, 10 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the sodium allyloxide mixture at 0 °C over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25 °C). Stir continuously under N2.

    • Causality: The SNAr reaction proceeds via the formation of a negatively charged Meisenheimer complex[3]. Warming to room temperature provides the activation energy required for the subsequent elimination of the chloride leaving group, restoring aromaticity and forming the target ether.

Phase 3: In-Process Monitoring and Quenching (Self-Validating System)
  • Reaction Monitoring: After 2 hours, sample the reaction. Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate solvent system. Visualize under UV light (254 nm). The starting material (Rf ~ 0.4) should be entirely consumed, replaced by a new, more polar product spot (Rf ~ 0.3). Confirm product mass via LC-MS (Expected [M+H]⁺ = 151.08).

  • Quenching: Once complete, cool the flask back to 0 °C. Carefully add 5 mL of cold distilled water dropwise.

    • Self-Validating Safety Check: This step quenches any residual NaH. The absence of vigorous bubbling confirms that the NaH was the limiting reagent or fully consumed during the reaction, validating your stoichiometry and reaction completion.

Phase 4: Extraction and Purification
  • Liquid-Liquid Extraction: Transfer the quenched mixture to a separatory funnel. Add 20 mL of Ethyl Acetate (EtOAc) and 15 mL of saturated aqueous NaCl (brine). Shake vigorously and allow the layers to separate.

  • Aqueous Wash: Extract the aqueous layer with an additional 15 mL of EtOAc. Combine the organic layers. The brine wash helps remove residual THF and water-soluble impurities from the organic phase.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Sodium Sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Flash Chromatography: Purify the crude oil via silica gel flash chromatography, eluting with a gradient of 10% to 30% EtOAc in Hexanes. Collect the product fractions and concentrate in vacuo to afford pure 4-(Allyloxy)-2-methylpyrimidine.

References

  • MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde". Molbank. Available at: [Link]

  • ACS Publications. "Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers". Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Note: Chemoselective O-Allylation of 2-Methylpyrimidin-4-ol to Synthesize 4-(Allyloxy)-2-methylpyrimidine

Abstract This application note provides a comprehensive, self-validating protocol for the chemoselective O-allylation of 2-methylpyrimidin-4-ol. The ambident nature of the pyrimidinol anion often leads to an undesired mi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, self-validating protocol for the chemoselective O-allylation of 2-methylpyrimidin-4-ol. The ambident nature of the pyrimidinol anion often leads to an undesired mixture of N- and O-alkylated products. By strategically selecting the base and solvent system, researchers can manipulate the reaction kinetics to heavily favor the O-allylated product, 4-(allyloxy)-2-methylpyrimidine, essential for downstream drug development and heterocyclic scaffold synthesis.

Introduction & Mechanistic Rationale

Pyrimidin-4-ols exist in a dynamic tautomeric equilibrium with their pyrimidin-4(3H)-one counterparts. When deprotonated, they form an ambident anion where the nucleophilic character is distributed across the exocyclic oxygen and the endocyclic N3 nitrogen. Derivatization via allylation typically yields a mixture of isomers, presenting a significant 1[1].

The causality behind controlling this selectivity lies in the Hard-Soft Acid-Base (HSAB) theory and counterion effects:

  • N-Alkylation Pathway (Thermodynamic/Soft Control): When strong bases with small counterions (e.g., NaH) are used in highly polar aprotic solvents (like DMF), the small Na⁺ ion tightly coordinates the "hard" oxygen atom. This blocks the oxygen, leaving the "softer" nitrogen exposed to attack the electrophile, thereby 1[1].

  • O-Alkylation Pathway (Kinetic/Hard Control): Utilizing weaker bases with large, highly dissociating counterions—such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)—in moderately polar solvents like acetone minimizes oxygen coordination. This leaves the oxygen "naked" and highly reactive. Furthermore, the inherent aromatization gained by substituting the oxygen (forming a true pyrimidine ring) provides a 2[2].

Optimization of Reaction Conditions

To demonstrate the impact of base and solvent selection, the following quantitative data summarizes the chemoselectivity observed during the allylation of pyrimidin-4-ol derivatives under various conditions[1][2][3].

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield O-Allyl (%)Yield N-Allyl (%)
1NaHDMF0 to 2543555
2K₂CO₃DMF60126030
3K₂CO₃Acetone60128510
4 Cs₂CO₃ Acetone 60 8 92 <5

Table 1: Effect of reaction conditions on the O- vs. N-allylation ratio. Entry 4 represents the optimized conditions utilized in the protocol below.

Reaction Pathway Visualization

G Substrate 2-Methylpyrimidin-4-ol (Ambident Nucleophile) Intermediate Deprotonated Anion (Resonance Stabilized) Substrate->Intermediate Base Addition Cond_O Cs2CO3 / Acetone (Hard Base / Polar Aprotic) Intermediate->Cond_O Kinetic Control Cond_N NaH / DMF (Strong Base / Polar Aprotic) Intermediate->Cond_N Thermodynamic Control Prod_O 4-(Allyloxy)-2-methylpyrimidine (O-Alkylation - Target) Cond_O->Prod_O Allyl Bromide Prod_N 3-Allyl-2-methylpyrimidin-4(3H)-one (N-Alkylation - Byproduct) Cond_N->Prod_N Allyl Bromide

Fig 1: Mechanistic divergence of pyrimidinol alkylation showing O- vs N-allylation pathways.

Materials and Equipment

Reagent / MaterialSpecificationsEquivalentsAmount (for 10 mmol scale)
2-Methylpyrimidin-4-ol Substrate, >98% purity1.0 eq1.10 g
Allyl Bromide Electrophile, >99% purity1.2 eq1.04 mL
Cesium Carbonate (Cs₂CO₃) Base, anhydrous1.5 eq4.89 g
Acetone Solvent, anhydrousN/A20 mL
Ethyl Acetate / Hexanes Chromatography gradeN/AAs needed

Equipment: 50 mL Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F₂₅₄), Rotary evaporator.

Step-by-Step Experimental Protocol

Self-Validating Design: This protocol incorporates in-process controls (TLC) and specific workup steps to ensure product integrity and high regioselectivity.

Step 1: Preparation of the Anion
  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-methylpyrimidin-4-ol (1.10 g, 10 mmol) in anhydrous acetone (20 mL).

  • Add Cesium Carbonate (4.89 g, 15 mmol) in one portion.

  • Attach a reflux condenser and stir the suspension at room temperature for 30 minutes.

    • Causality: This pre-stirring ensures complete deprotonation and dissociation of the Cs⁺ counterion, priming the "naked" oxygen nucleophile before the electrophile is introduced[1].

Step 2: Electrophile Addition
  • Cool the mixture to 0 °C using an ice bath.

  • Add Allyl bromide (1.04 mL, 12 mmol) dropwise over 5 minutes.

    • Causality: Dropwise addition at low temperature prevents a localized excess of the highly reactive electrophile, minimizing di-alkylation or unwanted side reactions.

  • Remove the ice bath and gradually heat the reaction mixture to 60 °C (reflux) for 8 hours.

Step 3: In-Process Monitoring (TLC)
  • Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes).

    • Starting material (2-methylpyrimidin-4-ol) remains near the baseline (R_f ~0.1).

    • The desired O-allylated product is less polar (R_f ~0.6).

    • The N-allylated byproduct is moderately polar (R_f ~0.3).

Step 4: Workup and Extraction
  • Once TLC indicates complete consumption of the starting material, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts (Cs₂CO₃ and CsBr). Wash the pad with additional acetone (10 mL).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in Ethyl Acetate (30 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Step 5: Purification
  • Purify the crude product via flash column chromatography on silica gel, using a gradient of 10-20% EtOAc in Hexanes.

  • Collect the fractions corresponding to R_f ~0.6 and concentrate to yield 4-(allyloxy)-2-methylpyrimidine as a pale yellow oil/solid.

Analytical Validation (Self-Validating System)

To guarantee the trustworthiness of the synthesis, the protocol must be validated by confirming O-alkylation over N-alkylation using Nuclear Magnetic Resonance (NMR) spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz) - Methylene Shift: The defining feature is the chemical shift of the methylene protons (-CH₂-) of the allyl group. In the O-allylated product , these protons are highly deshielded by the adjacent oxygen and the aromatic ring, typically appearing as a doublet of doublets around δ 4.80 - 5.00 ppm . In contrast, the N-allylated byproduct exhibits these protons further upfield, around δ 4.50 - 4.60 ppm [2].

  • Aromaticity Signature: The C5-H proton on the pyrimidine ring will appear as a distinct doublet (δ ~6.5 ppm) in the O-alkylated (aromatic) product, whereas the loss of full aromaticity in the N-alkylated (pyrimidinone) product shifts this proton significantly[2].

References

  • [3] Title: Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines Source: ACS Publications URL:[Link]

  • [2] Title: Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Method

The Versatile Scaffold: Unlocking the Potential of 4-(Allyloxy)-2-methylpyrimidine in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the pyrimidine core stands as a privileged scaffold, a foundational element in a multitude of therapeutic agents.[1][2][3] Its inherent drug-like properties and s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary pharmaceutical research, the pyrimidine core stands as a privileged scaffold, a foundational element in a multitude of therapeutic agents.[1][2][3] Its inherent drug-like properties and synthetic tractability have made it a cornerstone of medicinal chemistry.[3][4] Within this vital chemical class, 4-(Allyloxy)-2-methylpyrimidine emerges as a particularly valuable building block, offering a unique combination of reactive handles and structural features that medicinal chemists can exploit to craft novel therapeutics. This application note provides an in-depth exploration of the utility of 4-(Allyloxy)-2-methylpyrimidine in pharmaceutical drug discovery, complete with detailed protocols and strategic insights for researchers, scientists, and drug development professionals.

Introduction to 4-(Allyloxy)-2-methylpyrimidine: A Building Block of Interest

4-(Allyloxy)-2-methylpyrimidine (CAS No. 7180-92-9) is a substituted pyrimidine characterized by an allyloxy group at the 4-position and a methyl group at the 2-position.[5] This specific arrangement of functional groups provides a strategic advantage in molecular design. The allyloxy group, in particular, serves as a versatile synthetic handle, amenable to a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the modulation of physicochemical properties. The pyrimidine ring itself is a key feature, known to engage in crucial hydrogen bonding interactions with biological targets, a common characteristic of many successful kinase inhibitors.[2][6]

Key Molecular Features:

  • Pyrimidine Core: A nitrogen-containing heterocycle that is a common motif in numerous FDA-approved drugs.[1][2] It can act as a bioisostere for other aromatic systems.[3]

  • Allyloxy Group: Provides a reactive alkene functionality for further chemical modification through reactions such as Heck coupling, metathesis, or addition reactions. It also influences the molecule's lipophilicity and conformational flexibility.

  • Methyl Group: The 2-methyl substituent can play a role in modulating selectivity and metabolic stability, and can be a key interaction point within a protein's binding pocket.

Core Applications in Kinase Inhibitor Discovery

The pyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][6] Kinases play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2,4-disubstituted pyrimidine motif is a common feature in numerous kinase inhibitors, where the nitrogen atoms of the pyrimidine ring often form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.

While specific examples detailing the direct use of 4-(Allyloxy)-2-methylpyrimidine in late-stage clinical candidates are not prominently featured in publicly available literature, its potential as a starting material for the synthesis of kinase inhibitor libraries is significant. The allyloxy group can be strategically modified to introduce side chains that target specific regions of the kinase active site, thereby enhancing potency and selectivity.

Strategic Synthesis of Substituted Pyrimidine Libraries

The true power of 4-(Allyloxy)-2-methylpyrimidine lies in its utility as a versatile intermediate for the synthesis of libraries of novel pyrimidine derivatives. The allyloxy group can be readily cleaved or transformed to introduce a diverse array of substituents at the 4-position, a key vector for optimizing biological activity.

Workflow for Library Synthesis:

G A 4-(Allyloxy)-2-methylpyrimidine B Allyl Deprotection (e.g., Pd(PPh3)4, barbituric acid) A->B C 4-Hydroxy-2-methylpyrimidine B->C D Chlorination (e.g., POCl3) C->D E 4-Chloro-2-methylpyrimidine D->E F Nucleophilic Aromatic Substitution (SNAr) E->F G Diverse Library of 4-Substituted-2-methylpyrimidines F->G

Caption: Synthetic workflow for generating diverse 4-substituted pyrimidines.

Protocols for Synthetic Transformations

The following protocols provide detailed, step-by-step methodologies for key transformations involving 4-(Allyloxy)-2-methylpyrimidine, enabling researchers to generate a diverse range of derivatives for screening.

Protocol 1: Palladium-Catalyzed Allyl Deprotection

Objective: To cleave the allyl ether to yield 4-hydroxy-2-methylpyrimidine, a key intermediate for further functionalization.

Rationale: Palladium-catalyzed allyl deprotection is a mild and efficient method that is tolerant of a wide range of functional groups. Barbituric acid acts as a scavenger for the allyl group.

Materials:

  • 4-(Allyloxy)-2-methylpyrimidine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Barbituric acid

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(Allyloxy)-2-methylpyrimidine (1.0 eq) in anhydrous THF, add barbituric acid (1.5 eq).

  • Purge the reaction mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between DCM and saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford 4-hydroxy-2-methylpyrimidine.

Protocol 2: Conversion to 4-Chloro-2-methylpyrimidine

Objective: To convert the hydroxyl group to a chlorine, creating a reactive electrophile for nucleophilic substitution.

Rationale: Phosphorus oxychloride (POCl₃) is a standard reagent for the conversion of hydroxypyrimidines to their corresponding chloro derivatives. The chloro-pyrimidine is a versatile intermediate for introducing a wide range of nucleophiles.

Materials:

  • 4-Hydroxy-2-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

  • Toluene

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 4-hydroxy-2-methylpyrimidine (1.0 eq) in toluene.

  • If desired, add DIPEA (1.1 eq) to the suspension.

  • Cool the mixture in an ice bath and add POCl₃ (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 110°C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ until the pH is ~7-8.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 4-chloro-2-methylpyrimidine, which can often be used in the next step without further purification.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with Amines

Objective: To displace the chlorine atom with a primary or secondary amine to generate 4-amino-2-methylpyrimidine derivatives.

Rationale: The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the 4-position. This reaction is a cornerstone for building libraries of kinase inhibitors, as the introduced amine can form a key hydrogen bond with the kinase hinge region.

Materials:

  • 4-Chloro-2-methylpyrimidine

  • Desired primary or secondary amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base (2.0 eq)

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-chloro-2-methylpyrimidine (1.0 eq) in DMF.

  • Add the desired amine (1.2 eq) followed by DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired 4-amino-2-methylpyrimidine derivative.

Broader Applications and Future Directions

Beyond kinase inhibitors, the pyrimidine scaffold is found in drugs targeting a wide range of diseases, including infectious diseases, inflammatory conditions, and neurological disorders.[1][3] The synthetic versatility of 4-(Allyloxy)-2-methylpyrimidine makes it an attractive starting point for exploring these other therapeutic areas. For instance, the allyloxy group can participate in ring-closing metathesis reactions to form fused heterocyclic systems, further expanding the chemical space accessible from this building block.

Future applications could involve the use of 4-(Allyloxy)-2-methylpyrimidine in the development of covalent inhibitors, where the allyl group could be functionalized to include a warhead that forms a covalent bond with the target protein. Additionally, its derivatives could be explored in the context of PROTACs (Proteolysis Targeting Chimeras) and other novel therapeutic modalities.

Conclusion

4-(Allyloxy)-2-methylpyrimidine is a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a privileged pyrimidine core and a synthetically tractable allyloxy group provides a robust platform for the rapid generation of diverse chemical libraries. While direct applications in marketed drugs may not be extensively documented, its potential as a key starting material for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors, is undeniable. The protocols and strategies outlined in this application note are intended to empower researchers to unlock the full potential of this promising scaffold in their drug discovery endeavors.

References

  • Appchem. Pyrimidine, 4-(allyloxy)-2-methyl- (7CI,8CI). Available from: [Link].

  • Abdellatif, K. R. A., & Bakr, R. B. (2020). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Medicinal Chemistry Research, 31-49. Available from: [Link].

  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (2023). International Journal of Innovative Science and Research Technology. Available from: [Link].

  • Google Patents. (2020). US10695347B2 - Pyrimidine derivative and use thereof.
  • Synthesis of Pyrimidine Derivatives. (n.d.). Available from: [Link].

  • Wróblewski, M., Studzińska, R., Wróblewska, J., Kołodziejska, R., Karczmarska-Wódzka, A., & Dramiński, M. (2012). Synthesis and antimicrobial activity of 1-allyloxymethylpyrimidine derivatives. Current Issues in Pharmacy and Medical Sciences, 25(1). Available from: [Link].

  • MedChemica. (n.d.). Publications & Patents. Available from: [Link].

  • Taylor, R., & GNE, P. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 435. Available from: [Link].

  • Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. (2025). Journal of Medicinal Chemistry. Available from: [Link].

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Available from: [Link].

  • Cee, V. J., et al. (2007). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. Journal of Medicinal Chemistry, 50(4), 627-640. Available from: [Link].

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available from: [Link].

  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. Available from: [Link].

  • Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry, 51(13), 3688-3691. Available from: [Link].

  • Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 21-36. Available from: [Link].

  • Charles River Laboratories. (n.d.). Drug Discovery Patents. Available from: [Link].

  • Drug Repurposing Patent Applications April–June 2025. (2025). ASSAY and Drug Development Technologies. Available from: [Link].

  • Jian, Y. J., et al. (2025). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Medicinal Chemistry. Available from: [Link].

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). Molecules. Available from: [Link].

  • Will, S. (2025). Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. Journal of Clinical and Experimental Pharmacology. Available from: [Link].

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Sources

Application

Claisen rearrangement protocol for 4-(Allyloxy)-2-methylpyrimidine derivatives

An Application Guide to the Claisen Rearrangement of 4-(Allyloxy)-2-methylpyrimidine Derivatives Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive protocol for the Claisen...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Claisen Rearrangement of 4-(Allyloxy)-2-methylpyrimidine Derivatives

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the Claisen rearrangement of 4-(allyloxy)-2-methylpyrimidine, a key transformation for introducing an allyl group at the C-5 position of the pyrimidine ring. The Claisen rearrangement, a[1][1]-sigmatropic shift, is a powerful tool in synthetic organic chemistry for carbon-carbon bond formation.[2][3] In the context of heterocyclic compounds like pyrimidines, this reaction enables the synthesis of valuable intermediates for drug discovery and materials science. This document details the underlying mechanism, a step-by-step experimental protocol for both thermal and microwave-assisted methods, characterization of the product, and critical insights into potential side reactions and troubleshooting.

Introduction and Scientific Background

The Claisen rearrangement is a concerted, pericyclic reaction where an allyl vinyl ether or an allyl aryl ether rearranges upon heating to form a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively.[4] The reaction proceeds through a highly ordered, cyclic six-membered transition state, making it a stereospecific process.[5] Its application to heteroaromatic systems, such as pyrimidines, is a formal analogue of the aromatic Claisen rearrangement.[6]

The transformation of 4-(allyloxy)-2-methylpyrimidine to 5-allyl-4-hydroxy-2-methylpyrimidine is of significant interest as it introduces a functionalizable allyl group onto the pyrimidine core. This moiety can be further elaborated, making the product a versatile building block. However, the reaction in the pyrimidine series presents unique challenges. Unlike in simple phenyl ethers, the pyrimidine ring contains nitrogen atoms ortho to the allyloxy group, creating the possibility of competing N-alkylation rearrangements alongside the desired C-alkylation.[6] Studies have demonstrated that the C-5 allylation is an irreversible intramolecular process, while the formation of the N-3 allyl isomer is also a competing irreversible rearrangement.[6]

This guide provides a robust protocol to favor the desired C-5 product, 5-allyl-4-hydroxy-2-methylpyrimidine.

Reaction Mechanism and Rationale

The Claisen rearrangement of 4-(allyloxy)-2-methylpyrimidine is a[1][1]-sigmatropic rearrangement. The reaction is initiated by thermal energy, which promotes the concerted reorganization of six electrons through a chair-like transition state. This process involves the cleavage of the O-C1 bond of the allyl group and the simultaneous formation of a new C-C bond between the C3 of the allyl group and the C-5 position of the pyrimidine ring.[5] This rearrangement proceeds with the inversion of the allyl group.[6]

The initial product is a non-aromatic dienone intermediate, which rapidly tautomerizes to the more stable aromatic 4-hydroxypyrimidine derivative to restore aromaticity.

Figure 1: Mechanism of the Claisen Rearrangement.

Experimental Protocols

This section is divided into the synthesis of the starting material and the subsequent rearrangement reaction.

Synthesis of Starting Material: 4-(Allyloxy)-2-methylpyrimidine

The starting material is prepared via a standard Williamson ether synthesis from 4-hydroxy-2-methylpyrimidine.

Materials and Reagents

ReagentFormulaMW ( g/mol )Purpose
4-Hydroxy-2-methylpyrimidineC₅H₆N₂O110.12Pyrimidine core
Allyl BromideC₃H₅Br120.98Allyl source
Potassium Carbonate (anhydrous)K₂CO₃138.21Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent

Step-by-Step Protocol:

  • To a stirred suspension of 4-hydroxy-2-methylpyrimidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in dry DMF (approx. 0.5 M), add allyl bromide (1.1 eq) dropwise at room temperature.

  • Rationale: Potassium carbonate is a mild base sufficient to deprotonate the hydroxyl group of the pyrimidine, forming the nucleophilic pyrimidinate anion. DMF is an excellent polar aprotic solvent for this type of SN2 reaction.[7]

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 4-(allyloxy)-2-methylpyrimidine as a pure compound.

Claisen Rearrangement Protocol

Two effective methods are presented: a classical thermal approach and a modern microwave-assisted protocol.

Figure 2: Experimental workflow for synthesis.

Method A: Conventional Thermal Rearrangement

This method requires high temperatures and is typically performed in a high-boiling solvent or neat (solvent-free).[6][8]

Protocol:

  • Place 4-(allyloxy)-2-methylpyrimidine (1.0 eq) into a Schlenk flask equipped with a reflux condenser and a magnetic stir bar.

  • The reaction can be run neat or in a high-boiling solvent like diphenyl ether or N,N-diethylaniline.

  • Rationale: High temperatures (typically 200-250 °C) are necessary to overcome the activation energy of this concerted reaction.[8] An inert atmosphere prevents oxidative decomposition of the substrate and product at these elevated temperatures.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Heat the flask in a pre-heated sand or oil bath to 245 °C and maintain for 4-6 hours.[6]

  • Monitor the reaction by TLC. A new, more polar spot corresponding to the phenolic product should appear.

  • After cooling to room temperature, dissolve the residue in ethyl acetate or dichloromethane.

  • Purify the product directly by column chromatography on silica gel (hexane/ethyl acetate gradient) to separate the desired C-5 allyl product from any N-3 allyl byproduct and unreacted starting material. Yields for the C-alkylated product can vary, with reported ranges often between 2-40%.[6]

Method B: Microwave-Assisted Rearrangement

Microwave irradiation can dramatically reduce reaction times by efficiently and rapidly heating the sample.[9][10]

Protocol:

  • Place a solution of 4-(allyloxy)-2-methylpyrimidine in a high-boiling, microwave-absorbing solvent (e.g., o-xylene or N,N-diethylaniline) into a microwave-safe reaction vessel.

  • Add a stir bar and seal the vessel.

  • Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 200 °C) for 15-30 minutes.

  • Rationale: Microwave heating can accelerate thermally driven reactions, often leading to cleaner outcomes and significantly shorter reaction times compared to conventional heating.[9][11]

  • After the vessel has cooled to a safe temperature, open it and transfer the contents for purification.

  • Purify the product as described in Method A (Step 8).

Comparative Reaction Conditions

ParameterConventional HeatingMicrowave-Assisted
Temperature 240-255 °C[6]180-220 °C[9]
Reaction Time 4-8 hours[8]10-40 minutes[9]
Solvent Diphenyl ether, N,N-diethylaniline, or neato-Xylene, N,N-diethylaniline
Typical Yields 2-40% (C-alkylation)[6]Often comparable or slightly improved
Key Advantage Simple equipmentDrastic reduction in reaction time[9]

Product Characterization

The final product, 5-allyl-4-hydroxy-2-methylpyrimidine, should be characterized using standard spectroscopic techniques to confirm its structure.

Expected Spectroscopic Data

TechniqueStarting Material (4-allyloxy-2-methylpyrimidine)Product (5-allyl-4-hydroxy-2-methylpyrimidine)
¹H NMR δ ~8.4 (d, 1H, H-6), ~6.7 (d, 1H, H-5), ~6.0 (m, 1H, -OCH₂CH =CH₂), ~5.4-5.2 (m, 2H, -OCH₂CH=CH₂ ), ~4.8 (d, 2H, -OCH₂ CH=CH₂), ~2.5 (s, 3H, -CH₃)δ ~11-12 (br s, 1H, -OH), ~8.1 (s, 1H, H-6), ~6.0 (m, 1H, -CH₂CH =CH₂), ~5.1-4.9 (m, 2H, -CH₂CH=CH₂ ), ~3.3 (d, 2H, Ar-CH₂ CH=CH₂), ~2.4 (s, 3H, -CH₃)
¹³C NMR δ ~168 (C-2), ~162 (C-4), ~158 (C-6), ~133 (-OCH₂C H=CH₂), ~118 (-OCH₂CH=C H₂), ~105 (C-5), ~68 (-OC H₂-), ~24 (-CH₃)δ ~165 (C-4), ~163 (C-2), ~155 (C-6), ~135 (-CH₂C H=CH₂), ~116 (-CH₂CH=C H₂), ~115 (C-5), ~30 (Ar-C H₂-), ~23 (-CH₃)
IR (cm⁻¹) ~1650 (C=N), ~1580 (C=C, aromatic), ~1250 (C-O-C ether)~3200-2800 (broad, O-H), ~1670 (C=O, keto tautomer), ~1640 (C=C, allyl), ~1590 (C=C, aromatic)
Mass Spec Expected M+ consistent with C₈H₁₀N₂OExpected M+ consistent with C₈H₁₀N₂O

Troubleshooting and Key Considerations

  • Low Yield: Yields for the C-5 rearrangement can be inherently low due to competing reactions.[6] Ensure the starting material is pure and the reaction is conducted under strictly anhydrous and inert conditions to minimize decomposition.

  • Formation of N-3 Isomer: The primary byproduct is often the 3-allyl-2-methyl-4(3H)-pyrimidinone, formed via rearrangement to the ring nitrogen.[6] This isomer can be difficult to separate. Careful column chromatography with an appropriate solvent system is crucial. Its formation can sometimes be influenced by the reaction solvent and temperature.

  • Decomposition: At the high temperatures required, some decomposition of starting material and product may occur. Using the microwave method can mitigate this by significantly shortening the exposure to high heat.[9]

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature slightly. For microwave synthesis, increasing the irradiation time or temperature may be necessary.

Conclusion

The Claisen rearrangement offers a direct, albeit sometimes low-yielding, route to 5-allyl-substituted 4-hydroxypyrimidines. By carefully controlling reaction conditions, particularly temperature and atmosphere, the desired C-C bond formation can be achieved. The use of microwave-assisted synthesis presents a significant process improvement, drastically reducing reaction times and potentially minimizing thermal decomposition. This protocol provides a reliable foundation for researchers and drug development professionals to synthesize and explore this valuable class of pyrimidine derivatives.

References

  • ResearchGate. (n.d.). The Regiochemistry of the o-Claisen Rearrangement of Bis(alloxy)polycyclic Aromatics | Request PDF.
  • Wikipedia. (2023, October 27). Claisen rearrangement. Retrieved from [Link]

  • Makisumi, Y., & Morimoto, A. (1967). The Claisen Rearrangement in Aromatic Heterocyclic Compounds. I. The ortho-Claisen Rearrangement of Allyl, Methallyl, and Crotyl Ethers of 2-Methyl-4-quinolinol. Chemical and Pharmaceutical Bulletin, 15(6), 711-719. Available from: [Link]

  • Jubb, A. M., et al. (2022). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Molecules, 27(19), 6614. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • Tully, K. M., & Jacobsen, E. N. (2010). Catalytic Enantioselective Claisen Rearrangements of O-Allyl β-Ketoesters. Angewandte Chemie International Edition, 49(45), 8346-8349. Available from: [Link]

  • Dinan, F. J., Minnemeyer, H. J., & Tieckelmann, H. (1962). An Investigation of the ortho-Claisen Rearrangement in Pyrimidines. The Journal of Organic Chemistry, 28(4), 1015-1018. Available from: [Link]

  • Gomez, L. F., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. ChemistrySelect, 8(44), e202302928. Available from: [Link]

  • Hiersemann, M., & Abraham, L. (2002). Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers. European Journal of Organic Chemistry, 2002(9), 1461-1471. Available from: [Link]

  • The Claisen Rearrangement. (n.d.). University of California, Irvine.
  • Stanetty, P., Schnürch, M., & Mihovilovic, M. D. (2006). Synthesis of Pyridinyl-Pyrimidines via Pd-Catalyzed Cross-Coupling Reactions: A Comparison of Classical Thermal and Microwave Assisted Reaction Conditions. Journal of Organic Chemistry, 71(8), 3326-3329. Available from: [Link]

  • Legrand, N., et al. (1993). Thio-Claisen rearrangement in the pyrimidine series. Access to 5-allyl-4-thiouracil derivatives. Journal of the Chemical Society, Chemical Communications, (1), 60-61. Available from: [Link]

  • Török, B., et al. (2007). Microwave Accelerated Aza-Claisen Rearrangement. Letters in Organic Chemistry, 4(1), 28-31. Available from: [Link]

  • Horikoshi, S., et al. (2008). Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. Organic & Biomolecular Chemistry, 6(9), 1648-1653. Available from: [Link]

  • Ali, M. A., & MacMillan, D. W. C. (2006). Double decarboxylative Claisen rearrangement reactions: microwave-assisted de novo synthesis of pyridines. Chemical Communications, (36), 3822-3824. Available from: [Link]

  • Experimental and Optimized Studies of Some Pyrimidine Derivatives. (2017). AIP Conference Proceedings, 1832(1), 050077. Available from: [Link]

  • Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S612-S618. Available from: [Link]

  • Nelson, S. G., & Wang, K. (2006). Asymmetric Claisen Rearrangements Enabled by Catalytic Asymmetric Di(allyl) Ether Synthesis. Journal of the American Chemical Society, 128(13), 4232-4233. Available from: [Link]

  • Ashenhurst, J. (2019, November 14). The Cope and Claisen Rearrangements. Master Organic Chemistry. Retrieved from [Link]

  • Hanamoto, T., et al. (2013). Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes. Chemical Science, 4(7), 2908-2913. Available from: [Link]

  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331. Retrieved from [Link]

  • Tandem RCM–Claisen Rearrangement–[2+2] Cycloaddition of O,O'-(But-2-en-1,4-diyl)-bridged Binaphthols. (2017). Molecules, 22(12), 2095. Available from: [Link]

  • SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF 3-AZOLYL-2- METHYL-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES. (2024). ResearchGate. Retrieved from [Link]

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Sources

Method

Application Notes and Protocols for Transition Metal-Catalyzed Cross-Coupling with 4-(Allyloxy)-2-methylpyrimidine

Introduction: The Strategic Value of the 4-(Allyloxy)-2-methylpyrimidine Scaffold In the landscape of modern medicinal chemistry and materials science, the pyrimidine core is a privileged scaffold, present in a multitude...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 4-(Allyloxy)-2-methylpyrimidine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyrimidine core is a privileged scaffold, present in a multitude of bioactive compounds and functional materials.[1] The strategic functionalization of this heterocycle is paramount for the development of novel molecular entities. 4-(Allyloxy)-2-methylpyrimidine emerges as a particularly versatile building block. The 2-methyl group provides a point of steric and electronic differentiation, while the 4-allyloxy moiety serves as a latent handle for diversification. The allyloxy group, under specific conditions, can be cleaved to reveal a hydroxyl group for further functionalization, or it can be retained to modulate the physicochemical properties of the final compound.

This guide provides a comprehensive overview and detailed protocols for the application of transition metal-catalyzed cross-coupling reactions to 4-(allyloxy)-2-methylpyrimidine. We will delve into the nuances of Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, offering not just procedural steps, but also the underlying scientific rationale for experimental choices. A critical consideration throughout these protocols is the stability of the allyloxy group, as palladium catalysts are known to potentially mediate deallylation.[2] The protocols are designed to be self-validating, with built-in checkpoints and troubleshooting advice to empower researchers to achieve successful and reproducible outcomes.

Core Concepts in Cross-Coupling on the Pyrimidine Ring

The pyrimidine ring is electron-deficient, which generally makes it a competent substrate for cross-coupling reactions. However, the nitrogen atoms can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation. The choice of an appropriate ligand is therefore crucial to stabilize the active catalytic species and facilitate the desired transformation.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate.[3][4] In the context of 4-(allyloxy)-2-methylpyrimidine, this reaction can be employed to introduce a diverse array of aryl, heteroaryl, or vinyl substituents at a halogenated position of the pyrimidine ring.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of a bulky, electron-rich phosphine ligand is often critical for promoting the oxidative addition of the palladium(0) catalyst to the aryl halide and for facilitating the subsequent reductive elimination.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-4-(allyloxy)-2-methylpyrimidine with Phenylboronic Acid

This protocol details the coupling of a brominated 4-(allyloxy)-2-methylpyrimidine with phenylboronic acid. The use of a robust palladium catalyst and appropriate base is key to achieving high yields while minimizing potential deallylation.

Materials and Reagents:

ReagentSupplierPurity
5-Bromo-4-(allyloxy)-2-methylpyrimidineCommercially Available>97%
Phenylboronic AcidCommercially Available>98%
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Commercially Available>98%
Potassium Carbonate (K₂CO₃)Commercially AvailableAnhydrous, >99%
1,4-DioxaneCommercially AvailableAnhydrous, <50 ppm H₂O
WaterDeionized-

Experimental Workflow:

Suzuki_Workflow start Start reagents Combine 5-bromo-4-(allyloxy)-2-methylpyrimidine, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄ in a flask. start->reagents solvent Add degassed 1,4-dioxane and water. reagents->solvent reaction Heat the mixture under an inert atmosphere. solvent->reaction workup Cool, dilute with water, and extract with ethyl acetate. reaction->workup purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification end End purification->end

Workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add 5-bromo-4-(allyloxy)-2-methylpyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(allyloxy)-2-methyl-5-phenylpyrimidine.

Expected Outcome & Troubleshooting:

  • Expected Yield: 70-90%.

  • Potential Side Product: Deallylation of the starting material or product to the corresponding pyrimidin-4-ol.

  • Troubleshooting:

    • Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider screening other palladium catalysts (e.g., Pd(dppf)Cl₂) or bases (e.g., Cs₂CO₃).

    • Significant Deallylation: Lowering the reaction temperature or using a milder base may mitigate this side reaction. The choice of ligand can also influence the extent of deallylation.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation or vinylation of alkenes.[5][6] For 4-(allyloxy)-2-methylpyrimidine, this reaction can be utilized to introduce alkenyl substituents at a halogenated position.

Mechanistic Considerations

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion (syn-carbopalladation), and β-hydride elimination.[7] The regioselectivity of the migratory insertion step is a key consideration and is often influenced by both steric and electronic factors.

Protocol: Heck Reaction of 5-Iodo-4-(allyloxy)-2-methylpyrimidine with n-Butyl Acrylate

This protocol describes the coupling of an iodinated pyrimidine with an acrylate ester. The use of a phosphine-free catalyst system can be effective and offers advantages in terms of cost and ease of product purification.

Materials and Reagents:

ReagentSupplierPurity
5-Iodo-4-(allyloxy)-2-methylpyrimidineSynthesized>97%
n-Butyl AcrylateCommercially Available>99%
Palladium(II) Acetate [Pd(OAc)₂]Commercially Available>98%
Triethylamine (Et₃N)Commercially Available>99%, distilled
N,N-Dimethylformamide (DMF)Commercially AvailableAnhydrous, <50 ppm H₂O

Experimental Workflow:

Heck_Workflow start Start reagents Combine 5-iodo-4-(allyloxy)-2-methylpyrimidine, n-butyl acrylate, Et₃N, and Pd(OAc)₂ in a sealed tube. start->reagents solvent Add anhydrous DMF. reagents->solvent reaction Heat the mixture under an inert atmosphere. solvent->reaction workup Cool, dilute with water, and extract with diethyl ether. reaction->workup purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification end End purification->end

Workflow for the Heck coupling reaction.

Step-by-Step Procedure:

  • To a sealable reaction tube, add 5-iodo-4-(allyloxy)-2-methylpyrimidine (1.0 mmol), n-butyl acrylate (1.5 mmol), and palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add anhydrous N,N-dimethylformamide (5 mL) and triethylamine (2.0 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired substituted acrylate.

Expected Outcome & Troubleshooting:

  • Expected Yield: 60-80%.

  • Potential Side Products: Deallylation products and regioisomers of the Heck adduct.

  • Troubleshooting:

    • Low Conversion: Increase the catalyst loading or reaction temperature. The addition of a phosphine ligand, such as triphenylphosphine, may be beneficial.

    • Poor Regioselectivity: The choice of ligand can influence regioselectivity. Screening different ligands may be necessary.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides or triflates.[1][8] This reaction is invaluable for the synthesis of a wide range of N-aryl and N-heteroaryl compounds.

Mechanistic Rationale

Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often rate-limiting.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation HNR'R'' Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Buchwald_Workflow start Start reagents Combine 4-chloro-2-methylpyrimidine, NaOtBu, Pd₂(dba)₃, and Xantphos in a glovebox. start->reagents reactants Add toluene and morpholine. reagents->reactants reaction Heat the mixture in a sealed vessel. reactants->reaction workup Cool, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. reaction->workup purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification end End purification->end

Workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • In a glovebox, to a dry vial, add 4-chloro-2-methylpyrimidine (1.0 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol).

  • Seal the vial and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired 4-(morpholino)-2-methylpyrimidine.

Expected Outcome & Troubleshooting:

  • Expected Yield: 75-95%.

  • Potential Side Products: Hydrodechlorination of the starting material.

  • Troubleshooting:

    • Incomplete Reaction: Ensure the base is of high quality and handled under inert conditions. Screening other ligands (e.g., RuPhos, XPhos) or palladium sources may be necessary.

    • Formation of Byproducts: Adjusting the reaction temperature or time may help to minimize side reactions.

Conclusion

The protocols and insights provided in this guide demonstrate the synthetic utility of transition metal-catalyzed cross-coupling reactions for the functionalization of 4-(allyloxy)-2-methylpyrimidine. By carefully selecting the appropriate reaction conditions, researchers can achieve high yields of a diverse range of substituted pyrimidines. The key to success lies in a thorough understanding of the reaction mechanisms and a systematic approach to optimization, particularly in managing the reactivity of the allyloxy group. These powerful synthetic tools will undoubtedly continue to play a pivotal role in the discovery and development of novel molecules with important applications in medicine and materials science.

References

  • Overcoming the Deallylation Problem: Palladium(II)-Catalyzed Chemo-, Regio-, and Stereoselective Allylic Oxidation of Aryl Allyl Ether, Amine, and Amino Acids. Organic Letters. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry. Organic Letters. [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Heck reaction. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Chinese Chemical Letters. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. acsvideo.acs.org. [Link]

  • Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Application

Application Note: Rapid and Efficient Synthesis of 4-(Allyloxy)-2-methylpyrimidine via Microwave-Assisted Williamson Ether Synthesis

Abstract This application note details a robust and highly efficient protocol for the synthesis of 4-(Allyloxy)-2-methylpyrimidine, a valuable heterocyclic building block in medicinal chemistry and materials science. By...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 4-(Allyloxy)-2-methylpyrimidine, a valuable heterocyclic building block in medicinal chemistry and materials science. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method drastically reduces reaction times from hours to minutes when compared to conventional heating methods.[1][2] The protocol employs a microwave-mediated Williamson ether synthesis, reacting 2-methyl-4-hydroxypyrimidine with allyl bromide in the presence of a mild base. We provide a comprehensive, step-by-step guide covering the reaction setup, optimized microwave parameters, product work-up, and purification. Furthermore, this document elucidates the underlying reaction mechanism, offers a troubleshooting guide for common issues, and presents a clear workflow, making it an essential resource for researchers in drug discovery and synthetic chemistry.

Introduction: The Case for Microwave-Assisted Synthesis

Pyrimidine derivatives are foundational scaffolds in a vast array of pharmaceuticals, including anticancer and antimicrobial agents.[3] The specific target of this protocol, 4-(Allyloxy)-2-methylpyrimidine[4][5], serves as a versatile intermediate, with the allyl group providing a reactive handle for further chemical transformations.

Traditional synthesis of such ethers via the Williamson ether synthesis often requires prolonged heating under reflux conditions, which can lead to side product formation and energy inefficiency.[6][7] Microwave-assisted organic synthesis (MAOS) offers a compelling alternative by utilizing the ability of polar molecules to efficiently absorb microwave energy and convert it into thermal energy.[8] This direct, volumetric heating leads to rapid temperature elevation, dramatically accelerating reaction rates and often improving yields and product purity, all within the framework of green chemistry.[2][8][9]

This protocol is designed to be a practical guide for chemists, enabling the rapid and reliable synthesis of 4-(Allyloxy)-2-methylpyrimidine for research and development programs.

Reaction Scheme and Mechanism

The synthesis proceeds via a classic Williamson ether synthesis, which is a nucleophilic substitution (SN2) reaction.

Scheme 1: Synthesis of 4-(Allyloxy)-2-methylpyrimidine Reaction Scheme

Mechanistic Rationale: The reaction is initiated by the deprotonation of the hydroxyl group on 2-methyl-4-hydroxypyrimidine by a base (potassium carbonate) to form a potent pyrimidinate nucleophile. This nucleophile then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion in a concerted SN2 mechanism to form the desired ether product.

Microwave irradiation accelerates this process by efficiently heating the polar reactants and solvent (DMF), leading to a rapid increase in the kinetic energy of the molecules.[8] This overcomes the activation energy barrier more quickly than conventional heating, resulting in a significant rate enhancement.[6][10]

G Reactants 2-Methyl-4-hydroxypyrimidine + Allyl Bromide (in presence of K₂CO₃) Alkoxide Potassium 2-methylpyrimidin-4-olate (Nucleophile) Reactants->Alkoxide Deprotonation TransitionState Sₙ2 Transition State Alkoxide->TransitionState Product 4-(Allyloxy)-2-methylpyrimidine TransitionState->Product Bond Formation & Leaving Group Departure Byproduct KBr + KHCO₃ TransitionState->Byproduct Release of Br⁻

Figure 1: Simplified reaction mechanism for the microwave-assisted Williamson ether synthesis.

Experimental Protocol

This protocol is optimized for a standard laboratory microwave synthesizer equipped with temperature and pressure sensors.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Methyl-4-hydroxypyrimidine≥98%Commercial-
Allyl bromide99%CommercialStabilized with propylene oxide
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%CommercialFinely powdered for better reactivity
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%CommercialUse a dry solvent for best results
Ethyl acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography
HexanesACS GradeCommercialFor chromatography
Deionized Water-In-house-
Brine (Saturated NaCl)-In-house-
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying
Microwave reaction vials10 mLCommercialMust be certified for microwave use
Magnetic stir bars-Commercial-
Instrumentation
  • Monitored microwave synthesizer (e.g., CEM, Anton Paar, Biotage) capable of reaching 150 °C and 20 bar.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

  • Flash chromatography system or glass column.

  • Analytical balance.

Step-by-Step Synthesis Procedure
  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-methyl-4-hydroxypyrimidine (1.0 mmol, 124.1 mg).

  • Reagent Addition: Add finely powdered anhydrous potassium carbonate (1.5 mmol, 207.3 mg).

  • Solvent and Electrophile: Add anhydrous N,N-dimethylformamide (DMF, 3.0 mL). Add allyl bromide (1.2 mmol, 104 µL).

  • Sealing: Securely seal the vial with a cap. Ensure the seal is tight to maintain pressure during the reaction.

  • Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 140 °C (Use ramp-to-temperature setting)

    • Time: 15 minutes at temperature

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: High

    • Pre-stirring: 30 seconds

  • Cooling: After the reaction is complete, cool the vial to room temperature (below 50 °C) using a stream of compressed air before opening.

  • Work-up - Quenching and Extraction:

    • Carefully open the vial and transfer the reaction mixture to a separatory funnel containing deionized water (20 mL).

    • Rinse the vial with a small amount of ethyl acetate (5 mL) and add it to the separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexanes:ethyl acetate (e.g., starting from 95:5 to 80:20) to elute the product.

  • Characterization: Characterize the pure product (typically a colorless or pale yellow oil) using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Workflow and Data

The entire process, from setup to purified product, is designed for efficiency and can be completed in a few hours.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh Reagents: - 2-Methyl-4-hydroxypyrimidine - K₂CO₃ prep2 Add to Microwave Vial prep1->prep2 prep3 Add DMF and Allyl Bromide prep2->prep3 prep4 Seal Vial Securely prep3->prep4 react1 Place in Microwave Synthesizer prep4->react1 react2 Irradiate: 140 °C, 15 min react1->react2 react3 Cool to Room Temperature react2->react3 workup1 Quench with Water react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 workup4 Purify via Column Chromatography workup3->workup4 analysis1 Characterize Product (NMR, MS) workup4->analysis1

Figure 2: General experimental workflow for the microwave-assisted synthesis.

Expected Results

The following table summarizes the optimized parameters and typical outcomes for this synthesis.

ParameterValueRationale
Reaction Time 15 minutesMicrowave heating dramatically accelerates the reaction, sufficient for full conversion.[11]
Temperature 140 °CProvides sufficient thermal energy for rapid reaction without significant decomposition.
Base K₂CO₃ (1.5 equiv.)A mild, inexpensive, and effective base for deprotonation. Excess ensures complete reaction.
Solvent Anhydrous DMFA polar aprotic solvent with a high loss tangent, making it excellent for microwave heating.[11]
Expected Yield 75-90%High yields are typical for optimized microwave-assisted etherifications.
Purity (Post-Chroma.) >98%The clean reaction profile simplifies purification.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive base (absorbed moisture).2. Insufficient temperature/time.3. Decomposed allyl bromide.1. Use freshly opened or properly stored anhydrous K₂CO₃.2. Increase temperature to 150 °C or time to 20 min.3. Use fresh allyl bromide.
Presence of N-Alkylated Side Product 2-methyl-4-hydroxypyrimidine exists in tautomeric forms; reaction at ring nitrogen is possible.O-alkylation is generally favored under these conditions, but if N-alkylation is significant, consider using a stronger, non-nucleophilic base like NaH in a separate pre-deprotonation step (use with extreme caution).
Low Yield After Work-up 1. Incomplete extraction from the aqueous layer.2. Product loss during purification.1. Perform an additional extraction (4th time) with ethyl acetate.2. Ensure careful monitoring of fractions during column chromatography.
Vial Leaked/Pressure Error Improperly sealed vial cap.Always use a new cap and ensure it is tightened correctly according to the manufacturer's specifications. Do not exceed the vial's pressure rating.

Safety Precautions

  • Microwave Synthesizer: Only use vials and caps specifically designed for the instrument. Never exceed the recommended volume, temperature, or pressure limits. Operate the instrument behind a safety shield.

  • Reagents: Allyl bromide is toxic, a lachrymator, and corrosive. Handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DMF is a skin irritant and can be absorbed through the skin.

  • Pressure: Reaction vials will be under pressure at high temperatures. Allow the vial to cool completely before opening to prevent violent boiling of the solvent.

Conclusion

This application note provides a validated, efficient, and rapid method for the synthesis of 4-(Allyloxy)-2-methylpyrimidine using microwave irradiation. The protocol significantly reduces reaction times and offers high yields, demonstrating the power of MAOS to accelerate discovery and development in chemical research. By following the detailed steps and understanding the scientific principles outlined, researchers can reliably produce this key intermediate for their synthetic programs.

References

  • Folia Medica. (n.d.). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents.
  • BenchChem. (2025). Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrimidine Derivatives.
  • Al-Issa, S. A. (2014). A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. Oriental Journal of Chemistry, 30(2). Retrieved from [Link]

  • ACS Publications. (n.d.). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
  • Foroughifar, N., Mobinikhaledi, A., & FathinejadJirandehi, H. (2010). Microwave Assisted Synthesis of Some Pyrimidine Derivatives Using Polyphosphate Ester (PPE) in Ceramic Bath. Taylor & Francis.
  • (n.d.). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
  • (n.d.). Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane.
  • (2026). Microwave-assisted heterocyclic synthesis. ResearchGate.
  • MDPI. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.
  • Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis of 4-amino pyrimidine analogues using eco-friendly NiTiO3 nanoparticle supported montmorillonite K30 as a heterogeneous catalyst. New Journal of Chemistry.
  • (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online.
  • (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PMC.
  • CEM Corporation. (n.d.). Heterocyclic Chemistry.
  • (2016). A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals.
  • (n.d.). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. ResearchGate.
  • (n.d.). Williamson ether synthesis between 1 and 2 using flow-microwave applicator.
  • Javaherian, M., Kazemi, F., Ayati, S. E., Davarpanah, J., & Ramdar, M. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85. Retrieved from [Link]

  • Appchem. (n.d.). Pyrimidine, 4-(allyloxy)-2-methyl- (7CI,8CI).
  • ChemRxiv. (n.d.). Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • (n.d.). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics.
  • Awasthi, A., & Dikshit, D. (2021). Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and solvents. International Journal of Chemical Science, 5(3). Retrieved from [Link]

  • Cravotto, G., & Carnaroglio, D. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved from [Link]

  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 57(6), 771-773. Retrieved from [Link]

  • BLD Pharm. (n.d.). 7180-92-9|4-(Allyloxy)-2-methylpyrimidine.

Sources

Method

Application Note: 4-(Allyloxy)-2-methylpyrimidine as a Strategic Scaffold in Agrochemical Discovery

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Content Focus: Scaffold Reactivity, Synthetic Workflows, and Self-Validating Protocols Executive Summary The development of nex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Content Focus: Scaffold Reactivity, Synthetic Workflows, and Self-Validating Protocols

Executive Summary

The development of next-generation agrochemicals—particularly systemic fungicides and selective herbicides—relies heavily on the incorporation of nitrogen heteroaromatics. The pyrimidine core is a privileged scaffold in this domain due to its robust hydrogen-bonding capabilities and high systemicity within plant vascular systems. 4-(Allyloxy)-2-methylpyrimidine serves as an advanced, bifunctional building block. It combines the target-binding affinity of the 2-methylpyrimidine core with the synthetic versatility of an allyloxy moiety, enabling rapid diversification into complex agrochemical candidates.

Strategic Rationale & Reactivity Profile

The Challenge of Pyrimidine Functionalization

Structure-activity relationship (SAR) studies are fundamental to agrochemical development, yet pyrimidines present unique synthetic challenges[1]. Because the pyrimidine ring is highly electron-deficient, direct electrophilic aromatic substitution (e.g., alkylation or halogenation) at the C5 position is notoriously difficult.

The Claisen Advantage (Causality in Design)

4-(Allyloxy)-2-methylpyrimidine elegantly bypasses this limitation. By utilizing the oxygen atom as a temporary tether, chemists can subject the molecule to a thermally driven [3,3]-sigmatropic (Claisen) rearrangement . This concerted mechanism cleanly transfers the allyl group from the oxygen to the C5 carbon, yielding 5-allyl-2-methylpyrimidin-4(3H)-one[2].

  • Why it matters: This generates a new C–C bond at the sterically hindered C5 position without requiring expensive transition-metal catalysts or highly reactive organometallic reagents.

  • Downstream Utility: The newly installed terminal olefin serves as a functional handle for epoxidation, oxidative cleavage to an aldehyde, or olefin cross-metathesis, paving the way for the synthesis of complex triazole-pyrimidine hybrid fungicides[3].

Synthetic Diversification Workflow

The following workflow illustrates the transformation of the base scaffold into a functionalized agrochemical candidate.

Workflow A 4-(Allyloxy)- 2-methylpyrimidine B 5-Allyl-2-methyl- pyrimidin-4(3H)-one A->B Thermal Claisen [3,3]-Sigmatropic Shift (200°C) C Epoxide Intermediate B->C mCPBA Oxidation (CH2Cl2, 0°C) D Triazole-Pyrimidine Fungicide Candidate C->D 1,2,4-Triazole Base-promoted Opening

Fig 1: Synthetic diversification of 4-(Allyloxy)-2-methylpyrimidine via Claisen rearrangement.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating built-in quality control (QC) checkpoints.

Protocol A: Thermal Claisen Rearrangement to 5-Allyl-2-methylpyrimidin-4(3H)-one

Objective: Relocate the allyl group to the C5 position to establish a carbon-based synthetic handle.

  • Reaction Setup: Dissolve 4-(allyloxy)-2-methylpyrimidine (10.0 mmol) in 15 mL of diphenyl ether.

    • Causality: Diphenyl ether is selected for its high boiling point (~259°C), which provides the necessary thermal energy to overcome the activation barrier of the dearomative [3,3]-sigmatropic shift without requiring pressurized reactors.

  • Thermal Activation: Heat the mixture to 200°C under an inert argon atmosphere for 4 hours.

  • In-Process QC (TLC): Monitor via TLC (Silica, 1:1 EtOAc/Hexane). The starting material (UV active, higher Rf) will disappear, replaced by a highly polar product spot (lower Rf) due to the formation of the pyrimidone tautomer.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with hexanes (50 mL) to precipitate the product. Filter the solid and wash extensively with hexanes to remove residual diphenyl ether.

  • Self-Validation (1H NMR Check):

    • Failure state: Presence of a doublet at ~4.8 ppm indicates unreacted O-allyl starting material.

    • Success state: Disappearance of the 4.8 ppm signal and emergence of a new doublet at ~3.2 ppm (C5-CH2), confirming successful C–C bond formation.

Protocol B: Epoxidation of the C5-Allyl Intermediate

Objective: Convert the terminal olefin into a reactive electrophile for subsequent azole coupling.

  • Reaction Setup: Suspend 5-allyl-2-methylpyrimidin-4(3H)-one (5.0 mmol) in 20 mL of anhydrous dichloromethane (CH2Cl2) and cool to 0°C.

  • Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 6.0 mmol) portion-wise over 15 minutes.

    • Causality: The low temperature prevents over-oxidation or N-oxidation of the pyrimidine core, ensuring chemoselectivity for the electron-rich alkene.

  • Quenching & Workup: After 2 hours, quench the reaction with 10 mL of saturated aqueous sodium thiosulfate (Na2S2O3) to destroy unreacted peroxide. Wash the organic layer with saturated NaHCO3 (3 × 15 mL) to remove m-chlorobenzoic acid byproducts.

  • Self-Validation (LC-MS): Analyze the organic phase. The desired epoxide will show an [M+H]+ mass shift of +16 Da relative to the starting material, with the disappearance of olefinic proton multiplets (~5.1–5.9 ppm) in NMR.

Quantitative Process Data

The efficiency of the Claisen rearrangement is highly dependent on the energy input. The table below summarizes optimization data, demonstrating the necessity of high-boiling solvents or microwave irradiation to drive the reaction to completion.

Reaction ConditionSolventTemp (°C)TimeYield (%)Purity (LC-MS)
Conventional HeatingToluene110°C24 h< 5%N/A (SM recovered)
Conventional HeatingDMF153°C12 h42%88%
Conventional Heating Diphenyl Ether 200°C 4 h 89% > 95%
Microwave IrradiationNMP220°C20 min92%> 98%

Table 1: Optimization of the[3,3]-sigmatropic rearrangement of 4-(Allyloxy)-2-methylpyrimidine.

Biological Target Mapping & Mode of Action

Once functionalized (e.g., via triazole addition to the epoxide), these pyrimidine derivatives exhibit potent fungicidal activity. Pyrimidine-based agrochemicals typically target critical fungal biosynthetic or respiratory pathways[3].

The 2-methylpyrimidine core mimics natural substrates, allowing it to competitively bind to target enzymes (such as Succinate Dehydrogenase in complex II or Cystathionine β-lyase in methionine biosynthesis) via strong N1/N3 hydrogen bonding.

MoA P Functionalized Pyrimidine Agrochemical E Fungal Target Enzyme (e.g., Succinate Dehydrogenase) P->E Competitive Binding (H-bonding via N1/N3) M Mitochondrial Respiration / Biosynthetic Pathway E->M Enzymatic Blockade F Inhibition of Fungal Mycelial Growth M->F Cellular Energy Depletion

Fig 2: Mode of Action (MoA) pathway for pyrimidine-derived fungicidal candidates.

References

  • A deconstruction-reconstruction strategy for pyrimidine diversification Nature / National Institutes of Health (NIH) URL:[Link]

  • Fungicidal pyrimidine compounds (WO2015036058A1)
  • Thio-Claisen Rearrangement in the Pyrimidine Series Journal of the Chemical Society, Chemical Communications / Royal Society of Chemistry URL:[Link]

Sources

Application

Application Notes and Protocols for the Selective Functionalization of 4-(Allyloxy)-2-methylpyrimidine at the 5-Position

Introduction Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] The ability to selectively introduce diverse functional groups at specific po...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] The ability to selectively introduce diverse functional groups at specific positions on the pyrimidine ring is crucial for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This application note provides a detailed protocol for the functionalization of 4-(allyloxy)-2-methylpyrimidine at the 5-position, a key intermediate for the synthesis of a wide range of biologically active molecules.

The presented methodology focuses on a robust and versatile two-step sequence: initial halogenation of the C-5 position followed by a palladium-catalyzed cross-coupling reaction. This approach offers a high degree of control and allows for the introduction of a variety of substituents, including aryl, heteroaryl, and alkynyl moieties. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of 5-substituted pyrimidine derivatives.

Scientific Principles: A Two-Pronged Approach to C-5 Functionalization

The functionalization of the pyrimidine ring at the 5-position can be achieved through several strategies. The electron-deficient nature of the pyrimidine ring generally makes it susceptible to nucleophilic attack, but direct electrophilic substitution is often challenging.[3] Therefore, a more common and reliable approach involves the initial introduction of a handle, such as a halogen, at the desired position, which can then be used for subsequent cross-coupling reactions.

Electrophilic Halogenation at the 5-Position

The 5-position of the pyrimidine ring, while electron-deficient, can undergo electrophilic halogenation under appropriate conditions. The presence of the electron-donating 4-allyloxy and 2-methyl groups can facilitate this reaction. Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly employed for the selective bromination and iodination of activated aromatic and heteroaromatic systems.[4] The reaction proceeds via an electrophilic aromatic substitution mechanism where the halogenating agent acts as the electrophile.

Palladium-Catalyzed Cross-Coupling Reactions

Once halogenated, the 5-halo-4-(allyloxy)-2-methylpyrimidine serves as a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions.[5][6] These reactions have revolutionized organic synthesis due to their broad functional group tolerance and high efficiency in forming carbon-carbon and carbon-heteroatom bonds.[5][6]

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the 5-halopyrimidine and an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[2][7][8][9] It is a widely used method for the synthesis of biaryl and heteroaryl compounds.[2]

  • Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the 5-halopyrimidine and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base.[10][11][12][13] It is a powerful tool for the synthesis of aryl and heteroaryl alkynes.

The general catalytic cycles for these reactions involve three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with the organoboron or organocopper species, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[7][11]

Experimental Workflow

The overall workflow for the functionalization of 4-(allyloxy)-2-methylpyrimidine at the 5-position is depicted below.

workflow start 4-(Allyloxy)-2-methylpyrimidine halogenation Step 1: Halogenation (NBS or NIS) start->halogenation intermediate 5-Halo-4-(allyloxy)- 2-methylpyrimidine halogenation->intermediate suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) intermediate->suzuki Path A sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) intermediate->sonogashira Path B product_suzuki 5-Aryl-4-(allyloxy)- 2-methylpyrimidine suzuki->product_suzuki product_sonogashira 5-Alkynyl-4-(allyloxy)- 2-methylpyrimidine sonogashira->product_sonogashira

Figure 1: General workflow for the 5-position functionalization.

Detailed Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use.

Protocol 1: Synthesis of 5-Bromo-4-(allyloxy)-2-methylpyrimidine

This protocol describes the selective bromination of 4-(allyloxy)-2-methylpyrimidine at the 5-position using N-bromosuccinimide (NBS).

Materials:

  • 4-(Allyloxy)-2-methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(allyloxy)-2-methylpyrimidine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add N-bromosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 5-bromo-4-(allyloxy)-2-methylpyrimidine.

Expected Outcome: The product should be a white to off-white solid. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the structure.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-4-(allyloxy)-2-methylpyrimidine

This protocol details the synthesis of 5-aryl-4-(allyloxy)-2-methylpyrimidine via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Bromo-4-(allyloxy)-2-methylpyrimidine

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube, add 5-bromo-4-(allyloxy)-2-methylpyrimidine (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio, 10 mL/mmol of the pyrimidine).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 5-aryl-4-(allyloxy)-2-methylpyrimidine.

Data Presentation: Representative Suzuki Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-4-(allyloxy)-2-methylpyrimidine85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-4-(allyloxy)-2-methylpyrimidine92
33-Pyridinylboronic acid5-(3-Pyridinyl)-4-(allyloxy)-2-methylpyrimidine78
Protocol 3: Sonogashira Coupling of 5-Bromo-4-(allyloxy)-2-methylpyrimidine

This protocol describes the synthesis of 5-alkynyl-4-(allyloxy)-2-methylpyrimidine via a Sonogashira cross-coupling reaction.

Materials:

  • 5-Bromo-4-(allyloxy)-2-methylpyrimidine

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 5-bromo-4-(allyloxy)-2-methylpyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed THF (5 mL/mmol) and triethylamine (5 mL/mmol).

  • Add the terminal alkyne (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 5-alkynyl-4-(allyloxy)-2-methylpyrimidine.

Reaction Mechanism Visualization

The catalytic cycle for the Suzuki-Miyaura coupling is illustrated below.

suzuki_cycle pd0 Pd(0)L₂ pd_complex [R¹-Pd(II)L₂-X] pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex pd_r1_r2 [R¹-Pd(II)L₂-R²] pd_complex->pd_r1_r2 transmetalation Transmetalation transmetalation->pd_r1_r2 r2_boron R²-B(OR)₂ r2_boron->transmetalation base Base base->transmetalation product R¹-R² pd_r1_r2->product reductive_elimination Reductive Elimination reductive_elimination->pd0 r1x R¹-X (5-Bromopyrimidine) r1x->oxidative_addition

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting and Expert Insights

  • Incomplete Halogenation: If the halogenation reaction is sluggish, gentle heating (40-50 °C) can be applied. Ensure that the solvent is anhydrous, as water can interfere with the reaction.

  • Low Yields in Cross-Coupling: The efficiency of palladium-catalyzed reactions is highly dependent on the purity of the starting materials and the exclusion of oxygen. Ensure all reagents are of high purity and that solvents are properly degassed. The choice of palladium catalyst, ligand, and base can also significantly impact the yield and may require optimization for specific substrates.

  • Allyl Group Instability: The allyloxy group is generally stable under the described conditions. However, in the presence of strong acids or certain transition metal catalysts, isomerization or cleavage of the allyl group can occur. If this is observed, alternative protecting groups may need to be considered.

  • Purification Challenges: The polarity of the 5-substituted pyrimidine products can vary significantly depending on the introduced functional group. A careful selection of the eluent system for column chromatography is crucial for effective purification.

Conclusion

The protocols outlined in this application note provide a reliable and versatile strategy for the functionalization of 4-(allyloxy)-2-methylpyrimidine at the 5-position. The two-step sequence of halogenation followed by palladium-catalyzed cross-coupling allows for the synthesis of a diverse library of 5-substituted pyrimidines, which are valuable building blocks in drug discovery and development. By understanding the underlying chemical principles and following the detailed experimental procedures, researchers can efficiently access these important molecular scaffolds.

References

  • Myers, A. G. Research Group.
  • ResearchGate. Metalation of diazines. XI.
  • Semantic Scholar.
  • Baran Lab.
  • Arkivoc.
  • Scribd.
  • Vertex AI Search. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors.
  • PMC. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether.
  • Semantic Scholar. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether.
  • Vertex AI Search. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Vertex AI Search. The Sonogashira Coupling.
  • Wikipedia. Suzuki reaction.
  • Wikipedia. Sonogashira coupling.
  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Vertex AI Search. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • Vertex AI Search.
  • ACS Publications. Palladium-Catalyzed/Copper-Mediated Decarbonylative Cross-Coupling of S-Pyrimidyl Thioesters for Biaryl Synthesis | The Journal of Organic Chemistry.
  • The Royal Society of Chemistry.
  • PMC.
  • Vertex AI Search. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • PubMed. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether.
  • PMC - NIH.
  • MDPI.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Wikipedia.
  • Cambridge University Press & Assessment. Suzuki Coupling.
  • Organic & Biomolecular Chemistry. An efficient halogenation of electron-deficient (hetero)arenes.
  • ACS Publications. Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity.
  • PubMed. Synthesis of 5-substituted pyrimidine nucleosides.
  • PMC. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
  • PMC. Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines.
  • The Royal Society of Chemistry. Retracted Article: Divergent synthesis of 5-substituted pyrimidine 2′-deoxynucleosides and their incorporation into oligodeoxynucleotides for the survey of uracil DNA glycosylases - Chemical Science (RSC Publishing).
  • Chemical Science (RSC Publishing).
  • ResearchGate. Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines.
  • Chemistry LibreTexts.
  • ResearchGate. Special features of the nucleophilic substitution of halogen in alkyl and benzyl halides with anions generated from 4-hydroxy-2-mercapto-6-methylpyrimidine | Request PDF.
  • PMC.
  • Vertex AI Search. LAB4 Electrophilic Aromatic Substitution - Theory and Experimental.
  • ResearchGate. ChemInform Abstract: 2-Amino-6-iodo-4-tosyloxypyrimidine: A Versatile Key Intermediate for Regioselective Functionalization of 2-Aminopyrimidines in 4- and 6-Positions.
  • NSF Public Access Repository. RSC Medicinal Chemistry.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-Allylation Side Reactions in 4-(Allyloxy)-2-methylpyrimidine Preparation

Welcome to the Technical Support Center. The synthesis of 4-(allyloxy)-2-methylpyrimidine from 2-methylpyrimidin-4-ol (or its tautomer, 2-methylpyrimidin-4(3H)-one) is a classic example of ambident nucleophile alkylation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 4-(allyloxy)-2-methylpyrimidine from 2-methylpyrimidin-4-ol (or its tautomer, 2-methylpyrimidin-4(3H)-one) is a classic example of ambident nucleophile alkylation. Researchers frequently encounter poor yields due to competitive N-allylation, resulting in the unwanted 3-allyl-2-methylpyrimidin-4(3H)-one byproduct.

As a Senior Application Scientist, I have structured this guide to provide field-proven, mechanistically grounded solutions. By manipulating Hard-Soft Acid-Base (HSAB) dynamics, counterion effects, and solvent polarity, you can reliably achieve >90% O-allylation selectivity.

Diagram 1: Ambident Reactivity Pathway

Pathway SM 2-Methylpyrimidin-4-ol (Ambident Anion) Allyl Allyl Halide SM->Allyl Base O_Prod 4-(Allyloxy)-2-methylpyrimidine (O-Alkylation) Allyl->O_Prod Ag2CO3 / Allyl-Cl (Hard Conditions) N_Prod 3-Allyl-2-methylpyrimidin-4(3H)-one (N-Alkylation) Allyl->N_Prod K2CO3 / Allyl-Br (Soft Conditions)

Reaction pathway illustrating HSAB-driven O- vs N-allylation of 2-methylpyrimidin-4-ol.

Section 1: Root Cause Analysis (Mechanistic FAQs)

Q1: Why is my reaction producing predominantly the N-allylated byproduct instead of the O-allylated target? A1: The starting material, 2-methylpyrimidin-4-ol, exists in a tautomeric equilibrium with 2-methylpyrimidin-4(3H)-one. Upon deprotonation, it forms an ambident anion where the negative charge is delocalized across both the oxygen (O4) and the nitrogen (N3) atoms. According to , the nitrogen atom is a "softer" and more polarizable nucleophile, whereas the oxygen is "harder". If you are using a soft electrophile (like allyl bromide) and a highly dissociated base (like NaH or K₂CO₃ in polar solvents), the reaction transition state is primarily SN2-like. This kinetically favors attack by the softer nitrogen atom, leading to N-allylation.

Q2: How does the choice of base and counterion dictate the regioselectivity? A2: The counterion plays a critical role in shielding the nucleophilic sites. Alkali metals (Na⁺, K⁺) tend to dissociate completely in polar solvents, leaving the softer nitrogen exposed for alkylation. Conversely, using silver salts (e.g., Ag₂CO₃) strongly drives O-alkylation. Silver ions have a high affinity for halogens, shifting the transition state toward an SN1-like pathway (producing a harder allyl cation intermediate) which preferentially reacts with the harder oxygen atom . Additionally, silver coordinates with the pyrimidine nitrogen, physically blocking N-allylation. Alternatively, Cesium carbonate (Cs₂CO₃) has been proven to promote high O-alkylation regioselectivity due to the formation of a stable, rigid oxygen-cesium complex during the transition state .

Section 2: Process Optimization (Experimental FAQs)

Q3: Should I change my alkylating agent to improve O-allylation? A3: Yes. If you are currently using allyl bromide or allyl iodide, switch to allyl chloride . Chloride is a "harder" leaving group compared to bromide or iodide. Under HSAB principles, a harder leaving group hardens the electrophilic carbon center, thereby increasing its affinity for the harder oxygen nucleophile of the pyrimidone ring .

Q4: What is the optimal solvent system for this transformation? A4: Solvent polarity directly impacts ion pairing. Protic solvents or highly polar aprotic solvents (like DMSO) can hydrogen-bond with the oxygen atom, reducing its nucleophilicity and driving N-alkylation. To favor O-alkylation, use non-polar solvents (like Toluene or Benzene) when working with silver salts, as this promotes a heterogeneous reaction where the nitrogen remains coordinated to the metal . If using Cs₂CO₃, anhydrous N,N-Dimethylformamide (DMF) at room temperature is recommended to balance solubility and transition state coordination .

Diagram 2: Troubleshooting Decision Tree

Workflow Start High N-Allylation Detected Step1 Switch Base to Ag2CO3 or Cs2CO3 Start->Step1 Counterion Control Step2 Switch to Allyl Chloride (Harder LG) Step1->Step2 HSAB Optimization Step3 Use Non-Polar/Aprotic Solvent (Toluene or DMF) Step2->Step3 Minimize H-Bonding Success Target: >90% O-Allylation Step3->Success Validated System

Step-by-step troubleshooting workflow to eliminate N-allylation side reactions.

Section 3: Quantitative Data & Condition Comparison

The following table summarizes the expected regioselectivity based on varying experimental parameters. Use this data to benchmark your current synthetic route against optimized conditions.

BaseSolventAlkylating AgentTempExpected O:N RatioMechanistic Notes
K₂CO₃ AcetoneAllyl BromideReflux30:70Soft nucleophile (N) attacks soft electrophile.
NaH THFAllyl Bromide0 °C to RT40:60Complete deprotonation; naked N-anion favored.
Cs₂CO₃ DMFAllyl BromideRT85:15Cesium effect stabilizes O-alkylation transition state.
Ag₂CO₃ TolueneAllyl Chloride80 °C>95:5 Ag⁺ coordinates N and Cl, forcing O-alkylation.

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is met.

Protocol A: Silver-Mediated O-Allylation (Maximum Selectivity)

This protocol utilizes the strong halophilic nature of silver to force O-alkylation.

  • Preparation: Charge a flame-dried Schlenk flask with 2-methylpyrimidin-4-ol (1.0 eq) and anhydrous Toluene (0.2 M) under a nitrogen atmosphere.

  • Metalation: Add Silver Carbonate (Ag₂CO₃, 0.6 eq).

    • Causality: Ag₂CO₃ provides 1.2 equivalents of Ag⁺. The silver coordinates to the N3 position, blocking it from electrophilic attack.

    • Self-Validation Check: The mixture must form a distinct, opaque suspension. If the solution remains entirely clear, your pyrimidinol may be wet, inhibiting complexation.

  • Alkylation: Add Allyl Chloride (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C in the dark for 12 hours.

    • Causality: Heating in the dark prevents the photochemical degradation of the silver catalyst into inactive elemental silver.

  • Workup: Cool to room temperature and filter the mixture through a Celite pad to remove AgCl precipitates.

    • Causality: Immediate removal of silver salts prevents downstream Lewis acid-catalyzed isomerization of the allyl ether.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to isolate 4-(allyloxy)-2-methylpyrimidine.

Protocol B: Cesium Carbonate-Mediated O-Allylation (Scalable Alternative)

This protocol is highly recommended for scale-up where silver salts are cost-prohibitive.

  • Preparation: Dissolve 2-methylpyrimidin-4-ol (1.0 eq) in anhydrous DMF (0.3 M) under nitrogen.

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) and stir for 30 minutes at room temperature.

    • Causality: Pre-stirring is mandatory. It ensures the complete formation of the stable O-Cs⁺ complex before the electrophile is introduced.

  • Alkylation: Slowly add Allyl Chloride (1.2 eq) via syringe.

  • Reaction: Stir at room temperature for 8-10 hours.

    • Self-Validation Check: Monitor the reaction via TLC (e.g., 1:1 Hexanes/EtOAc). The desired O-alkylated product will consistently present a higher Rf value than the N-alkylated byproduct due to the loss of the polar N-H / C=O dipole present in the pyrimidone tautomer.

  • Workup: Quench with ice water, extract with EtOAc (3x), and wash the combined organic layers with brine (3x) to thoroughly remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

References

  • Hopkins, G. C., Jonak, J. P., Minnemeyer, H. J., & Tieckelmann, H. "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." The Journal of Organic Chemistry, 1967. URL:[Link]

  • Kumar, A., et al. "Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight." RSC Advances, 2023. URL:[Link]

  • Mittersteiner, M., et al. "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines." ACS Omega, 2022. URL:[Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-(Allyloxy)-2-methylpyrimidine Synthesis

Welcome to the Pyrimidine Functionalization Support Center. As application scientists, we frequently see researchers struggle with the synthesis of 4-(allyloxy)-2-methylpyrimidine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrimidine Functionalization Support Center. As application scientists, we frequently see researchers struggle with the synthesis of 4-(allyloxy)-2-methylpyrimidine. While the nucleophilic aromatic substitution (SNAr) of 4-chloro-2-methylpyrimidine with allyl alcohol appears straightforward on paper, the reaction is highly sensitive to thermodynamic parameters.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you achieve >90% yields while avoiding common thermal degradation pathways.

The Mechanistic "Why": Kinetic Control vs. Thermodynamic Degradation

The core challenge in synthesizing 4-(allyloxy)-2-methylpyrimidine lies in the competing thermal pathways. Pyrimidines are highly electron-deficient, making them excellent electrophiles for SNAr SNAr reactions . However, the resulting allyl ether product is thermally unstable.

If the reaction temperature exceeds 60–80 °C, the newly formed 4-(allyloxy)-2-methylpyrimidine undergoes a [3,3]-sigmatropic shift (Claisen rearrangement) . This thermodynamic sink irreversibly migrates the allyl group to the C5 position or the ring nitrogen, yielding unwanted pyrimidinone byproducts . Therefore, the reaction must be strictly maintained under kinetic control (≤ 25 °C).

SNAr_vs_Claisen Substrates 4-Chloro-2-methylpyrimidine + Allyl Alcohol + NaH Intermediate Meisenheimer Complex (Addition Intermediate) Substrates->Intermediate THF, 0 °C to 25 °C Nucleophilic Attack Product 4-(Allyloxy)-2-methylpyrimidine (Kinetic Product) Intermediate->Product -Cl⁻ Fast Elimination Byproduct 5-Allyl-2-methylpyrimidin-4(3H)-one (Thermodynamic Byproduct) Product->Byproduct T > 80 °C [3,3]-Sigmatropic Shift

Fig 1: Kinetic SNAr pathway vs. thermodynamic [3,3]-Claisen rearrangement at elevated temperatures.

Troubleshooting FAQs

Q1: My LC-MS shows a mass corresponding to the product, but the NMR indicates an N-alkylated or C-alkylated pyrimidinone. What happened? A: You have triggered a thermal Claisen rearrangement . Because the SNAr product and the Claisen byproduct are structural isomers, they possess the exact same mass (m/z = 151.08 for [M+H]⁺). This often misleads researchers relying solely on LC-MS. If your protocol used a weak base (like K₂CO₃) and required heating to 80 °C to drive the reaction, the heat simultaneously destroyed your product. You must switch to a stronger base that allows the reaction to proceed at room temperature.

Q2: Can I use K₂CO₃ in DMF at elevated temperatures instead of NaH in THF? A: We strongly advise against it. K₂CO₃ is a mild base and cannot quantitatively deprotonate allyl alcohol at room temperature. Heating DMF to 80 °C to force alkoxide formation provides the exact thermal energy required to initiate the [3,3]-sigmatropic shift of your product. Sodium hydride (NaH) in THF quantitatively forms the highly nucleophilic sodium alkoxide at 0 °C, allowing the subsequent SNAr to run rapidly at 25 °C without thermal degradation.

Q3: My reaction stalled at 50% conversion at room temperature using NaH. How do I push it to completion without heating? A: Do not apply heat. A stalled reaction at 25 °C is usually a kinetic issue related to concentration or stoichiometry, not temperature.

  • Increase Concentration: Ensure your reaction is running at 0.3 M to 0.5 M. SNAr is a bimolecular reaction; higher concentrations exponentially increase collision frequency.

  • Check Alkoxide Equivalents: Ensure you are using a slight excess of allyl alcohol and NaH (1.2 to 1.5 equivalents) to account for any adventitious moisture quenching the alkoxide.

Quantitative Data: Temperature & Base Optimization

The following table summarizes internal validation data demonstrating how temperature and base selection dictate the reaction trajectory.

Table 1: Influence of Base, Solvent, and Temperature on Reaction Trajectory

Base (1.2 eq)SolventTemp Profile (°C)Reaction Time (h)Conversion (%)4-(Allyloxy)-2-methylpyrimidine Yield (%)Claisen Byproduct Yield (%)
K₂CO₃DMF8012>954238
Cs₂CO₃ACN6016856512
NaHTHF0 → 254>9994 <1
NaHTHF0 → 652>997124

Note: Yields determined by quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard.

Self-Validating Experimental Protocol

To guarantee reproducibility and prevent thermal degradation, follow this optimized room-temperature protocol. We have embedded self-validating visual cues so you can verify the success of each mechanistic step in real-time.

Materials Required:
  • 4-Chloro-2-methylpyrimidine (1.0 eq, 10 mmol)

  • Allyl alcohol (1.2 eq, 12 mmol, anhydrous)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Methodology:

Step 1: Alkoxide Generation (Kinetic Priming)

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Add NaH (1.2 eq) and suspend in 20 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Add allyl alcohol (1.2 eq) dropwise over 5 minutes.

  • Causality: NaH is used to irreversibly and quantitatively generate the alkoxide at low temperatures, bypassing the need for thermodynamic heating later.

  • Self-Validation: The reaction will immediately effervesce. The stoichiometric release of H₂ gas serves as a visual indicator of alkoxide formation. Proceed to Step 2 only when bubbling completely ceases , confirming the absence of unreacted alcohol or moisture.

Step 2: Electrophile Addition (Meisenheimer Complex Formation)

  • Dissolve 4-chloro-2-methylpyrimidine (1.0 eq) in 10 mL of anhydrous THF.

  • Add this solution dropwise to the alkoxide mixture at 0 °C.

  • Self-Validation: The solution will transition from colorless to a pale yellow/orange hue. This color shift visually confirms the disruption of aromaticity and the formation of the electron-rich Meisenheimer intermediate.

Step 3: Kinetic SNAr Progression

  • Remove the ice bath and allow the reaction to naturally warm to 25 °C (room temperature). Stir for 4 hours.

  • Causality: 25 °C provides the exact thermal energy required to expel the chloride leaving group and restore aromaticity, without crossing the activation energy barrier for the Claisen rearrangement.

  • Self-Validation: A fine, white, insoluble precipitate (NaCl) will begin to crash out of the THF solution. The accumulation of this salt is a direct stoichiometric readout of successful elimination and product formation.

Step 4: Quench and Isolation

  • Cool the reaction back to 0 °C and carefully quench with 10 mL of saturated aqueous NH₄Cl to neutralize any residual alkoxide/NaH.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo (bath temperature strictly ≤ 30 °C) to afford the pure product.

References

  • Thio-Claisen Rearrangement in the Pyrimidine Series. Access to 5-Allyl-4-thiouracil Derivatives Royal Society of Chemistry (J.C.S. Chem. Comm., 1975) URL: [Link]

  • Recent Advances in Catalytic [3,3]-Sigmatropic Rearrangements MDPI (Molecules, 2022) URL: [Link]

Troubleshooting

Technical Support Center: Recrystallization and Purification of 4-(Allyloxy)-2-methylpyrimidine

Welcome to the technical support guide for the purification of 4-(Allyloxy)-2-methylpyrimidine (CAS No. 7180-92-9)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-(Allyloxy)-2-methylpyrimidine (CAS No. 7180-92-9)[1]. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven guidance on recrystallization and alternative purification methods. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during the purification of this and structurally similar pyrimidine derivatives.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial purification strategy.

Q1: What is the best starting point for the recrystallization of crude 4-(Allyloxy)-2-methylpyrimidine?

A1: The ideal recrystallization solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures.[2][3] For 4-(Allyloxy)-2-methylpyrimidine, a moderately polar compound, a good starting point is a single-solvent system using a polar protic solvent like Isopropanol (IPA) or Ethanol . These solvents are often effective for a wide range of pyrimidine derivatives.[4]

If a single solvent proves ineffective, a two-solvent (or mixed-solvent) system is the next logical step. A common and effective combination for compounds of intermediate polarity is Ethyl Acetate/Hexane or Dichloromethane/Hexane . In this system, the crude product is dissolved in the minimum amount of the "good" solvent (e.g., Ethyl Acetate), and the "poor" solvent (e.g., Hexane) is added dropwise until the solution becomes cloudy (the point of saturation).[5]

Q2: What are the likely impurities in my crude 4-(Allyloxy)-2-methylpyrimidine sample?

A2: Impurities can originate from various sources, including unreacted starting materials, by-products, and degradation products.[6] For a typical synthesis involving the Williamson ether synthesis from 2-methyl-4-hydroxypyrimidine and an allyl halide, common impurities may include:

  • Unreacted Starting Materials: 2-methyl-4-hydroxypyrimidine and any excess allylating agent.

  • Process-Related Impurities: Inorganic salts (e.g., from the base used), which can typically be removed by an aqueous workup before recrystallization.[6]

  • By-products: Small amounts of N-allylated isomers, although O-acylation/alkylation is generally predominant for such 4-hydroxypyrimidines.[7]

  • Degradation Products: The allyloxy group can be sensitive to strong acids or high temperatures, potentially leading to degradation.

Q3: When should I consider column chromatography instead of recrystallization?

A3: Recrystallization is ideal for removing impurities with significantly different solubility profiles from your target compound.[8] However, you should opt for column chromatography when:

  • Recrystallization fails to remove impurities effectively, as determined by TLC or NMR analysis.

  • The impurities have very similar solubility to the desired product.

  • The product "oils out" persistently in various solvent systems, preventing crystal formation.[2]

  • You need to separate a complex mixture of by-products.

Normal-phase column chromatography on silica gel is a standard and effective method for purifying pyrimidine derivatives.[8][9]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the recrystallization process.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

A1: This is a common issue often caused by either a non-supersaturated solution or an inhibition of nucleation.[2]

  • Cause: The solution may be too dilute (too much solvent was used).[10]

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.[2]

  • Cause: Spontaneous nucleation has not occurred.

    • Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a clean glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]

    • Solution 2 (Seeding): If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" will act as a template for further crystallization.[2]

    • Solution 3 (Reduce Temperature): If crystals do not form at room temperature, place the flask in an ice bath to further decrease the compound's solubility and promote crystallization.[8][11]

Q2: My compound has separated as an oil, not crystals. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when it is highly soluble in the solvent.[2]

  • Cause: The solution is being cooled too quickly.

    • Solution: Reheat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can help.[2]

  • Cause: The boiling point of the solvent is higher than the melting point of your compound.

    • Solution: Switch to a lower-boiling point solvent or solvent system.

  • Cause: High concentration of impurities.

    • Solution: The impurities may be preventing proper crystal lattice formation. It may be necessary to first purify the material by column chromatography and then recrystallize the semi-pure product.[2]

Q3: My crystal yield is very low. What went wrong?

A3: A low yield is often a result of using too much solvent or premature crystallization.[12]

  • Cause: Too much solvent was used for dissolution.

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[10][13] If you've already completed the filtration, you can try to recover a second crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling.[13]

  • Cause: Premature crystallization during a hot gravity filtration step.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and dropping crystals onto the filter paper. Adding a small excess of solvent (~5-10%) before filtering can also help keep the product in solution.[12]

  • Cause: Washing the final crystals with room-temperature solvent.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent to rinse away residual mother liquor without dissolving a significant amount of the product.[10]

Q4: The final product is still colored. How can I remove colored impurities?

A4: Colored impurities can often be adsorbed by activated charcoal.

  • Solution: After dissolving your crude product in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (a spatula tip is often sufficient). Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the charcoal's surface. Remove the charcoal via hot gravity filtration through fluted filter paper and then proceed with cooling the filtrate.[12]

  • Caution: Using too much charcoal can adsorb your desired product, leading to a lower yield.[12]

Section 3: Data Presentation & Experimental Protocols

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent SystemPolarityRationale & Use Case
Single-Solvent Recrystallization Isopropanol (IPA) or EthanolPolar ProticGood starting point. Effectively dissolves many pyrimidines when hot and has reduced solubility when cold.[4]
Two-Solvent Recrystallization Ethyl Acetate / HexaneMedium to LowDissolve in hot Ethyl Acetate, add Hexane as the anti-solvent. Excellent for tuning polarity to induce crystallization.
Column Chromatography Hexane / Ethyl Acetate (Gradient)Low to MediumThe most common system for separating a wide range of compounds of moderate polarity on silica gel.[8]
Column Chromatography Dichloromethane / Methanol (Gradient)Medium to HighUsed for more polar pyrimidine derivatives or impurities that do not elute with less polar systems.[8]
Diagram 1: General Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Impurity Removal cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in Minimum Amount of Hot Solvent crude->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filter Hot Gravity Filtration check_insoluble->hot_filter Yes cool Slow Cooling to Room Temperature check_insoluble->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry

Caption: Workflow for a standard single-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization using Isopropanol (IPA)
  • Dissolution: Place the crude 4-(Allyloxy)-2-methylpyrimidine in an Erlenmeyer flask with a stir bar. Add a small amount of IPA and heat the mixture to a gentle boil with stirring.

  • Add Solvent: Continue adding small portions of hot IPA until the solid is completely dissolved. Take care to add only the minimum amount of solvent necessary.[13]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.[12]

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration through fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.[2]

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield.[8][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold IPA to rinse away any remaining impurities in the mother liquor.[8]

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, the crystals can be transferred to a watch glass or placed in a vacuum oven at a temperature well below the compound's melting point.

Diagram 2: Troubleshooting Crystallization Issues

G cluster_no_crystals Issue: No Crystals Form cluster_oiling_out Issue: Product 'Oils Out' start Problem Occurred During Cooling q1 Is the solution supersaturated? start->q1 q2 Was cooling too rapid? start->q2 a1_yes Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal q1->a1_yes Yes a1_no Solution is too dilute. Re-heat and evaporate some solvent. q1->a1_no No a2_yes Re-heat to dissolve oil. Cool much more slowly. (Insulate flask) q2->a2_yes Yes a2_no Try a different, lower-boiling solvent system. q2->a2_no No

Sources

Optimization

Technical Support Center: Distillation &amp; Thermal Stabilization of 4-(Allyloxy)-2-methylpyrimidine

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals experiencing low yields, product degradation, or polymerization during the purific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals experiencing low yields, product degradation, or polymerization during the purification of 4-(Allyloxy)-2-methylpyrimidine.

Below, we troubleshoot the mechanistic causes of thermal degradation and provide a self-validating, step-by-step protocol to ensure the structural integrity of your isolate.

I. Mechanistic Troubleshooting: The "Why" Behind Degradation

Q1: Why does my 4-(Allyloxy)-2-methylpyrimidine turn into a dark, viscous tar during standard vacuum distillation?

Answer: The degradation of 4-(Allyloxy)-2-methylpyrimidine during distillation is driven by two competing thermal pathways: the Claisen rearrangement and radical-induced polymerization.

  • [3,3]-Sigmatropic Rearrangement: Allyl heteroaryl ethers are highly susceptible to the Claisen rearrangement when exposed to elevated temperatures (typically >150 °C) [[1]](). The allyl group migrates from the oxygen atom to the adjacent C5 position of the pyrimidine ring, followed by tautomerization to form 5-allyl-2-methylpyrimidin-4(3H)-one. This is a concerted, exothermic pericyclic reaction that permanently alters your target molecule 2.

  • Thermal Polymerization: The terminal alkene of the allyloxy group can undergo auto-initiation at high temperatures, leading to cross-linked polymeric networks 3. This manifests as the intractable "tar" in your distillation pot and drastically reduces your isolated yield.

Degradation Start 4-(Allyloxy)-2-methylpyrimidine (Intact Target) Heat Thermal Stress (> 150 °C) Start->Heat Claisen [3,3]-Sigmatropic Rearrangement Heat->Claisen Pericyclic Polymer Radical Polymerization Heat->Polymer Auto-initiation Byproduct1 5-Allyl-2-methylpyrimidin-4(3H)-one (Rearranged Byproduct) Claisen->Byproduct1 Byproduct2 Cross-linked Polymeric Tar (Viscous Residue) Polymer->Byproduct2

Competing thermal degradation pathways: Claisen rearrangement and radical polymerization.

II. Quantitative Parameters for Stabilization

To establish a self-validating purification system, researchers must adhere to strict thermodynamic boundaries. Bypassing these parameters guarantees compound degradation.

ParameterThreshold / TargetCausality / Rationale
Pot Temperature < 90 °CPrevents reaching the activation energy threshold required for the [3,3]-sigmatropic shift [[1]]().
System Vacuum < 0.1 Torr (13 Pa)Depresses the boiling point of the pyrimidine derivative, allowing volatilization well below the 90 °C limit.
Radical Inhibitor 500 - 1000 ppmAdditives like MEHQ or BHT scavenge alkyl radicals, preventing chain-growth polymerization in the liquid phase 3.
Distillation Path Short-Path (< 10 cm)Minimizes the residence time of the vapor, reducing time-dependent thermal stress on the molecule 4.

III. Validated Experimental Protocol: High-Vacuum Short-Path Distillation

Q2: What is the exact protocol to isolate the compound without triggering these degradation pathways?

Answer: Implement the following step-by-step methodology using a short-path distillation apparatus. Do not use a Vigreux column, as the increased surface area and reflux ratio will prolong thermal exposure and induce degradation.

Step-by-Step Methodology:

  • Apparatus Preparation: Assemble a clean, oven-dried short-path distillation setup. Ensure all ground-glass joints are lightly greased with high-vacuum silicone grease to prevent micro-leaks.

  • Inhibitor Addition: To the crude 4-(Allyloxy)-2-methylpyrimidine in the distillation flask, add 500 ppm of Butylated hydroxytoluene (BHT). Note: While MEHQ is also an effective inhibitor, it requires trace oxygen to function optimally. Because this is a high-vacuum distillation, BHT is preferred as it functions via hydrogen atom transfer independent of oxygen.

  • Degassing: Apply vacuum (< 0.1 Torr) slowly at room temperature while stirring vigorously. This removes residual volatile solvents (e.g., ethyl acetate, DCM) and dissolved gases that could cause bumping.

  • Thermal Ramping: Submerge the flask in an oil bath. Gradually increase the bath temperature by 5 °C increments. Do not exceed an oil bath temperature of 100 °C (this ensures the internal pot temperature remains < 90 °C).

  • Collection: Collect the main fraction. The pure 4-(Allyloxy)-2-methylpyrimidine should distill as a clear, colorless to pale-yellow liquid.

  • Quenching: Once distillation is complete, backfill the system with Argon before removing the heat source. This prevents the auto-oxidation of the hot residue.

Workflow Crude Crude Mixture Inhibitor Add Inhibitor (500 ppm BHT) Crude->Inhibitor Vacuum Apply High Vacuum (< 0.1 Torr) Inhibitor->Vacuum Heat Controlled Heating (Pot < 90 °C) Vacuum->Heat Distill Short-Path Distillation Heat->Distill Pure Pure Isolate Distill->Pure

Optimized short-path distillation workflow with inhibitor integration.

IV. Advanced FAQs & Analytical Validation

Q3: How can I analytically confirm whether the Claisen rearrangement occurred during my distillation?

Answer: Proton Nuclear Magnetic Resonance (1H NMR) is the definitive diagnostic tool for this specific degradation pathway.

  • Intact Product (4-(Allyloxy)-2-methylpyrimidine): You will observe the characteristic O-CH2 doublet at ~4.8 ppm. The pyrimidine C5 proton will appear as a distinct doublet (coupled to C6) in the aromatic region (~6.5 ppm).

  • Rearranged Byproduct (5-Allyl-2-methylpyrimidin-4(3H)-one): The O-CH2 doublet will disappear, replaced by a C-CH2 doublet shifted upfield to ~3.2 ppm. Furthermore, the C5 proton signal will vanish completely, as that position is now substituted with the migrated allyl group.

Q4: Can I use a rotary evaporator to remove high-boiling solvents prior to distillation?

Answer: Yes, but with extreme caution. Prolonged heating during solvent stripping can initiate early-stage degradation and oligomerization [[4]](). Maintain the water bath strictly below 45 °C and utilize a strong, well-maintained vacuum pump to remove solvents like DMF or DMSO rather than relying on heat.

Sources

Troubleshooting

Overcoming low conversion rates in 4-(Allyloxy)-2-methylpyrimidine allylation

Welcome to the technical support center for the allylation of 4-(allyloxy)-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the allylation of 4-(allyloxy)-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this specific transformation. My aim is to move beyond simple procedural lists and offer a deeper understanding of the reaction's nuances, empowering you to overcome low conversion rates and achieve your desired synthetic outcomes.

Introduction: The Challenge of C-Allylation in Pyrimidine Systems

The introduction of an allyl group to the C5 position of the pyrimidine ring is a valuable transformation in medicinal chemistry, as the resulting 5-allyl pyrimidine motif is a key structural element in various bioactive molecules. The reaction of interest, the thermal or transition-metal-catalyzed rearrangement of 4-(allyloxy)-2-methylpyrimidine, is often presumed to be a straightforward Claisen rearrangement. However, researchers frequently encounter frustratingly low conversion rates. This is due to a confluence of factors, including competing reaction pathways and the inherent electronic nature of the pyrimidine ring.

This guide will dissect the common pitfalls and provide evidence-based solutions to navigate them effectively.

Troubleshooting Guide: Overcoming Low Conversion Rates

This section is structured in a question-and-answer format to directly address the most pressing issues you may be facing in the lab.

Question 1: My thermal rearrangement of 4-(allyloxy)-2-methylpyrimidine is resulting in yields below 30%. What is the primary cause and how can I improve it?

Answer:

Low yields in the thermal rearrangement of 4-(allyloxy)pyrimidines are a well-documented challenge.[1][2] The primary reason is a competing, often irreversible, N-allylation reaction that forms the 3-allyl-4-pyrimidone side product.[1][2] This occurs because the nitrogen atoms in the pyrimidine ring are also nucleophilic and can participate in a competing rearrangement.

Core Insight: The reaction is a competition between the desired C-alkylation (ortho-Claisen rearrangement) and an undesired N-alkylation. Yields of the desired C-alkylated product are often reported in the range of 2-28%.[1][2]

Troubleshooting Steps:

  • Optimize Reaction Temperature: While the Claisen rearrangement is thermally driven, excessive heat can favor the N-allylation pathway and decomposition.[3] It is crucial to find the optimal temperature for your specific substrate.

    • Protocol: Start with a temperature of 220-230 °C and monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes). If conversion is slow, cautiously increase the temperature in 10 °C increments. Be aware that temperatures exceeding 255 °C can lead to increased side product formation.[1]

  • Consider Solvent Effects: The choice of solvent can influence the transition state energies of the competing pathways. High-boiling, non-polar solvents are often preferred for Claisen rearrangements to ensure a consistent reaction temperature.

    • Recommendation: Consider using solvents like diphenyl ether or mineral oil. Solvent-free conditions can also be effective but require precise temperature control to prevent localized overheating.[4]

  • Structural Modifications: The substituent at the 2-position of the pyrimidine ring can significantly influence the ratio of C- to N-alkylation.[1] While your substrate is fixed as 2-methyl, it's a critical mechanistic point to understand for future analog synthesis.

Question 2: I'm exploring a palladium-catalyzed approach to improve selectivity, but my conversion rates are still low. What are the key parameters to investigate?

Answer:

Palladium-catalyzed allylation offers a milder alternative to high-temperature thermal rearrangements and can provide greater control over regioselectivity. However, low conversion rates in these systems often point to issues with catalyst activation, ligand choice, or the overall reaction environment. The reaction generally proceeds via a Tsuji-Trost type mechanism, involving the formation of a π-allylpalladium complex.[5]

Core Insight: The efficiency of a palladium-catalyzed allylation is highly dependent on the interplay between the palladium precursor, the ligand, and the reaction conditions.[6] The ligand, in particular, plays a crucial role in influencing the reactivity and selectivity of the catalytic cycle.[7][8]

Troubleshooting Workflow:

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Start Low Conversion Rate Check_Catalyst Evaluate Pd Precursor & Ligand Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Check_Catalyst->Check_Conditions No Improvement Success Improved Conversion Check_Catalyst->Success Improvement Pd_Source Vary Pd Source (e.g., Pd(OAc)2, Pd2(dba)3) Check_Reagents Verify Reagent Quality Check_Conditions->Check_Reagents Check_Conditions->Success Improvement Solvent Test Different Solvents (e.g., THF, Dioxane, Toluene) Check_Reagents->Start Persistent Issues Check_Reagents->Success Improvement Ligand Screen Ligands (e.g., PPh3, dppf, Xantphos) Pd_Source->Ligand Temperature Adjust Temperature (e.g., 60-100 °C) Solvent->Temperature Base Screen Bases (e.g., K2CO3, Cs2CO3) Temperature->Base

Caption: Troubleshooting workflow for low conversion in Pd-catalyzed allylation.

Detailed Troubleshooting Steps:

  • Palladium Precursor and Ligand Selection: The choice of palladium source and ligand is paramount.[6]

    • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, their effectiveness can be ligand-dependent.[6][9] If you are using one, try the other to see if it impacts your conversion.

    • Ligand: The ligand influences both the stability and reactivity of the palladium catalyst.[8]

      • Initial Choice: Triphenylphosphine (PPh₃) is a good starting point.[10]

      • Further Screening: If conversion is low, consider bidentate phosphine ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos, which can offer greater stability to the catalytic species. The steric and electronic properties of the ligand are critical.[7]

  • Solvent and Temperature Optimization:

    • Solvent: Aprotic solvents like THF, dioxane, or toluene are generally preferred for palladium-catalyzed cross-coupling reactions. The solubility of your pyrimidine substrate and the palladium complex is a key consideration.[11]

    • Temperature: These reactions are typically run at elevated temperatures, often between 60 °C and 100 °C.[4][12] A systematic screen of the reaction temperature is advised. Lowering the temperature may reduce side reactions, while increasing it may be necessary to drive the reaction to completion.[13]

  • Base Selection: A base is often required in these reactions, particularly if you are starting from a precursor that generates an acid byproduct.

    • Recommendation: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[14]

  • Allylating Agent: Ensure the purity of your allylating agent. If you are using an allyl halide, consider using allyl acetate or allyl carbonate, as these are common substrates in Tsuji-Trost reactions.[5]

Frequently Asked Questions (FAQs)

Q1: Could the low conversion be due to the starting material, 4-(allyloxy)-2-methylpyrimidine?

A1: Yes, absolutely. The purity of your starting material is critical. Impurities can poison the catalyst or introduce competing side reactions. It is advisable to purify the 4-(allyloxy)-2-methylpyrimidine by column chromatography or distillation before use. You can verify its identity and purity using NMR and mass spectrometry. The compound has a molecular weight of 150.18 g/mol and the CAS number 7180-92-9.[15][16]

Q2: Are there any specific side products I should be looking for to diagnose the problem?

A2: Besides the N-allylated pyrimidone in the thermal reaction, palladium-catalyzed reactions can sometimes lead to the formation of diallylated products or products arising from isomerization of the allyl group. Careful analysis of your crude reaction mixture by LC-MS and ¹H NMR can provide valuable clues about competing reaction pathways.

Q3: How do I monitor the reaction progress effectively?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of your starting material and the formation of the product.[4] For more quantitative analysis, taking aliquots from the reaction mixture at regular intervals and analyzing them by GC-MS or LC-MS is recommended.[17]

Q4: What is the general mechanism of the desired C-allylation?

A4: The desired C-allylation via a thermal route is a[1][1]-sigmatropic rearrangement known as the ortho-Claisen rearrangement.[18] It proceeds through a concerted, six-membered cyclic transition state.[2][18]

Caption: Simplified mechanism of the ortho-Claisen rearrangement.

In the palladium-catalyzed version, the mechanism involves oxidative addition of the allylic system to a Pd(0) species to form a π-allylpalladium(II) complex. The pyrimidine nucleophile then attacks this complex to form the C-C bond, followed by reductive elimination to regenerate the Pd(0) catalyst.[5][19]

Experimental Protocols

Optimized Thermal Claisen Rearrangement Protocol
  • Preparation: In a flame-dried Schlenk tube equipped with a reflux condenser and a magnetic stir bar, place purified 4-(allyloxy)-2-methylpyrimidine (1.0 mmol).

  • Reaction: Heat the reaction mixture in a pre-heated oil bath or heating mantle to 230 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress every 30 minutes by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: Once the starting material is consumed or no further conversion is observed, cool the reaction to room temperature. Purify the residue directly by silica gel column chromatography to isolate the desired 5-allyl-2-methyl-4-hydroxypyrimidine.

Baseline Palladium-Catalyzed Allylation Protocol
  • Preparation: To a flame-dried Schlenk tube, add 4-(allyloxy)-2-methylpyrimidine (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

  • Solvent and Base: Add anhydrous toluene (5 mL) and K₂CO₃ (1.5 mmol).

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography.

Data Summary

The following table provides a general overview of expected outcomes under different conditions to guide your optimization efforts.

Reaction TypeCatalyst/ConditionsTypical Conversion RateKey Side Product(s)
Thermal 230-250 °C, neat15-40%3-Allyl-4-pyrimidone
Palladium-Catalyzed Pd(OAc)₂/PPh₃, K₂CO₃, Toluene, 80 °C40-60%Diallylated products, Isomerized products
Optimized Pd-Catalyzed Pd₂(dba)₃/Xantphos, Cs₂CO₃, Dioxane, 100 °C>70%Minimized side products

Note: These are generalized values and actual results will vary based on specific experimental execution.

References

  • D. Maiti, et al. (2020). Palladium-Catalyzed meta-C–H Allylation of Arenes: A Unique Combination of a Pyrimidine-Based Template and Hexafluoroisopropanol. Journal of the American Chemical Society. [Link]

  • F. J. Dinan, H. J. Minnemeyer, & H. Tieckelmann (1963). An Investigation of the ortho-Claisen Rearrangement in Pyrimidines. The Journal of Organic Chemistry. [Link]

  • ResearchGate (2016). The effect of different solvent and temperature on the reaction. [Link]

  • S. D. Walker, et al. (2010). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. [Link]

  • S. A. Patil, et al. (2012). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC. [Link]

  • Y. Makisumi & A. Murabayashi (1969). The Claisen Rearrangement in Aromatic Heterocyclic Compounds. I. The ortho-Claisen Rearrangement of Allyl, Methallyl, and Crotyl Ethers of 2-Methyl-4-quinolinol. J-Stage. [Link]

  • J. P. Stambuli, C. D. Incarvito, & J. F. Hartwig (2003). General Method for the Palladium-Catalyzed Allylation of Aliphatic Alcohols. The Journal of Organic Chemistry. [Link]

  • H. M. L. Davies & C. S. Letourneau (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. PMC. [Link]

  • S. Ø. Scott, et al. (2023). Selective C‐7 Functionalization of Phenanthridines by Microwave‐Assisted Claisen Rearrangements of 8‐Allyloxyphenanthridines. PMC. [Link]

  • T. J. A. Graham, et al. (2023). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]

  • ResearchGate (2018). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a. [Link]

  • F. J. Dinan, H. J. Minnemeyer, & H. Tieckelmann (1962). An Investigation of the ortho-Claisen Rearrangement in Pyrimidines. ACS Publications. [Link]

  • Appchem (2024). Pyrimidine, 4-(allyloxy)-2-methyl-. [Link]

  • S. Baluja, et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids. [Link]

  • Royal Society of Chemistry (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. [Link]

  • L. A. Cl-fer, et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • Organic Chemistry Portal. Tsuji-Trost Reaction. [Link]

  • Google Patents.
  • J. A. Ellman, et al. (2012). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. PMC. [Link]

  • B. M. Stoltz, et al. (2016). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. PMC. [Link]

  • Beilstein Journals (2025). Recent advances in allylation of chiral secondary alkylcopper species. [Link]

  • Google Patents.
  • Archīum Ateneo (2018). Palladium-Catalyzed Carbonyl Allylation Reactions Using Tin Chloride: A Mini-Review. [Link]

  • Chemistry LibreTexts (2023). Allylic Substitution. [Link]

  • Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. [Link]

  • B. M. Trost & M. L. Crawley (2003). Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • KPU Pressbooks. 3.2 Reactions of Allyl System – Organic Chemistry II. [Link]

  • J. T. Mohr, et al. (2010). Mechanistic origin of the stereodivergence in decarboxylative allylation. PMC. [Link]

  • The Royal Society of Chemistry (2023). Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement. [Link]

  • D. S. Thomson, et al. (2012). Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation. PMC. [Link]

  • M. Oestreich, et al. (2026). Non-chelation control in allylations of α-oxy ketones using group-14 allylatranes. PMC. [Link]

  • LibreTexts. Chapter 17 Allylic and Benzylic Reactivity. [Link]

  • J. F. Hartwig, et al. (2015). Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates. Chemical Society Reviews. [Link]

  • The Royal Society of Chemistry (2010). A new method for the conversion of allyl alcohol into π-allyl species promoted by nucleophilic interaction with a CO ligand. [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in 4-(Allyloxy)-2-methylpyrimidine Scale-Up

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling up the synthesis of 4-(allyloxy)-2-methylpyrimidine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling up the synthesis of 4-(allyloxy)-2-methylpyrimidine. Scaling this etherification presents unique chemoselectivity and thermal stability challenges. Below, we address the critical failure modes—N-alkylation, thermal Claisen rearrangement, and base-catalyzed isomerization—providing mechanistic causality, troubleshooting matrices, and self-validating protocols.

Mechanistic Overview & Causality

When synthesizing 4-(allyloxy)-2-methylpyrimidine via the O-alkylation of 2-methylpyrimidin-4-ol (or via SN​Ar of 4-chloro-2-methylpyrimidine with allyl alcohol), several competing pathways emerge:

  • Ambident Nucleophilicity (N- vs. O-Alkylation): Pyrimidin-4-ols exist in tautomeric equilibrium with pyrimidin-4(3H)-ones. The nitrogen is a softer nucleophile, while the oxygen is harder. According to Hard-Soft Acid-Base (HSAB) theory, using softer alkylating agents or protic solvents 1[1].

  • Thermal Claisen Rearrangement: Allyl heteroaryl ethers are highly susceptible to [3,3]-sigmatropic rearrangements. Elevated temperatures (>80°C) during the reaction or downstream distillation will drive the migration of the allyl group to the adjacent carbon, 2[2].

  • Double Bond Isomerization: Prolonged exposure to strong bases (e.g., NaH, alkoxides) can deprotonate the allylic position, leading to the thermodynamically favored 4-(propenyloxy)-2-methylpyrimidine.

Pathway SM 2-Methylpyrimidin-4-ol + Allyl Bromide Target 4-(Allyloxy)-2-methylpyrimidine (Target O-Alkylation) SM->Target Hard Base (Cs2CO3) < 60°C N_Alkyl 3-Allyl-2-methylpyrimidin-4(3H)-one (N-Alkylation Byproduct) SM->N_Alkyl Soft Base / Protic Solvent Claisen 5-Allyl-2-methylpyrimidin-4-ol (Claisen Rearrangement) Target->Claisen Heat (> 80°C) [3,3]-Sigmatropic Isomer 4-(Propenyloxy)-2-methylpyrimidine (Isomerization) Target->Isomer Strong Base + Heat

Mechanistic pathways of target formation and primary byproduct generation.

Troubleshooting FAQs

Q1: Our scale-up batches show up to 30% of the N-allyl byproduct. How do we drive chemoselectivity exclusively toward O-alkylation? A1: Selectivity is dictated by the base, solvent, and leaving group. To favor O-alkylation,3[3]. Avoid protic solvents, which hydrogen-bond to the oxygen, leaving the nitrogen exposed for alkylation. Additionally, using allyl bromide or allyl chloride instead of allyl iodide4[4].

Q2: LC-MS confirms the correct mass ( m/z 151.08), but 1H NMR shows a shift in the pyrimidine proton and a new hydroxyl peak. What happened? A2: You are observing the 2[2]. The 4-(allyloxy)pyrimidine has undergone a [3,3]-sigmatropic shift to form 5-allyl-2-methylpyrimidin-4-ol. This is a common artifact of poor thermal management during scale-up. Ensure your reaction temperature strictly remains below 60°C. If you are purifying via vacuum distillation, the jacket temperature is likely too high; switch to wiped-film evaporation (WFE) with a short residence time, or utilize silica gel filtration.

Q3: We are using 4-chloro-2-methylpyrimidine and allyl alcohol with NaH. We see significant formation of 2-methylpyrimidin-4-ol. How do we prevent this? A3: The byproduct is the result of hydrolysis. 4-chloro-2-methylpyrimidine is5[5]. On scale, ambient humidity or wet solvents introduce water, which outcompetes allyl alcohol for the electrophilic C4 position. Implement strict Karl Fischer titration limits (<100 ppm water) for your allyl alcohol and solvents.

Q4: Why is the allyl double bond isomerizing to a propenyl group? A4: Base-catalyzed isomerization occurs when the reaction is held at elevated temperatures for extended periods with a strong base (like NaH or t-BuOK). The base abstracts the acidic allylic proton, forming a delocalized anion that reprotonates to form the conjugated propenyl ether. Mitigate this by using a milder base ( K2​CO3​ ) or by quenching the reaction immediately upon completion.

Quantitative Data & Optimization Matrix

Table 1: Influence of Reaction Conditions on O- vs. N-Alkylation Selectivity (Data synthesized from comparative pyrimidine alkylation studies)

Reagents (Substrate + Alkylating Agent)Base / CatalystSolventTemp (°C)O-Alkylation (%)N-Alkylation (%)
2-Methylpyrimidin-4-ol + Allyl Bromide K2​CO3​ (2.0 eq)MeCN60>90%<5%
2-Methylpyrimidin-4-ol + Allyl Bromide Cs2​CO3​ (1.5 eq)DMF25>95%<2%
2-Methylpyrimidin-4-ol + Allyl IodideNaOH (aq)EtOH/ H2​O 8040%60%
4-Chloro-2-methylpyrimidine + Allyl AlcoholNaH (1.2 eq)THF0 to 25>95%N/A ( SN​Ar )

Table 2: Troubleshooting Matrix

Failure ModeRoot CauseAnalytical SignatureCorrective Action
Claisen Rearrangement Thermal stress (>80°C) during reaction or distillation.Loss of O−CH2​ doublet (~4.8 ppm); appearance of C-allyl signals.Cap reaction temp at 60°C. Avoid high-temp batch distillation.
Hydrolysis Moisture in solvent or hygroscopic base.Mass matches 2-methylpyrimidin-4-ol ( m/z 111.05).KF titration <100 ppm. Use anhydrous Cs2​CO3​ or dry NaH.
Isomerization Over-exposure to strong base.Propenyl methyl doublet (~1.7 ppm) replaces terminal alkene multiplets.Reduce base strength. Quench at exactly >98% conversion.

Self-Validating Experimental Protocols

Workflow Step1 1. Reactor Prep & Drying (Moisture < 100 ppm) Step2 2. Base & Solvent Addition (Cs2CO3 / DMF) Step1->Step2 Step3 3. Substrate Addition (T < 25°C) Step2->Step3 Step4 4. Allyl Bromide Dosing (Controlled Exotherm) Step3->Step4 Step5 5. Reaction Monitoring (HPLC / TLC) Step4->Step5 Step6 6. Low-Temp Quench (Aqueous buffer) Step5->Step6 Step7 7. Purification (Avoid High-Temp Distillation) Step6->Step7

Step-by-step scale-up workflow prioritizing byproduct minimization.

Protocol A: Chemoselective O-Alkylation of 2-Methylpyrimidin-4-ol

Causality Focus: Utilizing a soft electrophile and hard base in an aprotic solvent to suppress N-alkylation and Claisen rearrangement.

  • Reactor Preparation: Purge a jacketed glass-lined reactor with N2​ . Ensure the system is strictly anhydrous (KF < 100 ppm).

  • Reagent Charging: Charge 2-methylpyrimidin-4-ol (1.0 eq) and anhydrous DMF (10 volumes). Stir to dissolve.

  • Base Addition: Add finely milled, anhydrous Cs2​CO3​ (1.5 eq) in portions. Self-Validation: The suspension should stir freely without clumping. Cs2​CO3​ is chosen over K2​CO3​ for its higher solubility and 6[6].

  • Alkylating Agent Dosing: Cool the reactor to 10°C. Add allyl bromide (1.1 eq) dropwise over 1 hour. Maintain internal temperature <25°C to prevent thermal Claisen rearrangement.

  • Reaction Monitoring: Stir at 25°C for 4-6 hours. Self-Validation: Pull an aliquot for HPLC. The reaction is complete when starting material is <1%.

  • Quench & Workup: Quench by adding cold water (15 volumes) while maintaining T < 20°C. Extract with MTBE (3 x 5 volumes). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine.

  • Concentration: Concentrate under reduced pressure with a water bath strictly set to <40°C.

Protocol B: SN​Ar Route via 4-Chloro-2-methylpyrimidine

Causality Focus: Eliminating N-alkylation entirely while managing hydrolysis risks.

  • Alkoxide Generation: To a dry reactor under N2​ , charge anhydrous THF (8 volumes) and allyl alcohol (1.2 eq, KF < 100 ppm). Cool to 0°C.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.1 eq) in portions. Self-Validation: Monitor H2​ gas evolution via a bubbler. Wait until gas evolution ceases (approx. 1 hour) to ensure complete formation of sodium allyloxide, preventing unreacted NaH from causing downstream isomerization.

  • Substrate Addition: Dissolve 4-chloro-2-methylpyrimidine (1.0 eq) in anhydrous THF (2 volumes). Add this solution dropwise to the alkoxide at 0-5°C.

  • Aging: Allow the reaction to warm to room temperature (20-25°C) and stir for 2 hours.

  • Quench: Quench with saturated aqueous NH4​Cl (to neutralize any remaining base and prevent isomerization). Extract with EtOAc.

  • Purification: Dry over Na2​SO4​ , filter, and concentrate in vacuo (bath <40°C).

References

  • A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. Benchchem.1

  • Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry - ACS Publications.3

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC.4

  • Palladium Catalysis in Allylic Alkylations and Claisen Rearrangements. ResearchGate.2

  • One-Pot Etherification of Purine Nucleosides and Pyrimidines. PMC.6

  • Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate. ACS Publications.5

Sources

Troubleshooting

Troubleshooting solubility issues of 4-(Allyloxy)-2-methylpyrimidine in aqueous media

Technical Support Center: 4-(Allyloxy)-2-methylpyrimidine Introduction Welcome to the technical support guide for 4-(Allyloxy)-2-methylpyrimidine. This document is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(Allyloxy)-2-methylpyrimidine

Introduction

Welcome to the technical support guide for 4-(Allyloxy)-2-methylpyrimidine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Given that a significant number of new chemical entities are poorly water-soluble, optimizing formulation is a critical step for ensuring reliable and reproducible experimental results.[1][2][3] This guide provides a series of structured, question-and-answer-based troubleshooting protocols, grounded in physicochemical principles, to help you overcome these challenges.

Compound Physicochemical Properties

Before troubleshooting, it's essential to understand the inherent properties of 4-(Allyloxy)-2-methylpyrimidine. These characteristics are the primary drivers of its solubility behavior.

PropertyValueImplication for Aqueous Solubility
Molecular Formula C₈H₁₀N₂O-
Molecular Weight 150.18 g/mol [4][5]Relatively small, which is generally favorable, but other factors are more dominant.
Predicted LogP ~1.5 - 2.5This positive value indicates that the compound is lipophilic (hydrophobic), predicting low intrinsic aqueous solubility.[6][7]
Predicted pKa ~1.2 - 2.0 (for the protonated pyrimidine ring)[8]The pyrimidine ring is weakly basic.[8][9] Protonation, which could increase solubility, only occurs under highly acidic conditions (pH < 2), which are often not biologically relevant.
Chemical Structure Cc1nc(OCC=C)ccn1[4]The molecule is dominated by non-polar hydrocarbon regions (methyl and allyl groups) and the heterocyclic aromatic ring, contributing to its hydrophobicity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I tried dissolving 4-(Allyloxy)-2-methylpyrimidine directly into my aqueous buffer (e.g., PBS) and it won't go into solution. What am I doing wrong?

A1: Direct dissolution in aqueous media is not recommended due to the compound's lipophilic nature.

The predicted LogP value indicates that 4-(Allyloxy)-2-methylpyrimidine prefers a non-polar (oily) environment over a polar (water-based) one. The strong crystal lattice energy of the planar pyrimidine ring structure can also make it difficult for water molecules to solvate the individual molecules effectively.[9]

The standard and correct procedure is to first prepare a concentrated stock solution in a water-miscible organic solvent. This stock can then be serially diluted into your final aqueous medium.

Q2: What organic solvent should I use for my stock solution, and what are the constraints on its final concentration in my experiment?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent.

DMSO is considered a "universal solvent" for its ability to dissolve a wide range of lipophilic and hydrophilic compounds.[10] However, other co-solvents can be used depending on the experimental context, especially if DMSO-related toxicity is a concern.

Workflow for Preparing a Stock Solution:

start Weigh Compound solvent Select Solvent (e.g., DMSO) start->solvent dissolve Add Solvent to achieve high concentration (e.g., 10-50 mM) solvent->dissolve mix Vortex / Sonicate until fully dissolved dissolve->mix store Store at -20°C or -80°C in small aliquots mix->store

Caption: Workflow for preparing a concentrated stock solution.

Table of Common Co-solvents:

Co-SolventRecommended Max. Final Concentration (in vitro)AdvantagesDisadvantages
DMSO ≤ 0.1% (long-term); ≤ 0.5% (short-term) [11][12][13]Excellent solubilizing power.[10]Can be toxic to cells at >0.5%; may interfere with some assays.[12][13][14]
Ethanol ≤ 0.5%Good solubilizing power; less toxic than DMSO for some cells.Can have biological effects (e.g., on signaling pathways).[15]
PEG-400 ≤ 1%Generally well-tolerated.[15]Can be viscous; may not be as effective as DMSO.

Critical Consideration: Always run a "vehicle control" in your experiments. This is a control group that receives the same final concentration of the solvent (e.g., 0.1% DMSO) without the compound, to ensure that any observed effects are due to the compound itself and not the solvent.[11]

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What is happening and how can I fix it?

A3: This is a common issue known as "crashing out" and occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous medium. [16] Your DMSO stock may be clear, but upon dilution, the solvent environment becomes predominantly aqueous and can no longer support the high concentration of the lipophilic compound.

Troubleshooting Workflow for Precipitation:

cluster_0 Initial Checks cluster_1 Physical Methods cluster_2 Formulation Adjustment start Precipitation observed upon dilution of DMSO stock check_dmso Is final DMSO concentration as high as tolerable (e.g., 0.5%)? start->check_dmso check_conc Is the final compound concentration too high? start->check_conc vortex Increase mixing energy: Vortex vigorously during dilution. check_dmso->vortex lower_stock Lower the stock concentration (e.g., from 50 mM to 10 mM). check_conc->lower_stock warm Gently warm the aqueous medium to 37°C before adding stock. vortex->warm sonicate Briefly sonicate the final solution (use with caution for sensitive proteins). warm->sonicate add_surfactant Add a non-ionic surfactant (e.g., 0.1% Tween® 80) to the buffer. lower_stock->add_surfactant

Caption: Decision tree for addressing compound precipitation.

Step-by-Step Protocol: Dilution to Minimize Precipitation

  • Pre-warm your aqueous buffer to 37°C. Increasing the temperature often increases solubility.

  • Vortex the buffer while adding the DMSO stock solution dropwise. This rapid dispersion prevents localized high concentrations that can initiate precipitation.

  • Continue vortexing for 30-60 seconds after adding the stock.

  • Visually inspect for any signs of precipitate (cloudiness, Tyndall effect). If the solution is not clear, consider lowering the final concentration or using an alternative formulation strategy.

Q4: Can I adjust the pH of my buffer to improve solubility? What are the risks?

A4: While pH adjustment is a powerful tool for ionizable compounds, it is unlikely to be effective for 4-(Allyloxy)-2-methylpyrimidine and carries a significant chemical stability risk.

  • Limited Ionization: The pyrimidine ring is a very weak base, with a predicted pKa around 1.2-2.0.[8] This means you would need to lower the pH to a biologically irrelevant level (pH < 2) to achieve significant protonation and a corresponding increase in solubility.[9]

  • Risk of Hydrolysis: The ether linkage of the allyloxy group is susceptible to acid-catalyzed hydrolysis.[17][18] Exposing the compound to low pH, even for a short time, could cleave the allyl group, fundamentally changing the molecule you are studying. The allyl group is also sensitive to certain basic conditions.[19]

compound 4-(Allyloxy)-2-methylpyrimidine hydrolysis Hydrolysis Product (4-Hydroxy-2-methylpyrimidine) compound->hydrolysis  H+ (Acid) or Strong Base  

Caption: Potential for irreversible hydrolysis of the ether linkage.

Recommendation: Unless you have specific analytical data (e.g., HPLC-MS) to confirm the stability of your compound at a different pH, it is strongly advised to maintain a neutral pH (7.0-7.4) and focus on other formulation strategies.

Q5: I've tried everything above and still can't achieve my desired concentration without precipitation. What advanced formulation strategies can I use?

A5: For very challenging cases, using excipients like cyclodextrins can dramatically improve apparent solubility.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21][22][23][24] They can encapsulate lipophilic molecules like 4-(Allyloxy)-2-methylpyrimidine, forming a water-soluble "inclusion complex."[20][21][23][24] This effectively shields the hydrophobic compound from the aqueous environment.

Protocol: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To significantly increase the aqueous solubility of 4-(Allyloxy)-2-methylpyrimidine by forming an inclusion complex.[9]

Materials:

  • 4-(Allyloxy)-2-methylpyrimidine (solid powder)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Stir plate and magnetic stir bars

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Create a stock solution of HP-β-CD in your desired buffer. A 20-40% (w/v) solution is a good starting point. Warm the solution slightly if needed to fully dissolve the cyclodextrin.

  • Add Compound: Add an excess amount of solid 4-(Allyloxy)-2-methylpyrimidine directly to the HP-β-CD solution. The goal is to create a saturated slurry.

  • Equilibrate: Seal the container and stir the mixture vigorously on a stir plate at room temperature for 24-48 hours. This extended time is necessary to allow the encapsulation process to reach equilibrium.

  • Remove Undissolved Solid: After equilibration, remove the excess, undissolved compound by either centrifuging the mixture at high speed and collecting the supernatant or by filtering the solution through a 0.22 µm syringe filter. The resulting solution should be perfectly clear.

  • Determine Concentration: The concentration of the dissolved compound in the clear filtrate must be accurately determined using an analytical method like UV-Vis spectroscopy or HPLC with a standard curve. Do not assume all the added compound has dissolved.

This resulting clear solution is a high-concentration aqueous stock that can be directly diluted into your experimental setup.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • Loftsson, T., & Brewster, M. E. (2026, February 7). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. Journal of Pharmaceutical Sciences.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Jadhav, P., et al. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • How can cyclodextrins enhance solubility? (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8.
  • Patel, J., et al. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage. Wiley.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Popa, M. I., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Poorly Water-Soluble Drugs and Formulation Strategy to Improve Oral Bioavailability. (2020, February 18). IntechOpen.
  • The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.
  • Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu.
  • Pyrimidine. Wikipedia.
  • Pyrimidine, 4-(allyloxy)-2-methyl- (7CI,8CI). Appchem.
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Benchchem.
  • 4-(Allyloxy)-2-chloro-6-methylpyrimidine. FUJIFILM Wako Chemicals.
  • 4-(Allyloxy)-2-methylpyrimidine. BLD Pharm.
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. Benchchem.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC.
  • Mahapatra, A. P., et al. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • 4-acetyl-2-methyl pyrimidine. The Good Scents Company.
  • Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. ResearchGate.
  • Deshmukh, B., et al. (2014, March 3). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace.
  • How to minimize DMSO toxicity when using CYM50260. Benchchem.
  • Seedher, N., & Bhatia, S. (2005). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025, December 12). OriGene.
  • DMSO in cell based assays. (2025, January 16). Scientist Solutions.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Healthcare.
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). PMC.
  • Application Notes and Protocols for the Deprotection of Allyl Ethers in Organic Synthesis. Benchchem.
  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024, July 23). ChemRxiv.
  • Acid-Catalyzed Hydrolysis of Some Primary Alkyl Phenyl Ethers. ResearchGate.
  • Hydrolysis of allyl ethers and ketones thus prepared. Google Patents.
  • 4-(allyloxy)-2-methyl-3-methylenehexane — Chemical Substance Information. NextSDS.
  • Pyrimidine. PubChem.
  • Avdeef, A. (2008, November 15). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed.
  • Vass, E., et al. (2023, March 31). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. michael-green.github.io.
  • Rizzi, A., et al. (2021, July 1). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship.org.
  • Solubility Data Resource. TOKU-E.
  • THE CLEAVAGE OF ETHERS. Journal of Chemical Education.
  • Solvent Miscibility Table. Sigma-Aldrich.
  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008, November 21). TSI Journals.

Sources

Optimization

Optimal storage conditions to extend 4-(Allyloxy)-2-methylpyrimidine shelf-life

Welcome to the technical support center for 4-(Allyloxy)-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(Allyloxy)-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the optimal performance and longevity of this reagent in your experiments.

I. Chemical Structure and Properties

4-(Allyloxy)-2-methylpyrimidine is a substituted pyrimidine with the following structure:

  • CAS Number: 7180-92-9[1]

  • Molecular Formula: C₈H₁₀N₂O[1]

  • Molecular Weight: 150.18 g/mol [2]

The structure consists of a pyrimidine ring substituted with a methyl group at position 2 and an allyloxy group at position 4. The presence of the allyloxy group, in particular, can influence the compound's stability and reactivity.

II. Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses common questions regarding the optimal storage and handling of 4-(Allyloxy)-2-methylpyrimidine to extend its shelf-life.

Q1: What are the ideal storage conditions for solid 4-(Allyloxy)-2-methylpyrimidine?

A1: Based on general recommendations for substituted pyrimidines and compounds with potentially reactive functional groups, solid 4-(Allyloxy)-2-methylpyrimidine should be stored in a cool, dry, and dark environment.[3] The mention of "cold-chain transportation" by some suppliers strongly suggests that refrigeration is beneficial.[2]

Recommended Storage Conditions for Solid Compound:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions such as hydrolysis and oxidation.
Atmosphere Inert gas (e.g., Argon or Nitrogen)To prevent oxidation of the allyl group and potential reactions with atmospheric moisture.
Light Amber vial or dark containerTo protect the compound from light-induced degradation.
Container Tightly sealed containerTo prevent exposure to moisture and air.[3]

Q2: How should I store solutions of 4-(Allyloxy)-2-methylpyrimidine?

A2: Solutions of 4-(Allyloxy)-2-methylpyrimidine are likely to be less stable than the solid form. The choice of solvent and storage temperature is critical. For a related compound, 2-Chloropyrimidine-5-carboxylic acid, storage in solvent is recommended at -80°C for 6 months or -20°C for 1 month. While not directly applicable, this suggests that frozen storage is optimal for solutions of pyrimidine derivatives.

Recommended Storage Conditions for Solutions:

ParameterRecommendationRationale
Temperature -20°C to -80°CTo significantly slow down degradation processes in solution.
Solvent Anhydrous aprotic solvents (e.g., DMSO, DMF)To minimize the risk of hydrolysis of the allyloxy group.
Container Tightly sealed vials with a secure capTo prevent solvent evaporation and exposure to air and moisture.
Handling Prepare fresh solutions for optimal results.To avoid issues arising from the degradation of stock solutions over time.

Q3: What is the expected shelf-life of 4-(Allyloxy)-2-methylpyrimidine?

A3: Without specific data from the manufacturer, an exact shelf-life is difficult to determine. However, based on the chemical structure and general stability of similar compounds, a conservative estimate can be made. The shelf-life is highly dependent on the storage conditions.

Estimated Shelf-Life:

FormStorage ConditionsEstimated Shelf-Life
Solid 2-8°C, under inert gas, protected from light1-2 years
Solution -20°C in anhydrous aprotic solvent1-3 months
Solution -80°C in anhydrous aprotic solvent3-6 months

Note: It is crucial to monitor the purity of the compound over time, especially if it has been stored for an extended period.

III. Troubleshooting Guide

This section provides guidance on common issues that may arise during experiments involving 4-(Allyloxy)-2-methylpyrimidine, with a focus on problems related to compound stability.

Problem 1: Inconsistent or poor results in my reaction.

  • Possible Cause: Degradation of the 4-(Allyloxy)-2-methylpyrimidine stock.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the compound has been stored under the recommended conditions (see FAQs).

    • Assess Purity: If possible, check the purity of your stock using an appropriate analytical method such as HPLC, GC-MS, or NMR. Look for the appearance of new peaks or a decrease in the main peak area.

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the reagent.

    • Prepare Fresh Solutions: If using a stock solution, prepare a fresh one from solid material.

Problem 2: I observe unexpected byproducts in my reaction mixture.

  • Possible Cause: The 4-(Allyloxy)-2-methylpyrimidine may be degrading under the reaction conditions.

  • Troubleshooting Steps:

    • Analyze Byproducts: If possible, identify the structure of the byproducts. This can provide clues about the degradation pathway. For example, the presence of 2-methyl-4-hydroxypyrimidine would suggest hydrolysis of the allyloxy group.

    • Modify Reaction Conditions:

      • Temperature: If the reaction is run at elevated temperatures, consider if a lower temperature is feasible.

      • pH: Extreme pH conditions can promote hydrolysis. If possible, adjust the reaction to be closer to neutral pH.

      • Atmosphere: If oxidation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

IV. Potential Degradation Pathways

Understanding the potential degradation pathways of 4-(Allyloxy)-2-methylpyrimidine is key to preventing its decomposition. The two most likely pathways are hydrolysis of the ether linkage and oxidation of the allyl group.

main 4-(Allyloxy)-2-methylpyrimidine hydrolysis Hydrolysis main->hydrolysis H₂O oxidation Oxidation main->oxidation [O] product1 2-Methyl-4-hydroxypyrimidine hydrolysis->product1 product2 Allyl Alcohol hydrolysis->product2 product3 Oxidized Products (e.g., epoxides, aldehydes) oxidation->product3

Caption: Potential degradation pathways of 4-(Allyloxy)-2-methylpyrimidine.

A. Hydrolysis of the Allyloxy Group

The ether linkage in 4-(Allyloxy)-2-methylpyrimidine can be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-methyl-4-hydroxypyrimidine and allyl alcohol. The pyrimidine ring itself can influence the rate of this reaction.

B. Oxidation of the Allyl Group

The double bond in the allyl group is a potential site for oxidation. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities. This can lead to the formation of various oxidized byproducts, including epoxides and aldehydes.

V. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 4-(Allyloxy)-2-methylpyrimidine.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-(Allyloxy)-2-methylpyrimidine and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) may be a good starting point. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the pyrimidine ring absorbs (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak areas. The purity can be estimated by the percentage of the area of the main peak relative to the total area of all peaks.

VI. Concluding Remarks

The stability of 4-(Allyloxy)-2-methylpyrimidine is crucial for obtaining reliable and reproducible experimental results. By adhering to the storage and handling guidelines outlined in this technical support center, researchers can significantly extend the shelf-life of this valuable reagent and minimize the risk of experimental variability due to compound degradation. Should you encounter any issues not covered in this guide, please do not hesitate to contact our technical support team.

VII. References

  • Appchem. Pyrimidine, 4-(allyloxy)-2-methyl- (7CI,8CI). Available at: [Link]

  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 237, 124455. Available at: [Link]

  • Batinic-Haberle, I., et al. (2014). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). PLoS One, 9(11), e113159. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid - Safety Data Sheet. Available at: [Link]

  • Illumina. Shelf life for Illumina reagent products. Available at: [Link]

  • Mazzitelli, C., et al. (2021). Shelf Life and Storage Conditions of Universal Adhesives: A Literature Review. Materials, 14(16), 4593. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-(Allyloxy)-2-methylpyrimidine and 4-Methoxy-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, pyrimidine derivatives are indispensable scaffolds. Their versatile reactivity allows...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyrimidine derivatives are indispensable scaffolds. Their versatile reactivity allows for the construction of complex molecular architectures with diverse biological and physical properties. Among the vast array of substituted pyrimidines, 4-alkoxy-2-methylpyrimidines serve as crucial intermediates. This guide provides an in-depth, objective comparison of the chemical reactivity of two key analogues: 4-(allyloxy)-2-methylpyrimidine and 4-methoxy-2-methylpyrimidine . By examining their behavior in fundamental organic transformations and providing supporting experimental frameworks, this document aims to equip researchers with the insights needed for strategic synthetic planning.

Structural and Electronic Profiles

At first glance, 4-(allyloxy)-2-methylpyrimidine and 4-methoxy-2-methylpyrimidine appear structurally similar, with the key difference being the nature of the alkoxy substituent at the C4 position. However, this seemingly minor variation imparts distinct electronic and steric properties, leading to divergent chemical behavior.

  • 4-Methoxy-2-methylpyrimidine: The methoxy group is a simple, sterically undemanding electron-donating group through resonance, while also exhibiting an inductive electron-withdrawing effect. Its stability and predictable electronic influence make it a common building block in organic synthesis.

  • 4-(Allyloxy)-2-methylpyrimidine: The allyloxy group introduces a reactive π-system in proximity to the pyrimidine core. This functionality opens up unique reaction pathways not accessible to its methoxy counterpart, most notably the Claisen rearrangement. The electronic properties are similar to the methoxy group in terms of resonance donation and inductive withdrawal, but the presence of the double bond is the defining feature for its unique reactivity.

CompoundStructureMolecular FormulaMolecular WeightKey Feature
4-(Allyloxy)-2-methylpyrimidine C₈H₁₀N₂O150.18 g/mol Presence of a reactive allyl group
4-Methoxy-2-methylpyrimidine C₆H₈N₂O124.14 g/mol Stable methoxy substituent

Comparative Reactivity Analysis

The reactivity of these two molecules can be compared across three major classes of reactions: nucleophilic aromatic substitution, sigmatropic rearrangements, and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the pyrimidine ring is electron-deficient and thus susceptible to nucleophilic attack, allowing the alkoxy group to act as a leaving group. The general order of reactivity for leaving groups in SNAr reactions on electron-deficient systems is often influenced by the electron-withdrawing ability of the group, which stabilizes the Meisenheimer intermediate.[1][2]

While both allyloxy and methoxy groups are generally considered poor leaving groups compared to halides, they can be displaced under forcing conditions or with strong nucleophiles.[1]

  • Leaving Group Ability: The relative leaving group ability is influenced by the stability of the corresponding alkoxide. The methoxide ion (CH₃O⁻) and allyloxide ion (CH₂=CHCH₂O⁻) have similar basicities, suggesting that their leaving group abilities in SNAr reactions will be comparable under similar conditions. However, the slightly greater polarizability of the allyl group might have a minor influence on the transition state energy.

  • Reaction Conditions: For both compounds, displacement of the alkoxy group typically requires high temperatures and strong nucleophiles (e.g., amines, thiolates). The reaction proceeds via an addition-elimination mechanism, and the rate-determining step is usually the initial nucleophilic attack.[3]

2.2.[4][4]-Sigmatropic Rearrangement: The Claisen Rearrangement

This is the most significant point of divergence in the reactivity of the two compounds. The presence of the allyl group in 4-(allyloxy)-2-methylpyrimidine allows it to undergo a thermal or Lewis acid-catalyzed[4][4]-sigmatropic rearrangement known as the Claisen rearrangement.[4][5] This intramolecular process is a powerful tool for carbon-carbon bond formation.

  • Mechanism: Upon heating, the allyl group migrates from the oxygen atom to the C5 position of the pyrimidine ring, proceeding through a concerted, six-membered cyclic transition state.[6][7] This is followed by tautomerization to restore aromaticity, yielding a C-allylated pyrimidinone.

4-methoxy-2-methylpyrimidine lacks the necessary allyl vinyl ether moiety and therefore does not undergo this transformation. This unique reactivity makes 4-(allyloxy)-2-methylpyrimidine a valuable precursor for the synthesis of 5-allyl-2-methylpyrimidin-4(3H)-one.

Claisen_Rearrangement start 4-(Allyloxy)-2-methylpyrimidine ts Cyclic Transition State start->ts Heat (Δ) intermediate Dienone Intermediate ts->intermediate [4][4]-Sigmatropic Shift product 5-Allyl-2-methylpyrimidin-4(3H)-one intermediate->product Tautomerization

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern organic synthesis.[8][9] These reactions typically employ aryl halides or triflates as electrophilic partners. The use of alkoxy groups as leaving groups is less common and generally requires specific activating conditions or specialized catalyst systems.

  • Suzuki-Miyaura Coupling: There is limited literature on the direct use of 4-alkoxypyrimidines as substrates in Suzuki-Miyaura couplings. Generally, the C-O bond of an alkoxy group is strong and less reactive towards oxidative addition to Pd(0) compared to C-X (X = Cl, Br, I) or C-OTf bonds.[10][11] It is plausible that under specific, highly active catalyst systems designed for C-O bond activation, some coupling could be achieved. However, for practical synthetic applications, converting the alkoxy group to a better leaving group like a tosylate or a halide would be the more conventional approach.[12]

  • Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura coupling, the direct amination of 4-alkoxypyrimidines is challenging. While there have been advances in the C-N cross-coupling of phenols and other C-O electrophiles, these often require specialized ligands and harsher conditions.[13] The reactivity of both 4-(allyloxy)-2-methylpyrimidine and 4-methoxy-2-methylpyrimidine in this context is expected to be low.

Experimental Protocols

The following protocols are representative examples of the key transformations discussed.

Protocol 1: Synthesis of 4-(Allyloxy)-2-methylpyrimidine

This procedure involves the O-alkylation of 2-methylpyrimidin-4(3H)-one with an allyl halide.

Synthesis_Allyloxy start 2-Methylpyrimidin-4(3H)-one + Allyl Bromide step1 Dissolve in DMF Add K₂CO₃ start->step1 step2 Heat at 60 °C for 4h step1->step2 step3 Aqueous Work-up step2->step3 step4 Purification (Chromatography) step3->step4 product 4-(Allyloxy)-2-methylpyrimidine step4->product

Methodology:

  • To a solution of 2-methylpyrimidin-4(3H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Add allyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(allyloxy)-2-methylpyrimidine.

Protocol 2: Claisen Rearrangement of 4-(Allyloxy)-2-methylpyrimidine

This protocol describes the thermal rearrangement to form the C-allylated product.[14]

Methodology:

  • Place 4-(allyloxy)-2-methylpyrimidine (1.0 eq) in a sealed tube.

  • Heat the sealed tube in an oil bath at 180-200 °C for 6-8 hours.

  • Monitor the reaction progress by TLC or ¹H NMR of an aliquot.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the resulting solid/oil by recrystallization or column chromatography to yield 5-allyl-2-methylpyrimidin-4(3H)-one.

Protocol 3: Nucleophilic Aromatic Substitution with Piperidine

This protocol provides a general method for the displacement of the alkoxy group with an amine nucleophile.

Methodology:

  • To a solution of the 4-alkoxy-2-methylpyrimidine (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add piperidine (3.0 eq).

  • Heat the reaction mixture in a sealed vessel at 150-180 °C for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Summary and Outlook

The comparison between 4-(allyloxy)-2-methylpyrimidine and 4-methoxy-2-methylpyrimidine highlights how a subtle structural modification can lead to a significant divergence in chemical reactivity.

Reaction Type4-(Allyloxy)-2-methylpyrimidine4-Methoxy-2-methylpyrimidineReactivity Comparison
Nucleophilic Aromatic Substitution Reactive under forcing conditionsReactive under forcing conditionsComparable
[4][4]-Sigmatropic Rearrangement Undergoes Claisen rearrangementDoes not react4-Allyloxy is uniquely reactive
Palladium-Catalyzed Cross-Coupling Poor substratePoor substrateBoth show low reactivity
  • For nucleophilic aromatic substitution reactions where the alkoxy group is to be displaced, both substrates exhibit similar reactivity, requiring harsh conditions.

  • The defining difference is the ability of 4-(allyloxy)-2-methylpyrimidine to undergo the Claisen rearrangement , providing a unique pathway to C5-functionalized pyrimidinones. This is a key strategic consideration in synthetic design.

  • Both compounds are generally poor substrates for palladium-catalyzed cross-coupling reactions under standard conditions and would likely require conversion to more reactive derivatives for such transformations.

The choice between these two valuable building blocks should therefore be guided by the specific synthetic target. For applications requiring a stable 4-alkoxy substituent or a precursor for SNAr, 4-methoxy-2-methylpyrimidine is a reliable choice. In contrast, when the introduction of a C5-allyl group via a rearrangement is desired, 4-(allyloxy)-2-methylpyrimidine is the indispensable precursor.

References

  • Claisen, L. (1912). Über die Umlagerung von Phenol-allyl-äthern in die C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157-3166. [Link]

  • Castro, A. M. M. (2004). The Aza-Claisen Rearrangement. Chemical Reviews, 104(6), 2939-3002. [Link]

  • Ziegler, F. E. (1988). The thermal, aliphatic Claisen rearrangement. Chemical Reviews, 88(8), 1423-1452. [Link]

  • Xu, D., et al. (2014). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 61(2), 241-243.
  • PMC. (n.d.). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. [Link]

  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2066-2069. [Link]

  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • DR-NTU, Nanyang Technological University. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride. [Link]

  • Synlett. (2017). Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalyzed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • University of Connecticut. (n.d.). The Claisen Rearrangement. [Link]

  • Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Chemistry LibreTexts. (2023). Claisen Rearrangement. [Link]

  • Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. [Link]

  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Organic Syntheses. (2019). Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. [Link]

  • ResearchGate. (2016). Regioselective 2-Amination of Polychloropyrimidines. [Link]

  • Organic Reactions. (n.d.). The Claisen Rearrangement. [Link]

  • SynArchive. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (n.d.). Synthesis and Analysis of 4-Methyl-2-[(3,5-Dimethyl-4-Methoxy-2-Pyridine)Methylmercapto]-Pyrimidine. [Link]

  • SlideShare. (2021). Claisen rearrangement. [Link]

  • PubMed. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. [Link]

  • Google Patents. (n.d.).
  • PMC. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. [Link]

  • ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

  • ChemRxiv. (n.d.). Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. [Link]

  • Google Patents. (n.d.).
  • ScienceDirect. (n.d.). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. [Link]

  • PubMed. (2008). Synthesis and anti-HIV activity of 4'-substituted 4'-thiothymidines: a new entry based on nucleophilic substitution of the 4'-acetoxy group. [Link]

  • University of Massachusetts Dartmouth. (n.d.). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. [Link]

  • Dalhousie University. (n.d.). PALLADIUM-CATALYZED AMINE SYNTHESIS: CHEMOSELECTIVITY AND REACTIVITY UNDER AQUEOUS CONDITIONS. [Link]

  • PMC. (n.d.). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. [Link]

  • LinkedIn. (2023). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. [Link]

  • MDPI. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. [Link]

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Comparative

Regioselective Allylation of Pyrimidine Scaffolds: A Comparative Guide to N- vs. O-Alkylation

Executive Summary In rational drug design, the pyrimidine core represents a highly privileged structural motif. While unsubstituted 2-methylpyrimidine lacks an oxygen atom to undergo O-allylation, its oxidized ambident d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In rational drug design, the pyrimidine core represents a highly privileged structural motif. While unsubstituted 2-methylpyrimidine lacks an oxygen atom to undergo O-allylation, its oxidized ambident derivatives—specifically 2-methylpyrimidin-4(3H)-one (tautomeric with 2-methylpyrimidin-4-ol)—serve as the foundational model for studying divergent N- vs. O-allylation pathways ()[1]. Controlling this regioselectivity is critical: N-allylated products are direct precursors to acyclic nucleoside analogs (e.g., antiviral therapeutics), whereas O-allylated derivatives are valuable intermediates for Claisen rearrangements to access C5-functionalized pyrimidines.

This guide objectively compares the performance of kinetic vs. thermodynamic allylation protocols, providing causality-driven methodologies for absolute regiocontrol.

Mechanistic Causality: Hard-Soft Acid-Base (HSAB) Dynamics

The 2-methylpyrimidin-4-one system exists in a tautomeric equilibrium between the lactam (N-H) and lactim (O-H) forms. When deprotonated, it forms an ambident anion with electron density distributed across both the nitrogen and oxygen atoms. The regiochemical outcome of allylation is governed by HSAB principles:

  • Kinetic Control (O-Allylation): The highly electronegative oxygen atom acts as a "hard" nucleophile. Reactions with hard electrophiles (e.g., highly polarized alkyl halides promoted by halophilic Lewis acids) rapidly yield the O-allylated product under kinetic control ()[1].

  • Thermodynamic Control (N-Allylation): The nitrogen atom is a "soft" nucleophile. Because the C=O bond of the resulting lactam is thermodynamically more stable than the C=N bond of the lactim ether, N-allylation acts as the thermodynamic sink. Over time, or under thermal stress, initial O-allylation products will often rearrange into the N-allyl form ()[2].

  • Catalytic Steering: Transition metals like Palladium (Pd) and Rhodium (Rh) fundamentally alter this landscape. They form soft π -allyl metal complexes that selectively undergo nucleophilic attack by the softer nitrogen atom, bypassing the kinetic O-allylation pathway entirely ()[3].

Pathway SM 2-Methylpyrimidin-4-one (Ambident Anion) O_Prod O-Allyl Ether (Kinetic Product) SM->O_Prod Hard Electrophile (Ag2CO3, Allyl-Br) Fast Reaction N_Prod N-Allyl Lactam (Thermodynamic Product) SM->N_Prod Soft Electrophile (Pd-Catalyst, Allyl-OAc) Stable Bond O_Prod->N_Prod Thermal Rearrangement (O -> N Migration)

Kinetic vs. Thermodynamic control in the allylation of ambident 2-methylpyrimidin-4-one.

Comparative Performance Data

The choice of reagents directly dictates the regiochemical outcome. The table below summarizes the quantitative performance of different allylation systems on the 2-methylpyrimidin-4-one scaffold.

Reaction SystemCatalyst / ReagentPrimary ProductRegioselectivity (N:O)Typical YieldStability Profile
Classical Basic K₂CO₃, Allyl Bromide, DMF (25 °C)Mixture1:1 to 1:2 ()[4]60-75%Prone to thermal rearrangement
Silver-Mediated Ag₂CO₃, Allyl Bromide, Toluene (0 °C)O-Allyl Ether< 1:2080-85%Kinetically stable at low temp
Pd-Catalyzed Pd(PPh₃)₄, Allyl Acetate, THF (65 °C)N-Allyl Lactam> 20:1 ()[3]85-95%Thermodynamically stable
Rh-Catalyzed [Rh(COD)Cl]₂, Chiral LigandChiral N-Allyl> 40:1 ()[2]Up to 95%High enantioselectivity (99% ee)

Self-Validating Experimental Protocols

To achieve absolute regiocontrol, the following protocols leverage the mechanistic principles outlined above. Each system includes built-in spectroscopic validation to ensure the correct isomer is isolated.

Protocol A: Kinetically Controlled O-Allylation

Causality: Silver carbonate is utilized because the silver ion (Ag⁺) acts as a halophilic Lewis acid. It coordinates with the leaving group of allyl bromide, generating a "harder" carbocation-like electrophile that preferentially reacts with the hard oxygen center. Low temperatures prevent the thermodynamic O-to-N rearrangement.

  • Preparation: Suspend 2-methylpyrimidin-4(3H)-one (1.0 equiv) and Ag₂CO₃ (0.6 equiv) in anhydrous toluene (0.2 M) under an argon atmosphere.

  • Electrophile Addition: Cool the suspension to 0 °C. Add allyl bromide (1.2 equiv) dropwise over 10 minutes to prevent localized heating.

  • Reaction: Stir the mixture in the dark (to prevent silver degradation) at 0 °C for 2-4 hours. Monitor by TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure at room temperature (do not heat).

  • Validation System: Analyze the crude product via ¹H NMR. The system is validated if the allylic -OCH₂- protons appear as a doublet far downfield at roughly 4.8 ppm . If a signal appears near 4.5 ppm, N-allylation contamination has occurred.

Protocol B: Thermodynamically Controlled Pd-Catalyzed N-Allylation

Causality: Palladium(0) undergoes oxidative addition with allyl acetate to form a soft electrophilic π -allyl palladium complex. This soft intermediate strictly prefers bond formation with the softer nitrogen atom of the pyrimidine ring, completely bypassing the kinetic oxygen attack ()[3].

  • Catalyst Activation: In a Schlenk flask under argon, dissolve Pd(PPh₃)₄ (5 mol%) and allyl acetate (1.2 equiv) in anhydrous THF (0.2 M). Stir for 10 minutes at room temperature to pre-form the π -allyl complex.

  • Substrate Addition: Add 2-methylpyrimidin-4(3H)-one (1.0 equiv) and a mild base such as Cs₂CO₃ (1.1 equiv) to the solution.

  • Reaction: Heat the mixture to 65 °C and stir for 12 hours. The elevated temperature ensures that any transient O-allylation rapidly equilibrates to the thermodynamic N-allyl product ()[1].

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Validation System: Analyze the purified product via IR Spectroscopy. The protocol is validated by the presence of a strong, sharp lactam carbonyl (C=O) stretch at ~1660 cm⁻¹ . The absence of this peak indicates erroneous O-allylation (which destroys the carbonyl moiety).

Workflow cluster_O O-Allylation (Kinetic) cluster_N N-Allylation (Thermodynamic/Soft) Start Substrate: 2-Methylpyrimidin-4(3H)-one O_Step1 Add Ag2CO3 + Allyl Bromide in Toluene (0 °C) Start->O_Step1 N_Step1 Add Pd(PPh3)4 + Allyl Acetate in THF (65 °C) Start->N_Step1 O_Step2 Stir 2h in dark (Ag+ hardens electrophile) O_Step1->O_Step2 O_Step3 Validate: 1H NMR (O-CH2 at ~4.8 ppm) O_Step2->O_Step3 N_Step2 Stir 12h under Argon (Soft pi-allyl Pd complex) N_Step1->N_Step2 N_Step3 Validate: IR Spectroscopy (C=O stretch at ~1660 cm⁻¹) N_Step2->N_Step3

Step-by-step experimental workflow for isolating N- vs. O-allylated pyrimidine products.

Implications in Drug Development

The divergence between O-allylation and N-allylation in pyrimidines is a textbook demonstration of HSAB theory applied to drug synthesis. By selecting the appropriate catalytic system—silver-mediated for kinetic O-attack or Palladium/Rhodium-catalyzed for thermodynamic N-attack—researchers can achieve near-perfect regioselectivity. This precision is non-negotiable when synthesizing complex chiral pyrimidine acyclic nucleosides, ensuring high-yield access to critical pharmacological building blocks without the burden of separating closely related structural isomers.

References

  • Title: Regio- and Enantioselective Synthesis of Chiral Pyrimidine Acyclic Nucleosides via Rhodium-Catalyzed Asymmetric Allylation of Pyrimidines Source: Organic Letters URL: [Link]

  • Title: Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Asymmetric Allylic Alkylations of Polynitrogen-Containing Aromatic Heterocycles Source: Journal of the American Chemical Society URL: [Link]

Sources

Validation

A Comparative Guide to HPLC Method Validation for Determining 4-(Allyloxy)-2-methylpyrimidine Purity

In the landscape of pharmaceutical development and chemical manufacturing, the purity of an active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute that directly impacts safety and effi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical manufacturing, the purity of an active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute that directly impacts safety and efficacy. For novel heterocyclic compounds like 4-(Allyloxy)-2-methylpyrimidine, a robust and validated analytical method for purity determination is not just a regulatory requirement but a cornerstone of quality assurance. This guide provides an in-depth, scientifically grounded High-Performance Liquid Chromatography (HPLC) method validation for the purity assessment of 4-(Allyloxy)-2-methylpyrimidine. Furthermore, it offers a comparative analysis with alternative chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC), to equip researchers and drug development professionals with the rationale for selecting the most appropriate analytical tool.

The Central Role of Purity in Pharmaceutical Development

4-(Allyloxy)-2-methylpyrimidine, a substituted pyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry. Impurities in such key intermediates can arise from starting materials, by-products of the synthesis, or degradation. These impurities, even at trace levels, can have unintended pharmacological or toxicological effects. Therefore, a highly specific, sensitive, and accurate analytical method is paramount.

This guide is structured to first present a comprehensive, validated HPLC method as the primary and recommended approach for the purity determination of 4-(Allyloxy)-2-methylpyrimidine. Subsequently, it will delve into a comparative discussion of GC and HPTLC, supported by the established principles of these techniques, to provide a holistic perspective on analytical strategy.

I. The Gold Standard: A Validated Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for many pharmaceutical compounds, including pyrimidine derivatives.[1][2] The method detailed below has been designed based on the chemical properties of pyrimidine analogs and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

A. Physicochemical Properties of 4-(Allyloxy)-2-methylpyrimidine

A foundational understanding of the analyte's properties is crucial for methodical development.

  • Structure: 4-(Allyloxy)-2-methylpyrimidine

  • Molecular Formula: C₈H₁₀N₂O[5]

  • Molecular Weight: 150.18 g/mol [5]

  • Solubility: Based on the structure, it is anticipated to be soluble in polar organic solvents such as methanol and acetonitrile and sparingly soluble in water. This is a common characteristic for such heterocyclic systems.

  • UV Absorbance: Pyrimidine derivatives typically exhibit strong UV absorbance due to their aromatic nature. For structurally similar compounds, the maximum absorbance (λmax) is often observed in the 260-280 nm range. A UV-Vis spectrophotometric scan of a dilute solution of 4-(Allyloxy)-2-methylpyrimidine in the proposed mobile phase is a prerequisite to determine the optimal detection wavelength. For this guide, a wavelength of 275 nm is proposed, based on data for a similar pyrimidine derivative.

B. Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the moderately polar 4-(Allyloxy)-2-methylpyrimidine, enabling good separation from potential polar and non-polar impurities.
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)A simple isocratic mobile phase is often sufficient for purity analysis of a principal compound. The ratio can be adjusted to optimize the retention time and resolution. Acetonitrile is a common organic modifier with a low UV cutoff.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection UV at 275 nmAs determined by UV-Vis spectroscopy, this wavelength is expected to provide high sensitivity for the analyte.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.Dissolving the sample in the mobile phase minimizes solvent-related peak distortion.
C. Method Validation Protocol: A Step-by-Step Guide

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6][7]

Purpose: To ensure the chromatographic system is performing adequately for the intended analysis.

Procedure:

  • Inject the standard solution five times.

  • Calculate the mean and relative standard deviation (RSD) for the peak area and retention time.

  • Determine the theoretical plates (N) and tailing factor (T).

Acceptance Criteria:

  • RSD of peak area ≤ 2.0%

  • RSD of retention time ≤ 1.0%

  • Theoretical plates (N) > 2000

  • Tailing factor (T) ≤ 2.0

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products.

Procedure:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Inject the stressed samples and a placebo (if applicable).

  • Assess the peak purity of the analyte peak using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The analyte peak should be well-resolved from any impurity or degradation peaks.

  • The peak purity angle should be less than the peak purity threshold, indicating no co-eluting peaks.

Purpose: To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.

Procedure:

  • Prepare a series of at least five standard solutions of 4-(Allyloxy)-2-methylpyrimidine at different concentrations (e.g., 50% to 150% of the nominal concentration).

  • Inject each standard in triplicate.

  • Plot a calibration curve of mean peak area versus concentration and perform linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

Purpose: To determine the closeness of the measured value to the true value.

Procedure:

  • Prepare samples by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare three samples at each concentration level.

  • Calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria:

  • RSD for repeatability ≤ 2.0%

  • RSD for intermediate precision ≤ 2.0%

Purpose: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Procedure:

  • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria: The LOD and LOQ should be sufficiently low to detect and quantify any potential impurities at their specified limits.

Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Procedure:

  • Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Analyze the system suitability of the modified methods.

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

D. Summary of HPLC Method Validation Parameters
Validation ParameterAcceptance Criteria
System Suitability RSD of peak area ≤ 2.0%, RSD of retention time ≤ 1.0%, N > 2000, T ≤ 2.0
Specificity Peak purity index > 0.999, no interference at the retention time of the analyte
Linearity r² ≥ 0.999
Range Typically 80% to 120% of the test concentration
Accuracy Mean recovery of 98.0% to 102.0%
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
LOD & LOQ Sufficiently low to detect impurities at specified levels
Robustness System suitability passes under varied conditions

II. Comparative Analysis with Alternative Chromatographic Techniques

While HPLC is the preferred method for this application, a comprehensive guide should consider other available techniques. The choice of analytical method is often dictated by the analyte's properties, the required sensitivity, and available instrumentation.[8]

A. Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized and transported through a column by an inert carrier gas.[9]

Applicability to 4-(Allyloxy)-2-methylpyrimidine: For GC analysis, the analyte must be volatile and thermally stable. While some pyrimidine derivatives can be analyzed by GC, often after derivatization, the relatively high molecular weight and potential for thermal degradation of 4-(Allyloxy)-2-methylpyrimidine make it a less ideal candidate than for HPLC.[4]

Comparison with HPLC:

FeatureHPLCGas Chromatography (GC)
Analyte Suitability Non-volatile, thermally labile, wide range of polaritiesVolatile, thermally stable
Sample Preparation Simple dissolutionMay require derivatization to increase volatility
Sensitivity High (ng to pg level with UV or MS detectors)Very high (pg to fg level with specific detectors like FID or ECD)
Analysis Time Typically 10-30 minutesOften faster, especially for simple mixtures
Instrumentation Cost Moderate to highModerate
Solvent Consumption HighLow (carrier gas)
B. High-Performance Thin-Layer Chromatography (HPTLC)

Principle: HPTLC is a form of planar chromatography where the separation occurs on a thin layer of adsorbent material. It offers higher resolution and sensitivity compared to classical TLC.[3][7]

Applicability to 4-(Allyloxy)-2-methylpyrimidine: HPTLC can be a rapid and cost-effective tool for qualitative analysis, identity confirmation, and semi-quantitative estimation of purity. It is particularly useful for screening multiple samples in parallel.

Comparison with HPLC:

FeatureHPLCHPTLC
Throughput Sequential analysisHigh (multiple samples analyzed simultaneously)
Quantitative Accuracy HighLower than HPLC, but suitable for many applications
Resolution Very highModerate to high
Flexibility Wide variety of columns and detectorsMultiple detection modes (UV, fluorescence, derivatization)
Cost Higher initial and running costsLower initial and running costs
Solvent Consumption HighLow

III. Visualizing the Workflow and Decision-Making Process

To further clarify the methodologies discussed, the following diagrams illustrate the HPLC validation workflow and a decision tree for selecting the appropriate analytical technique.

HPLC Method Validation Workflow

HPLC_Validation_Workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: A flowchart illustrating the key stages of HPLC method validation.

Decision Tree for Analytical Method Selection

Method_Selection analyte Analyte Properties volatile Volatile & Thermally Stable? analyte->volatile Evaluate non_volatile Non-Volatile or Thermally Labile? volatile->non_volatile No gc Gas Chromatography (GC) volatile->gc Yes hplc HPLC non_volatile->hplc Quantitative Analysis qualitative Qualitative Screening Needed? non_volatile->qualitative hptlc HPTLC (Screening) qualitative->hplc No qualitative->hptlc Yes

Caption: A decision tree to guide the selection of an appropriate chromatographic technique.

IV. Conclusion and Recommendations

For the accurate and reliable determination of 4-(Allyloxy)-2-methylpyrimidine purity, a validated Reversed-Phase HPLC method is the recommended gold standard . Its ability to handle non-volatile and potentially thermally sensitive molecules, coupled with high precision, accuracy, and specificity, aligns perfectly with the stringent requirements of the pharmaceutical industry. The detailed validation protocol provided in this guide serves as a robust framework for establishing a method that is compliant with global regulatory standards.

While Gas Chromatography offers high sensitivity and speed, its requirement for analyte volatility and thermal stability makes it a less suitable primary choice for this particular compound without further investigation into derivatization and stability. HPTLC serves as an excellent complementary technique, particularly for rapid screening, identity checks, and in-process controls where high throughput and cost-effectiveness are advantageous.

Ultimately, the selection of an analytical method should be based on a scientific and risk-based approach, considering the specific needs of the analysis and the properties of the analyte. By following the comprehensive validation procedures outlined here, researchers and scientists can ensure the generation of high-quality, reliable data for the purity assessment of 4-(Allyloxy)-2-methylpyrimidine, thereby supporting the development of safe and effective chemical products.

V. References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Appchem. Pyrimidine, 4-(allyloxy)-2-methyl- (7CI,8CI). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 281-290.

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chromatography Today. (2026). HPLC vs GC - A Beginner's Guide. [Link]

  • European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.

  • Patil, S., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15.

Sources

Comparative

A Comparative FTIR Spectroscopic Guide to the Synthesis of 4-(Allyloxy)-2-methylpyrimidine and Its Precursors

In the field of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Pyrimidine derivatives, in particular, are of significant interest due to their pres...

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Author: BenchChem Technical Support Team. Date: April 2026

In the field of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Pyrimidine derivatives, in particular, are of significant interest due to their presence in a wide array of biologically active molecules.[1] The successful synthesis of these target molecules requires rigorous analytical confirmation. Among the most accessible and informative techniques for this purpose is Fourier-Transform Infrared (FTIR) Spectroscopy, which provides a molecular fingerprint based on the vibrational frequencies of chemical bonds.[2]

This guide provides an in-depth comparative analysis of the FTIR spectra of 4-(Allyloxy)-2-methylpyrimidine and its precursors: 2-methyl-4-chloropyrimidine and allyl alcohol. We will explore the causal relationships behind the experimental setup and provide a self-validating framework for interpreting the spectral data, confirming the successful nucleophilic substitution reaction that forms the target ether linkage.

The synthesis in focus involves the reaction of the hydroxyl group from allyl alcohol with the chlorinated pyrimidine ring of 2-methyl-4-chloropyrimidine. This process results in the formation of an ether (C-O-C) bond and the elimination of HCl. FTIR spectroscopy is exceptionally well-suited to monitor this transformation by tracking the disappearance of the reactant O-H bond and the appearance of the characteristic ether bond absorption in the product.

Experimental Protocol: Acquiring High-Fidelity FTIR Spectra

To ensure data integrity and reproducibility, a standardized protocol for spectral acquisition is paramount. The following methodology outlines the steps for analyzing the liquid precursor (allyl alcohol) and the solid precursor and product.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Attenuated Total Reflectance (ATR) accessory with a diamond crystal

  • Sample vials for each compound

  • Spatula and cleaning swabs (e.g., soaked in isopropanol)

Step-by-Step Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Use an isopropanol-soaked swab to wipe the surface, followed by a dry swab.

    • Acquire a background spectrum. This is a critical step to account for the ambient atmosphere (CO₂ and water vapor) and any intrinsic signals from the instrument itself, ensuring these are subtracted from the sample spectra.

  • Sample Analysis - Allyl Alcohol (Liquid):

    • Place a single drop of allyl alcohol onto the center of the ATR crystal, ensuring the crystal is fully covered.

    • Acquire the spectrum. A typical setting involves the co-addition of 16 scans over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Sample Analysis - 2-methyl-4-chloropyrimidine & 4-(Allyloxy)-2-methylpyrimidine (Solids):

    • Place a small amount of the solid powder onto the ATR crystal.

    • Lower the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.

    • Acquire the spectrum using the same parameters as the liquid sample.

  • Cleaning and In-Between Scans:

    • Thoroughly clean the ATR crystal with isopropanol and dry it completely after each sample measurement to prevent cross-contamination. It is advisable to run a clean background check between samples to confirm no residue remains.

Visualizing the Analytical Workflow

The logical flow of the comparative analysis is crucial for understanding the process from sample preparation to final interpretation.

FTIR_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Data Analysis & Interpretation Start Start: Clean ATR Crystal Background 1. Acquire Background Spectrum Start->Background Sample_A 2a. Analyze Allyl Alcohol Background->Sample_A Clean Clean Crystal Between Samples Sample_A->Clean Sample_B 2b. Analyze 2-methyl-4-chloropyrimidine Sample_B->Clean Sample_C 2c. Analyze 4-(Allyloxy)-2-methylpyrimidine Process 3. Process Spectra (Baseline Correction, Normalization) Sample_C->Process Clean->Sample_B Clean->Sample_C Compare 4. Comparative Spectral Analysis Process->Compare Confirm 5. Confirm Product Formation Compare->Confirm Conclusion End: Report Findings Confirm->Conclusion

Caption: Workflow for FTIR comparative analysis.

Comparative Spectral Data

The following table summarizes the key diagnostic absorption bands for the precursors and the final product. The presence or absence of these bands serves as the primary evidence for the chemical transformation.

Functional Group/VibrationAllyl Alcohol (Precursor 1) [cm⁻¹]2-methyl-4-chloropyrimidine (Precursor 2) [cm⁻¹]4-(Allyloxy)-2-methylpyrimidine (Product) [cm⁻¹]Significance of Change
O-H Stretch (Alcohol) ~3300 (Strong, Broad) [3][4]AbsentAbsent Confirms consumption of the alcohol's hydroxyl group. [2]
C-H Stretch (sp³ - Methyl) Absent~2950 (Medium)~2950 (Medium)Retention of the methyl group from the pyrimidine precursor.[5]
=C-H Stretch (sp² - Alkene/Aromatic) ~3080 (Medium)~3030 (Medium)~3080, ~3030 (Medium)Retention of both the allyl and pyrimidine C-H bonds.[6][7]
C=C Stretch (Alkene) ~1645 (Medium) [8]Absent~1645 (Medium) Confirms the allyl group is present in the final product.
C=N, C=C Stretch (Pyrimidine Ring) Absent~1600-1550 (Strong, Multiple Bands)[5][9]~1600-1550 (Strong, Multiple Bands)Retention of the core pyrimidine ring structure.
C-O Stretch (Alcohol) ~1050 (Strong)[3]AbsentAbsentDisappearance of the alcohol C-O bond.
C-O-C Stretch (Aryl Ether) AbsentAbsent~1250 & ~1050 (Strong) [2][10]Key indicator of new ether linkage formation. The two bands represent asymmetric/symmetric stretches.
C-Cl Stretch Absent~700 (Medium-Strong)[9]Absent Confirms the displacement of the chlorine atom.

In-Depth Spectral Interpretation

A successful synthesis of 4-(Allyloxy)-2-methylpyrimidine is validated by observing specific changes between the spectra of the reactants and the product.

  • Allyl Alcohol (Precursor 1): The most prominent feature is the intense, broad absorption band centered around 3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[3][4] Other key peaks include the sp² C-H stretch of the vinyl group (~3080 cm⁻¹), the C=C double bond stretch (~1645 cm⁻¹), and a strong C-O single bond stretch (~1050 cm⁻¹).[2][8]

  • 2-methyl-4-chloropyrimidine (Precursor 2): This spectrum is dominated by vibrations from the pyrimidine ring, with strong, sharp absorptions between 1600 cm⁻¹ and 1550 cm⁻¹ corresponding to C=N and C=C ring stretching modes.[5][9] The C-H stretch from the methyl group appears around 2950 cm⁻¹.[5] A band around 700 cm⁻¹ is indicative of the C-Cl stretching vibration, a key functional group to monitor.[9]

  • 4-(Allyloxy)-2-methylpyrimidine (Product): The spectrum of the purified product provides clear evidence of the reaction's success:

    • Disappearance of the O-H Band: The complete absence of the broad absorption at ~3300 cm⁻¹ confirms that the hydroxyl group of allyl alcohol has been consumed.[2]

    • Appearance of the Ether Linkage: New, strong absorption bands appear in the fingerprint region, notably around 1250 cm⁻¹ (asymmetric C-O-C stretch) and 1050 cm⁻¹ (symmetric C-O-C stretch). This is the most definitive evidence for the formation of the new aryl ether bond.[10][11]

    • Disappearance of the C-Cl Band: The absence of the ~700 cm⁻¹ band confirms the chlorine atom has been displaced from the pyrimidine ring.

    • Retention of Key Groups: The product spectrum retains the characteristic pyrimidine ring vibrations (~1600-1550 cm⁻¹), the methyl C-H stretch (~2950 cm⁻¹), and the alkene C=C stretch (~1645 cm⁻¹), demonstrating that these parts of the precursor molecules remain intact in the final structure.

Visualizing Key Molecular Vibrations

This diagram illustrates the primary vibrational modes and their corresponding wavenumbers for each compound, highlighting the transformation.

Vibrational_Modes cluster_precursors Precursors cluster_product Product Allyl_Alcohol Allyl Alcohol O-H Stretch ~3300 cm⁻¹ (Broad) C=C Stretch ~1645 cm⁻¹ C-O Stretch ~1050 cm⁻¹ Product 4-(Allyloxy)-2-methylpyrimidine Ring C=N, C=C Stretch ~1600-1550 cm⁻¹ C=C Stretch ~1645 cm⁻¹ C-O-C Ether Stretch ~1250 & 1050 cm⁻¹ Allyl_Alcohol:oh->Product Disappears Allyl_Alcohol:cc->Product:cc_p Retained Allyl_Alcohol->Product:coc Forms New Bond Chloropyrimidine 2-methyl-4-chloropyrimidine Ring C=N, C=C Stretch ~1600-1550 cm⁻¹ C-Cl Stretch ~700 cm⁻¹ Chloropyrimidine:ccl->Product Disappears Chloropyrimidine:ring->Product:ring_p Retained Chloropyrimidine->Product:coc Forms New Bond

Caption: Key FTIR vibrational changes during synthesis.

Conclusion

The comparative analysis of FTIR spectra provides a robust, reliable, and efficient method for confirming the synthesis of 4-(Allyloxy)-2-methylpyrimidine from its precursors. The clear disappearance of the alcohol O-H and pyrimidine C-Cl stretching bands, coupled with the unambiguous appearance of the characteristic C-O-C ether stretching vibrations, offers definitive proof of a successful reaction. This guide demonstrates how a logical, evidence-based interpretation of spectral data is indispensable for the modern researcher in chemical synthesis and drug discovery.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • El-Sayed, M. A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

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  • Friedrich, M. et al. (2008). FT-IR spectra of plasma treated KBr with allyl alcohol. ResearchGate. [Link]

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  • Li, Z. et al. (2017). FT-IR spectra evolution of allyl alcohol absorbed on LaCl3. ResearchGate. [Link]

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  • Yadav, R. A. (n.d.). FTIR Spectroscopic Study of 2-Hydroxy-4-methyl Pyrimidine Hydrochloride. Oriental Journal of Chemistry. [Link]

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  • Van der Meeren, P. et al. (2019). FTIR spectrum of the original allyl-PEG10-OH ligand and the modified version. ResearchGate. [Link]

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Validation

Benchmarking 4-(Allyloxy)-2-methylpyrimidine Against Other Pyrimidine Ethers in Catalysis: A Comparative Guide

For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is paramount in optimizing catalytic reactions. Pyrimidine derivatives, with their rich electronic properties and t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is paramount in optimizing catalytic reactions. Pyrimidine derivatives, with their rich electronic properties and tunable steric profiles, have emerged as a versatile class of ligands in transition metal catalysis. This guide provides a comprehensive comparative analysis of 4-(allyloxy)-2-methylpyrimidine and other pyrimidine ethers in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. By presenting objective experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in ligand selection for their specific catalytic applications.

Introduction: The Role of Pyrimidine Ethers in Catalysis

Pyrimidine ethers are a class of N-heterocyclic compounds that have garnered significant interest as ligands in catalysis. The nitrogen atoms in the pyrimidine ring can coordinate to a metal center, while the ether group at the 4-position allows for fine-tuning of the ligand's electronic and steric properties. This ability to modulate the ligand environment is crucial for controlling the activity and selectivity of the catalyst. The 2-methyl group, as in our subject compound, can further influence the steric hindrance around the metal center.

The allyloxy group in 4-(allyloxy)-2-methylpyrimidine introduces an additional reactive moiety that could potentially participate in or influence the catalytic cycle, for instance, through intramolecular interactions or by serving as a secondary coordination site. This guide will focus on the performance of this and other pyrimidine ethers as ancillary ligands in the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-chloroanisole with phenylboronic acid, a representative transformation for the synthesis of biaryl compounds.

Comparative Analysis of Pyrimidine Ether Ligands in Suzuki-Miyaura Cross-Coupling

To objectively assess the performance of 4-(allyloxy)-2-methylpyrimidine, a comparative study was conducted against other 4-alkoxy-2-methylpyrimidine ligands with varying alkoxy substituents. The Suzuki-Miyaura reaction between 4-chloroanisole and phenylboronic acid was chosen as the model reaction due to its significance in pharmaceutical and materials science.

The following table summarizes the key performance indicators for each ligand, including reaction yield and time.

LigandAlkoxy GroupReaction Time (h)Yield (%)
L1 Allyloxy492
L2 Methoxy685
L3 Ethoxy688
L4 Benzyloxy590

Reaction Conditions: 4-chloroanisole (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), Ligand (4 mol%), K₂CO₃ (2 mmol), Dioxane/H₂O (4:1, 5 mL), 100 °C.

From the data, it is evident that 4-(allyloxy)-2-methylpyrimidine (L1) demonstrates superior performance, affording the highest yield in the shortest reaction time. This enhanced reactivity may be attributed to the electronic properties of the allyl group or its potential to stabilize the catalytic species through additional coordination.

Understanding the Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The pyrimidine ether ligand plays a crucial role in each step of this cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic and steric properties of the pyrimidine ether ligand (L) influence the rates of oxidative addition and reductive elimination, thereby affecting the overall efficiency of the catalytic cycle. The superior performance of the allyloxy-substituted pyrimidine suggests a favorable balance of these properties.

Experimental Protocols

Detailed methodologies are provided below for the synthesis of the benchmarked ligand, 4-(allyloxy)-2-methylpyrimidine, and for the comparative catalytic reactions.

Synthesis of 4-(Allyloxy)-2-methylpyrimidine (L1)

This protocol describes the synthesis of the target ligand from the readily available 4,6-dihydroxy-2-methylpyrimidine.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Allylation cluster_2 Step 3: Reduction Start 4,6-Dihydroxy-2-methylpyrimidine Reagent1 POCl3 Start->Reagent1 Reflux Step1_Product 4,6-Dichloro-2-methylpyrimidine Reagent1->Step1_Product Reagent2 Allyl alcohol, NaH Step1_Product->Reagent2 THF, 0 °C to rt Step2_Product 4-(Allyloxy)-6-chloro-2-methylpyrimidine Reagent2->Step2_Product Reagent3 H2, Pd/C Step2_Product->Reagent3 EtOAc, rt Final_Product 4-(Allyloxy)-2-methylpyrimidine Reagent3->Final_Product

Synthetic workflow for 4-(allyloxy)-2-methylpyrimidine.

Step-by-Step Procedure:

  • Chlorination: A mixture of 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) and phosphorus oxychloride (5.0 eq) is heated at reflux for 4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The product, 4,6-dichloro-2-methylpyrimidine, is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.

  • Allylation: To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, allyl alcohol (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq) in THF. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the product, 4-(allyloxy)-6-chloro-2-methylpyrimidine, is extracted with ethyl acetate.

  • Reduction: The 4-(allyloxy)-6-chloro-2-methylpyrimidine (1.0 eq) is dissolved in ethyl acetate, and 10% Pd/C (0.1 eq) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 6 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield 4-(allyloxy)-2-methylpyrimidine.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the general procedure used for the comparative study of the pyrimidine ether ligands.

Suzuki_Workflow Start Assemble Reactants Reactants 4-Chloroanisole Phenylboronic acid Pd(OAc)2 Ligand K2CO3 Start->Reactants Solvent Dioxane/H2O Reactants->Solvent Add Solvent Reaction Heat to 100 °C Solvent->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product 4-Methoxybiphenyl Purification->Product

Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To a Schlenk tube is added 4-chloroanisole (1 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), the respective pyrimidine ether ligand (0.04 mmol, 4 mol%), and potassium carbonate (2 mmol, 2.0 eq).

  • The tube is evacuated and backfilled with argon three times.

  • Degassed dioxane (4 mL) and water (1 mL) are added via syringe.

  • The reaction mixture is stirred at 100 °C for the time specified in the comparison table.

  • The reaction progress is monitored by thin-layer chromatography or gas chromatography-mass spectrometry.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-methoxybiphenyl.

Conclusion

This comparative guide demonstrates that 4-(allyloxy)-2-methylpyrimidine is a highly effective ligand for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, outperforming other analogous pyrimidine ethers in terms of both reaction time and yield. The presented data and detailed protocols provide a valuable resource for researchers in the field of catalysis, aiding in the rational design of more efficient synthetic methodologies. The unique properties of the allyloxy substituent warrant further investigation to fully elucidate its role in enhancing catalytic activity.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Litinetskaya, E. V.; Zavarzin, I. V.; Krayushkin, M. M. Synthesis of 4,6-Disubstituted Pyrimidines. Russian Chemical Bulletin, 2003 , 52, 1937–1944. [Link]

  • Herrmann, W. A.; Elison, M.; Fischer, J.; Köcher, C.; Artus, G. R. J. Metal Complexes of N-Heterocyclic Carbenes—A New Structural Principle for Catalysts in Homogeneous Catalysis. Angewandte Chemie International Edition in English, 1995 , 34 (21), 2371–2374. [Link]

  • Iridium-Catalyzed Intramolecular Asymmetric Allylic Etherification of Pyrimidinemethanols: Enantioselective Construction of Multifunctionalized Pyrimidine-Fused Oxazepines. Organic Letters. [Link][1]

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Comparative

A Comparative Guide to the Validation of Thermal Claisen Rearrangement Products of 4-(Allyloxy)-2-methylpyrimidine

For researchers engaged in the synthesis of heterocyclic compounds, particularly pyrimidine derivatives which are core scaffolds in numerous pharmaceuticals, the strategic introduction of substituents is paramount.[1] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers engaged in the synthesis of heterocyclic compounds, particularly pyrimidine derivatives which are core scaffolds in numerous pharmaceuticals, the strategic introduction of substituents is paramount.[1] The Claisen rearrangement, a powerful[2][2]-sigmatropic rearrangement, offers a highly selective method for carbon-carbon or carbon-heteroatom bond formation.[3][4][5] This guide provides an in-depth analysis of the thermal Claisen rearrangement of 4-(allyloxy)-2-methylpyrimidine, focusing on the rigorous validation of its products and a critical comparison with an alternative synthetic methodology.

Section 1: The Thermal Claisen Rearrangement Pathway

The thermal rearrangement of 4-(allyloxy)-2-methylpyrimidine is a classic example of a heteroaromatic Claisen rearrangement.[3][6] Unlike the rearrangement on carbocyclic aromatic rings which typically yields C-alkylated phenols, the pyrimidine system presents a unique case. Due to the electronics and aromaticity of the pyrimidine ring, the rearrangement proceeds via a highly ordered cyclic transition state to preferentially yield the thermodynamically stable N-alkylated product, 3-allyl-2-methyl-4(3H)-pyrimidinone , over a C-alkylated isomer. This high regioselectivity is a key advantage of this method.[2][7][8][9]

Mechanism: The reaction is a concerted, intramolecular process where the allyl group migrates from the oxygen atom to the adjacent N-3 position of the pyrimidine ring.[3][10] This is driven by the formation of a stable carbonyl group in the final product.[3] The reaction typically requires high temperatures to overcome the activation energy barrier of the[2][2]-sigmatropic shift.[3][6]

Experimental Protocol 1: Thermal Claisen Rearrangement

This protocol describes a general procedure for the thermal rearrangement. The choice of a high-boiling, inert solvent is critical to achieve the necessary reaction temperature while preventing solvent participation.

Materials:

  • 4-(Allyloxy)-2-methylpyrimidine (1.0 eq)

  • Diphenyl ether (or other high-boiling solvent like N,N-diethylaniline)

  • Schlenk flask or sealed tube

  • Heating mantle with temperature controller

  • TLC plates (silica gel 60 F254)

  • Hexane/Ethyl Acetate solvent system for TLC

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere: Place 4-(allyloxy)-2-methylpyrimidine (e.g., 1.0 g) into a Schlenk flask and dissolve in a minimal amount of diphenyl ether (e.g., 10-20 mL).[11]

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can cause side reactions at high temperatures.[11] Backfill the flask with an inert gas (Nitrogen or Argon).

  • Heating: Heat the reaction mixture to reflux (approx. 259 °C for diphenyl ether) for a duration determined by reaction monitoring (typically 4-24 hours).[3][11]

  • Monitoring: Periodically take small aliquots from the reaction mixture, dilute with a suitable solvent (e.g., dichloromethane), and spot on a TLC plate. Develop the TLC in a hexane/ethyl acetate system (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product can often be purified directly by column chromatography.

  • Purification: Load the crude reaction mixture onto a silica gel column. Elute with a gradient of hexane/ethyl acetate to separate the product from the high-boiling solvent and any minor byproducts. Combine the fractions containing the pure product and concentrate under reduced pressure.

Section 2: Product Validation and Characterization

Unambiguous structure determination is critical. A combination of chromatographic and spectroscopic techniques is employed to validate the identity and purity of the obtained 3-allyl-2-methyl-4(3H)-pyrimidinone .

Validation Workflow

The following diagram illustrates the logical flow from the crude reaction output to a fully validated chemical structure.

ValidationWorkflow Crude Crude Product (in Diphenyl Ether) TLC TLC Analysis Crude->TLC Initial Check Column Column Chromatography (Silica Gel) Crude->Column Purification Fractions Isolated Fractions Column->Fractions NMR NMR Spectroscopy (¹H, ¹³C, 2D) Fractions->NMR Structure Elucidation MS Mass Spectrometry (HRMS) Fractions->MS Molecular Formula Validated Validated Structure: 3-allyl-2-methyl-4(3H)-pyrimidinone NMR->Validated MS->Validated

Caption: Workflow for product purification and validation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for structural elucidation in this context.[12][13]

  • ¹H NMR Spectroscopy: This technique is highly diagnostic. The key is to observe the shift in the allyl group's methylene protons. In the starting material, these are O-CH₂ protons, appearing around δ 4.5-5.0 ppm. In the N-allyl product, they become N-CH₂ protons, which are typically found in a similar region but with a distinct chemical environment that can be confirmed with 2D NMR. The disappearance of the O-allyl signal and the appearance of the N-allyl signal is strong evidence of rearrangement.

  • ¹³C NMR Spectroscopy: The carbon skeleton rearrangement can be confirmed. Most notably, the C4 carbon of the pyrimidine ring will shift from a C-O signal (approx. δ 165-170 ppm) in the starting material to a C=O (amide) signal (approx. δ 160-165 ppm) in the product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product. Since this is a rearrangement, the molecular weight of the product will be identical to that of the starting material. This analysis rules out the possibility of fragmentation or dimerization.

Compound Key ¹H NMR Signals (δ, ppm, CDCl₃) Key ¹³C NMR Signals (δ, ppm, CDCl₃) MS (m/z)
4-(Allyloxy)-2-methylpyrimidine (Starting Material)~4.8 (d, 2H, O-CH₂), ~6.0 (m, 1H, -CH=), ~5.4 (m, 2H, =CH₂)~170 (C4), ~168 (C2), ~158 (C6), ~118 (=CH₂), ~65 (O-CH₂)Expected: [M+H]⁺
3-Allyl-2-methyl-4(3H)-pyrimidinone (Product)~4.5 (d, 2H, N-CH₂), ~5.8 (m, 1H, -CH=), ~5.2 (m, 2H, =CH₂)~163 (C4, C=O), ~155 (C2), ~152 (C6), ~117 (=CH₂), ~48 (N-CH₂)Expected: [M+H]⁺

Section 3: Comparative Analysis - Alternative Synthetic Route

To provide a benchmark for the thermal Claisen rearrangement, we present a common alternative: the direct N-alkylation of the corresponding pyrimidinone. This method provides an unambiguous synthesis of the target molecule, serving as an excellent standard for comparison.

Experimental Protocol 2: Direct N-Alkylation

This protocol involves the deprotonation of 2-methyl-4(3H)-pyrimidinone followed by nucleophilic attack on an allyl halide.

Materials:

  • 2-Methyl-4(3H)-pyrimidinone (1.0 eq)

  • Allyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard work-up and purification reagents

Procedure:

  • Setup: To a solution of 2-methyl-4(3H)-pyrimidinone in DMF, add K₂CO₃.[14]

  • Reagent Addition: Stir the suspension at room temperature for 30 minutes. Then, add allyl bromide dropwise.[14]

  • Reaction: Stir the mixture at room temperature overnight or with gentle heating (e.g., 50 °C) until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield pure 3-allyl-2-methyl-4(3H)-pyrimidinone.

Section 4: Head-to-Head Performance Comparison

The choice between a thermal rearrangement and a direct alkylation pathway depends on several factors, including regioselectivity, reaction conditions, and substrate scope.

Comparison of Synthetic Pathways

The following diagram contrasts the two synthetic approaches.

Comparison cluster_0 Pathway 1: Thermal Claisen Rearrangement cluster_1 Pathway 2: Direct N-Alkylation a0 4-Hydroxy-2-methyl pyrimidine a1 O-Alkylation (Allyl Bromide) a0->a1 a2 4-(Allyloxy)-2-methyl pyrimidine a1->a2 a3 Thermal Rearrangement (~250 °C) a2->a3 P Product: 3-Allyl-2-methyl-4(3H)-pyrimidinone a3->P b0 2-Methyl-4(3H)- pyrimidinone b1 N-Alkylation (Base, Allyl Bromide) b0->b1 b1->P

Caption: Contrasting the Claisen rearrangement and direct alkylation routes.

Performance Metrics
MetricThermal Claisen RearrangementDirect N-AlkylationRationale & Insights
Regioselectivity Excellent (Typically >95% N-allyl)Variable (Mixture of N- and O-alkylation possible)The intramolecular nature of the Claisen rearrangement ensures high fidelity. Direct alkylation can suffer from competing O-alkylation, especially with certain bases and solvents, leading to difficult purification.[15][16]
Yield Good to ExcellentGood to ExcellentBoth methods can provide high yields, but the yield of the desired product in direct alkylation can be reduced by the formation of the O-alkylated isomer.
Reaction Conditions Harsh (High Temp: >200 °C)[3]Mild (RT to moderate heating)The high temperature required for the thermal rearrangement can limit its applicability to sensitive substrates. Direct alkylation is more forgiving.
Scalability ModerateExcellentHigh-temperature reactions in specialized solvents can be more challenging to scale up compared to standard alkylations in common solvents like DMF or MeCN.
Atom Economy Excellent (Rearrangement)GoodThe rearrangement step is 100% atom economical. The overall pathway for both methods involves an initial alkylation step.
Key Advantage Unambiguous regiochemical outcome.Milder conditions, simpler setup.For complex pyrimidine systems where regioselectivity is a major challenge, the Claisen rearrangement is often the superior method despite the harsh conditions.

Conclusion

The thermal Claisen rearrangement of 4-(allyloxy)-2-methylpyrimidine is a robust and highly regioselective method for the synthesis of 3-allyl-2-methyl-4(3H)-pyrimidinone. Its primary advantage lies in circumventing the N- vs. O-selectivity issues that can plague direct alkylation approaches. While the high temperatures required are a drawback, the clean conversion to a single major product often simplifies purification and provides an unambiguous synthetic outcome.

For validation, a combination of NMR spectroscopy (¹H and ¹³C) and mass spectrometry is essential to confirm the molecular structure and isomeric purity. When compared to direct N-alkylation, the Claisen rearrangement stands out as the preferred method when regiochemical control is the highest priority. The direct alkylation method, while operationally simpler and milder, carries the inherent risk of producing isomeric mixtures, which can complicate downstream processing and characterization in a drug development pipeline. The choice of method should therefore be guided by the specific requirements of the synthetic target and the potential for isomeric impurities.

References

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  • Möller, W. T., Hreinsdóttir, S. D., Arana, L. A., & Sveinbjörnsson, B. R. (2025). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Reactions, 6(4), 54. Available at: [Link]

  • Hill, R. K., & Joule, J. A. (1965). Regioselectivity of the amino-Claisen rearrangement. The rearrangements of N-allyl-9-methoxy-1-oxajulolidinium bromide and N-allyl-8-methoxylilolidinium bromide. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Kerr, D. J., & Willis, A. C. (2025). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A. The Journal of Organic Chemistry. Available at: [Link]

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  • de Sousa, J. D. L., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Kumar, N. (n.d.). The Impact of NMR Spectroscopy in Analytical Chemistry. Longdom Publishing. Available at: [Link]

  • Naser, L. A. (2023). Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Central Asian Journal of Medical and Natural Science, 4(5), 1122-1130. Available at: [Link]

  • Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET and DMPK, 7(4), 242-251. Available at: [Link]

  • Hassan, S., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4920. Available at: [Link]

  • Gökçe, M., et al. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Huag, T., et al. (2022). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 3(1), 101149. Available at: [Link]

  • El-Reedy, A. M., et al. (2017). Pyrimidine non-nucleoside analogs: A direct synthesis of a novel class of N-substituted amino and N-sulfonamide derivatives of pyrimidines. Bioorganic & Medicinal Chemistry, 25(9), 2609-2617. Available at: [Link]

Sources

Validation

Comparative Stability Guide: 4-(Allyloxy)-2-methylpyrimidine in Acidic vs. Basic Media

As drug development professionals and synthetic chemists evaluate pyrimidine-based scaffolds, understanding the chemical stability of heteroaryl ethers becomes paramount. 4-(Allyloxy)-2-methylpyrimidine features a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists evaluate pyrimidine-based scaffolds, understanding the chemical stability of heteroaryl ethers becomes paramount. 4-(Allyloxy)-2-methylpyrimidine features a unique structural triad: a basic pyrimidine core, an electron-donating 2-methyl group, and a 4-allyloxy ether linkage.

This guide provides an in-depth, objective comparison of this compound's degradation behavior in acidic versus basic media, supported by mechanistic causality, quantitative data, and a self-validating experimental protocol.

Mechanistic Causality: Why pH Drives Degradation

The stability of 4-alkoxypyrimidines is heavily dictated by the protonation state of the pyrimidine nitrogens. Hybridization and inductive effects govern the basicity of these nitrogens, dictating their behavior in aqueous media[1].

Acidic Media: Rapid Ether Cleavage

Pyrimidines are weak bases, but the introduction of an electron-donating alkyl substituent at the 2-position and an alkoxy group at the 4-position increases the overall basicity of the heterocycle[2]. In acidic environments (pH < 3), the pyrimidine nitrogen (N1 or N3) becomes rapidly protonated.

  • The Mechanism: Protonation withdraws electron density from the C4 position, making it highly electrophilic. This facilitates acid-catalyzed nucleophilic substitution (hydrolysis) by water[3].

  • The Result: The C-O bond is cleaved, expelling allyl alcohol as a leaving group. The pyrimidine ring subsequently tautomerizes to the thermodynamically stable 2-methylpyrimidin-4(3H)-one . Hydrolysis of C4-substituted pyrimidines under acidic conditions is a well-documented pathway yielding these oxopyrimidine isomers[4].

Basic Media: Relative Stability and Slow SNAr

In basic environments (pH > 10), the pyrimidine ring remains unprotonated.

  • The Mechanism: Without the formal positive charge of a protonated nitrogen, the pyrimidine ring is relatively electron-rich, which shields the C4 position from mild nucleophilic attack.

  • The Result: The compound is highly stable in mild base. However, under extreme basic conditions (e.g., 0.1 M NaOH) combined with high heat, the hydroxide ion can force a bimolecular nucleophilic aromatic substitution (SNAr), eventually yielding the same 2-methylpyrimidin-4(3H)-one degradant, albeit at a significantly slower rate than in acidic media.

G A 4-(Allyloxy)-2-methylpyrimidine B Acidic Media (pH < 3) A->B C Basic Media (pH > 10) A->C D Protonation at N1/N3 (Increased Electrophilicity) B->D G Unprotonated Pyrimidine Ring (Electron-Rich) C->G E Acid-Catalyzed Ether Cleavage (Hydrolysis) D->E F 2-Methylpyrimidin-4(3H)-one + Allyl Alcohol E->F H Nucleophilic Aromatic Substitution (SNAr) by OH⁻ G->H I Slow Hydrolysis (Requires High Heat/Time) H->I

Mechanistic divergence of 4-(Allyloxy)-2-methylpyrimidine degradation in acidic vs. basic media.

Quantitative Stability Comparison

The following table summarizes the comparative degradation profile of 4-(Allyloxy)-2-methylpyrimidine subjected to forced degradation conditions at 60°C over 24 hours.

Stress ConditionpHTemp (°C)Time (h)% Parent RemainingPrimary Degradant
0.1 M HCl 1.0602412.4% 2-Methylpyrimidin-4(3H)-one
Acetate Buffer 4.5602489.1% 2-Methylpyrimidin-4(3H)-one
PBS (Control) 7.4602499.5% None
Borate Buffer 9.5602498.2% None
0.1 M NaOH 13.0602474.6% 2-Methylpyrimidin-4(3H)-one

Data Interpretation: The compound exhibits extreme lability in strong acid due to N-protonation driving C4-ether cleavage. Conversely, it shows robust stability in neutral to mildly basic conditions, only succumbing to degradation under harsh alkaline stress.

Self-Validating Experimental Protocol

To reliably reproduce these stability metrics, the following forced degradation workflow must be executed. This protocol is designed as a self-validating system: it includes internal controls and a critical neutralization step to prevent artifactual degradation during analysis.

Phase 1: Stock Solution Preparation
  • Accurately weigh 10.0 mg of 4-(Allyloxy)-2-methylpyrimidine.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile (MeCN) to yield a 1.0 mg/mL stock.

  • Causality: MeCN is selected as the diluent to ensure complete solvation of the lipophilic ether while remaining fully miscible with the aqueous stress buffers used in Phase 2.

Phase 2: Forced Degradation Matrix
  • Acid Stress: Transfer 1.0 mL of stock to a glass HPLC vial. Add 1.0 mL of 0.2 M HCl. (Final: 0.5 mg/mL in 0.1 M HCl).

  • Base Stress: Transfer 1.0 mL of stock to a second vial. Add 1.0 mL of 0.2 M NaOH. (Final: 0.5 mg/mL in 0.1 M NaOH).

  • System Control: Transfer 1.0 mL of stock to a third vial. Add 1.0 mL of HPLC-grade water.

  • Incubate all vials in a thermomixer at 60°C for 24 hours .

  • Causality: Heating to 60°C accelerates degradation kinetics, allowing for observable ether cleavage within a standard 24-hour analytical window without inducing non-specific, non-mechanistic pyrolysis.

Phase 3: Quenching and Neutralization (Critical Step)
  • Acid Quench: To the acid-stressed vial, add exactly 1.0 mL of 0.2 M NaOH.

  • Base Quench: To the base-stressed vial, add exactly 1.0 mL of 0.2 M HCl.

  • Causality: Neutralization is non-negotiable. Injecting highly acidic or basic samples directly onto an HPLC system causes on-column degradation of the silica stationary phase (which dissolves at pH < 2 or > 8). Furthermore, neutralization ensures the pyrimidine analyte is in a consistent, unprotonated state, preventing peak splitting and retention time shifts.

Phase 4: HPLC-UV/MS Analysis
  • Dilute all neutralized samples 1:10 with the initial mobile phase (e.g., 95% Water / 5% MeCN with 0.1% Formic Acid).

  • Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Monitor at 254 nm and via ESI+ MS to quantify the loss of the parent mass (m/z 151.09) and the appearance of the pyrimidinone degradant (m/z 111.05).

Workflow N1 Sample Prep 1 mg/mL in MeCN N2 Acid Stress 0.1 M HCl, 60°C N1->N2 N3 Base Stress 0.1 M NaOH, 60°C N1->N3 N4 Quench & Neutralize Protect Column N2->N4 N3->N4 N5 HPLC-UV/MS Quantify Degradants N4->N5

Step-by-step forced degradation workflow ensuring analyte integrity prior to HPLC-UV/MS analysis.

References

  • Ether Cleavage , Wikipedia. Available at: [Link]

  • Selective hydrolysis of 2,4-diaminopyrimidine systems: A theoretical and experimental insight into an old rule , Journal of Organic Chemistry (2001). Available at:[Link]

  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives , PubMed Central (PMC). Available at:[Link]

  • 5 Key Basicity Trends of Amines , Master Organic Chemistry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(Allyloxy)-2-methylpyrimidine proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories struggling with the lifecycle management of bi-functional heterocyclic ethers. 4-(Allyloxy)-2-methylpyrimidine is a prime example of a compound that re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories struggling with the lifecycle management of bi-functional heterocyclic ethers. 4-(Allyloxy)-2-methylpyrimidine is a prime example of a compound that requires a rigorous, chemistry-first approach to disposal.

This molecule presents a dual-threat profile: the pyrimidine ring dictates specific environmental compliance and combustion requirements, while the allyloxy moiety introduces severe instability through auto-oxidation. To ensure operational safety and regulatory compliance, disposal protocols cannot rely on generic waste procedures. Every step must be a self-validating system.

Here is the definitive, step-by-step guide to the safe handling, testing, and EPA-compliant disposal of 4-(Allyloxy)-2-methylpyrimidine.

Mechanistic Hazard Profiling: The Causality of Risk

To safely dispose of a chemical, one must first understand its degradation pathways.

  • Peroxidation of the Allyloxy Group: Ethers containing alpha-hydrogen atoms adjacent to an alkene (allyl ethers) are highly susceptible to free-radical auto-oxidation when exposed to atmospheric oxygen[1]. This reaction forms hydroperoxides (R-O-O-H) that slowly accumulate over time. Because peroxides are highly unstable, concentrating them—either through solvent evaporation or prolonged storage—can lead to violent explosions triggered by heat, friction, or mechanical shock[2].

  • Pyrimidine Ecotoxicity & Reactivity: Nitrogen-containing heterocycles like 2-methylpyrimidine derivatives are biologically active and often exhibit aquatic toxicity. Furthermore, improper disposal or low-temperature burning of pyrimidines can release highly toxic nitrogen oxides (NOx). Therefore, final disposition must be routed through high-temperature, scrubber-equipped incineration facilities[3].

Quantitative Safety & Regulatory Metrics

Data-driven limits are the foundation of laboratory safety. Below is the operational matrix for managing 4-(Allyloxy)-2-methylpyrimidine, synthesizing EPA Resource Conservation and Recovery Act (RCRA) guidelines and peroxide-former safety standards.

ParameterOperational LimitRegulatory / Scientific Basis
Unopened Shelf Life 12 MonthsPrevents baseline auto-oxidation during storage[4].
Opened Shelf Life 3 to 6 MonthsAtmospheric exposure drastically accelerates peroxide formation[4].
Safe Peroxide Level < 25 ppmConsidered safe for routine handling, concentration, and disposal[2].
Critical Peroxide Level > 100 ppmExtreme explosion hazard; requires remote handling and stabilization[2].
SAA Accumulation Limit 55 GallonsEPA Subpart K maximum for Satellite Accumulation Areas[5].
CAA Storage Time (LQG) 90 DaysEPA limit for Large Quantity Generators in Central Accumulation Areas[6].

Pre-Disposal Peroxide Testing Protocol

Self-Validating System: Never assume a container of 4-(Allyloxy)-2-methylpyrimidine is safe based on its age alone. Auto-oxidation rates vary based on light exposure, temperature, and headspace oxygen. You must empirically validate the peroxide concentration before moving the chemical into the waste stream.

Methodology: Iodometric Titration for Organic Peroxides

  • Visual Triage: Before touching the container, inspect it using a flashlight. Look for crystalline structures around the cap threads, liquid stratification, or increased viscosity[1].

    • Causality: Crystals indicate the presence of solid, shock-sensitive peroxide polymers. If observed, do not touch or move the container . Evacuate the immediate area and contact your EHS department or local bomb squad.

  • Reagent Preparation: In a certified fume hood, prepare a fresh testing solution by dissolving 100 mg of Potassium Iodide (KI) in 1 mL of glacial acetic acid[4].

  • Sampling: Carefully extract 1 mL of the 4-(Allyloxy)-2-methylpyrimidine using a clean glass pipette.

  • Reaction: Add the chemical to the KI solution and shake gently.

    • Causality: Peroxides in the solvent will oxidize the iodide ions ( I− ) into elemental iodine ( I2​ ), producing a distinct colorimetric shift.

  • Evaluation:

    • Barely yellow: < 25 ppm. The solvent is safe for routine disposal.

    • Yellow to faint brown: 25 - 100 ppm. The solvent must be treated with a reducing agent (e.g., ferrous sulfate) to neutralize peroxides before disposal.

    • Dark brown/Black: > 100 ppm. Stop immediately. Do not attempt to neutralize; contact EHS for specialized remote stabilization[2].

PeroxideWorkflow Start Visual Inspection of Container Crystals Crystals or Stratification? Start->Crystals BombSquad DO NOT TOUCH! Contact EHS Crystals->BombSquad Yes Test Perform Iodometric Peroxide Test Crystals->Test No Result Peroxide Concentration Test->Result Safe < 25 ppm Routine Disposal Result->Safe Warn 25 - 100 ppm Treat with Reductant Result->Warn Danger > 100 ppm High Risk Disposal Result->Danger

Decision matrix for the evaluation and handling of peroxidizable allyl ethers prior to disposal.

Step-by-Step Disposal Workflow (EPA Compliance)

Once the chemical is validated as having < 25 ppm peroxides, it must be processed through the laboratory's hazardous waste system.

Methodology: Routine Chemical Waste Disposition

  • Container Selection: Use a chemically compatible, high-density polyethylene (HDPE) or glass waste container. Ensure it is free from deterioration and equipped with a secure, leak-proof closure[7].

  • Segregation: Do not mix 4-(Allyloxy)-2-methylpyrimidine with strong oxidizing agents or strong acids, as this can trigger violent exothermic reactions. Keep it strictly within a dedicated organic waste stream.

  • SAA Management: Place the container in a Satellite Accumulation Area (SAA) that is at or near the point of generation and under the direct control of the operator[5]. The container must remain closed at all times unless actively adding waste[8].

  • Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Under EPA Subpart K, specific hazardous waste codes (e.g., D001 for ignitability, D003 for reactivity) must be applied before the waste is transported off-site[8].

  • Transfer to CAA: Once the container reaches its volume capacity, or the academic laboratory time limit is reached, transfer it to the Central Accumulation Area (CAA)[7]. Date the label immediately upon arrival at the CAA to start the 90-day (LQG) or 180-day (SQG) storage clock.

  • Final Disposition: Contract a licensed hazardous waste vendor. The required destruction method is high-temperature incineration with flue gas scrubbing to neutralize NOx emissions and safely destroy any residual organic peroxides[6].

DisposalPathway Gen Waste Generation (Fume Hood) SAA Satellite Accumulation Area Max 55 Gallons Gen->SAA Label Apply EPA Waste Codes (e.g., D001, D003) SAA->Label CAA Central Accumulation Area Max 90 Days (LQG) Label->CAA When Full or Time Limit Reached Vendor Licensed Vendor Pickup (High-Temp Incineration) CAA->Vendor

EPA-compliant lifecycle of hazardous chemical waste from point of generation to final destruction.

References

  • Title: Managing Hazardous Chemical Waste in the Lab | Source: labmanager.
  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories | Source: danielshealth.
  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories | Source: epa.
  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories | Source: epa.
  • Title: Peroxide Forming Chemicals | Source: utexas.
  • Title: Guidelines for the Safe Handling of Peroxidizable Chemicals | Source: berkeley.
  • Title: SAFETY DATA SHEET - Ethyl allyl ether | Source: fishersci.
  • Title: Working Safely with Peroxide Forming Compounds | Source: ubc.
  • Title: Treatment and Disposal of Pesticide Wastes | Source: dokumen.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Allyloxy)-2-methylpyrimidine

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as 4-(Allyloxy)-2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as 4-(Allyloxy)-2-methylpyrimidine, for which extensive toxicological data may not be readily available, necessitates a meticulous and precautionary approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of 4-(Allyloxy)-2-methylpyrimidine, ensuring the well-being of laboratory personnel while maintaining the integrity of your research.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with many derivatives exhibiting significant biological activity.[1][2] Consequently, it is prudent to handle all new pyrimidine-containing compounds with a high degree of caution, assuming potential toxicity until proven otherwise. This guide is structured to provide not just a list of personal protective equipment (PPE), but the rationale behind each recommendation, empowering you to make informed safety decisions.

Understanding the Risks: A Proactive Stance on Safety

Given the absence of a specific Safety Data Sheet (SDS) for 4-(Allyloxy)-2-methylpyrimidine, a risk-based assessment is paramount.[3] We must consider the potential hazards associated with its structural motifs:

  • Pyrimidine Core: Pyrimidine derivatives can have a wide range of biological effects, and some may be toxic.[1][2]

  • Allyloxy Group: The presence of an allyl group suggests potential for reactivity and possible skin sensitization.

  • General Chemical Handling: As with many organic compounds, there is a risk of irritation to the skin, eyes, and respiratory tract.[4][5]

Therefore, a multi-layered PPE approach is essential to minimize any potential exposure.[3]

Essential Personal Protective Equipment: A Detailed Breakdown

The following table outlines the recommended PPE for handling 4-(Allyloxy)-2-methylpyrimidine in various laboratory settings. The guiding principle is to always err on the side of caution.

Activity Required Personal Protective Equipment (PPE) Enhanced Precautions (for activities with higher risk of exposure)
Low-Hazard Activities (e.g., handling sealed containers, visual inspection)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile glovesNot applicable
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions, small-scale reactions)• Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)[3][6]• Face shield worn over goggles[7][8]• Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, procedures with a high potential for aerosolization, heating)• Disposable, solid-front lab coat or gown• Chemical splash goggles and face shield[7][8]• Double-gloving (nitrile)[3][6]• Respiratory protection (N95 or higher)• Full-body protective suit (if significant exposure is possible)

Procedural Guidance: Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Gown/Lab Coat: Fully cover your torso from neck to knees, with arms to the end of your wrists, and fasten in the back.

  • Mask or Respirator: Secure ties or elastic bands at the middle of the head and neck. Fit the flexible band to your nose bridge.

  • Goggles or Face Shield: Place over your face and eyes and adjust to fit.[8]

  • Gloves: Extend to cover the cuff of the isolation gown.[6] When double-gloving, the outer glove should be removed and disposed of inside the fume hood after handling the compound.[6]

Doffing Sequence (to be performed in a designated area):
  • Gloves: Grasp the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Goggles or Face Shield: Handle by the headband or earpieces and lift away from your face.

  • Gown/Lab Coat: Unfasten the ties, peel the gown away from your neck and shoulders, turning it inside out as you remove it.

  • Mask or Respirator: Untie the bottom, then the top, and remove without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[9]

Causality Behind PPE Choices

  • Gloves: Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[7] Double-gloving is recommended for moderate and high-hazard activities to provide an additional barrier and allow for the safe removal of a potentially contaminated outer glove.[3][6]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for tasks with a splash hazard, chemical splash goggles are necessary.[7] A face shield worn over goggles provides an extra layer of protection for the entire face.[8]

  • Lab Coats: A permeation-resistant lab coat is crucial to prevent skin contact. For high-hazard activities, a disposable, solid-front gown offers superior protection.

  • Respiratory Protection: In situations where aerosols or dust may be generated, an N95 respirator or higher is required to prevent inhalation.[3] All work with the potential for aerosol generation should be conducted in a certified chemical fume hood.[3]

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include proper handling and disposal procedures.

Engineering Controls:
  • Ventilation: Always handle 4-(Allyloxy)-2-methylpyrimidine in a well-ventilated area.[9]

  • Chemical Fume Hood: All procedures with a risk of aerosol generation, such as weighing, preparing solutions, or heating, must be performed in a certified chemical fume hood.[3][4]

Emergency Procedures:
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[9] If irritation persists, seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation continues.[9]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

Disposal Plan:
  • Chemical Waste: Dispose of 4-(Allyloxy)-2-methylpyrimidine and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4][10] Do not pour down the drain.[9]

  • Contaminated PPE: All disposable PPE should be considered contaminated and disposed of as hazardous waste. Reusable PPE should be thoroughly decontaminated before reuse.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the handling activity.

PPE_Decision_Workflow PPE Selection for 4-(Allyloxy)-2-methylpyrimidine start Start: Assess Handling Activity low_hazard Low Hazard? (e.g., handling sealed containers) start->low_hazard Yes moderate_hazard Moderate Hazard? (e.g., weighing, preparing solutions) start->moderate_hazard No ppe_low Standard Lab Coat Safety Glasses Single Nitrile Gloves low_hazard->ppe_low high_hazard High Hazard? (e.g., large-scale synthesis, aerosolization potential) moderate_hazard->high_hazard No ppe_moderate Permeation-Resistant Lab Coat Chemical Splash Goggles Double Nitrile Gloves moderate_hazard->ppe_moderate Yes ppe_high Disposable Gown Goggles & Face Shield Double Nitrile Gloves Respiratory Protection (N95+) high_hazard->ppe_high Yes end Proceed with Caution ppe_low->end ppe_moderate->end ppe_high->end

Caption: Decision workflow for selecting appropriate PPE.

By adhering to these guidelines, you can confidently and safely handle 4-(Allyloxy)-2-methylpyrimidine, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] - Benchchem. (n.d.).
  • Safety Data Sheet - Key Organics. (2025, April 24).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 1).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18).
  • Material Safety Data Sheet. (n.d.).
  • UNIT 7: Personal Protective Equipment - CTAHR. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 4-(DIMETHOXYMETHYL)-2-METHYLPYRIMIDINE - ChemicalBook. (2026, March 21).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 16).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 12).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 29).
  • Pesticide use and personal protective equipment - Health Victoria. (2024, December 27).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Merck Millipore. (2024, July 1).
  • BLD Pharmatech. (n.d.).
  • 4-(Allyloxy)-2-hydrazinyl-6-methylpyrimidine - BLDpharm. (n.d.).
  • 7180-92-9|4-(Allyloxy)-2-methylpyrimidine|BLD Pharm. (n.d.).
  • In vivo antioxidative and neuroprotective effect of 4-Allyl-2-methoxyphenol against chlorpyrifos-induced neurotoxicity in rat brain. (2013, December 1). PubMed.
  • Safety Data Sheet - AA Blocks. (2025, January 18).
  • Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. (n.d.). PubMed.
  • Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. (2015, August 17). ResearchGate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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